molecular formula C22H19NO7S B12399992 Mthfd2-IN-3

Mthfd2-IN-3

Cat. No.: B12399992
M. Wt: 441.5 g/mol
InChI Key: PBEFKXZUTRRLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mthfd2-IN-3 is a potent and selective chemical inhibitor targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme that is a critical node in one-carbon metabolism, a pathway essential for nucleotide synthesis and maintaining cellular redox balance. This bifunctional enzyme possesses both dehydrogenase and cyclohydrolase activities, facilitating the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. MTHFD2 is highly expressed in many cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive and selective target for anticancer therapeutic development. High levels of MTHFD2 expression are consistently correlated with poor patient survival in various cancers, including breast, colorectal, renal, and gastric cancers. By selectively inhibiting MTHFD2, this compound disrupts mitochondrial one-carbon metabolism in transformed cells. This disruption impairs the production of formate, a crucial one-carbon unit donor for cytosolic purine and thymidine synthesis, thereby starving rapidly proliferating cancer cells of the necessary building blocks for DNA replication. Furthermore, inhibition of MTHFD2 can alter NAD+/NADH and NADP+/NADPH ratios, impacting the cellular redox state and increasing sensitivity to oxidative stress. Research with this compound is vital for investigating cancer metabolism, understanding the non-canonical "moonlighting" functions of MTHFD2 in DNA repair and cell signaling, and validating MTHFD2 as a therapeutic target in various in vitro and in vivo models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19NO7S

Molecular Weight

441.5 g/mol

IUPAC Name

4-[7-(methylsulfonylmethyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid

InChI

InChI=1S/C22H19NO7S/c1-31(28,29)12-15-3-2-4-17-16-9-10-23(11-18(16)22(27)30-19(15)17)20(24)13-5-7-14(8-6-13)21(25)26/h2-8H,9-12H2,1H3,(H,25,26)

InChI Key

PBEFKXZUTRRLDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C2C(=CC=C1)C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O2

Origin of Product

United States

Foundational & Exploratory

The Therapeutic Potential of Mthfd2-IN-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology due to its selective overexpression in cancer cells compared to healthy adult tissues. This mitochondrial enzyme plays a crucial role in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids that fuel rapid cell proliferation. Mthfd2-IN-3, a novel tricyclic coumarin-derived inhibitor, represents a promising agent in a new class of MTHFD2-targeted therapies. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data (primarily from computational modeling), and the broader context of MTHFD2 inhibition in cancer therapy.

Introduction to MTHFD2 as a Cancer Target

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon metabolic pathway.[1][2] This pathway is critical for generating one-carbon units necessary for de novo purine and thymidylate synthesis.[1][2] While MTHFD2 is highly expressed during embryonic development, its expression is significantly downregulated in most adult tissues.[2] However, a wide range of cancers, including breast, colorectal, and acute myeloid leukemia (AML), exhibit marked upregulation of MTHFD2, which often correlates with poor prognosis.[2][3] This differential expression provides a therapeutic window for selectively targeting cancer cells while minimizing toxicity to normal tissues.

Inhibition of MTHFD2 disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, ultimately inducing cancer cell death.[3] Beyond its metabolic role, MTHFD2 has also been implicated in non-canonical functions, including the regulation of cellular redox homeostasis.[2]

This compound: A Novel Tricyclic Coumarin-Derived Inhibitor

This compound, also identified as "compound 10" in computational studies, is a potent inhibitor of MTHFD2 with a novel tricyclic coumarin scaffold.[4][5][6] While extensive experimental data for this compound is not yet publicly available, computational modeling and structure-based design studies have provided significant insights into its binding and potential efficacy.

Mechanism of Action

This compound is predicted to act as a competitive inhibitor, binding to the substrate-binding site of MTHFD2.[1][7] Computational analyses, specifically molecular docking and MM-GBSA binding free energy calculations, suggest a strong and selective interaction with MTHFD2 over its cytosolic isoform MTHFD1.[7] This selectivity is crucial for minimizing off-target effects, as MTHFD1 is more broadly expressed in healthy tissues.[1]

The binding of this compound to the active site of MTHFD2 is stabilized by a network of interactions, including π–π stacking with key amino acid residues like Tyr84 and hydrogen bonding with residues such as Asn87, Lys88, Gln132, and Gly310.[7] By occupying the active site, this compound prevents the binding of the natural substrate, 5,10-methylenetetrahydrofolate, thereby inhibiting the downstream production of one-carbon units.

Preclinical Data (Computational)

Quantitative experimental data for this compound, such as IC50 or in vivo efficacy, are not yet available in the public domain. However, computational studies provide predictions of its binding affinity and selectivity.

Table 1: Predicted Binding Free Energy of Tricyclic Coumarin-Derived MTHFD2 Inhibitors

CompoundPredicted Binding Free Energy (ΔG_Bind) for MTHFD2 (kcal/mol)Predicted Binding Free Energy (ΔG_Bind) for MTHFD1 (kcal/mol)Predicted Selectivity
Compound 2 (Tricyclic Coumarin Precursor)-83.60-40.89High

Data derived from computational modeling studies (Jha V, et al. ACS Omega. 2023).[7] "Compound 2" is a closely related analog to this compound and provides a reference for the predicted high affinity and selectivity of this chemical class.

Key Signaling Pathways and Experimental Workflows

The therapeutic effect of MTHFD2 inhibition is mediated through its impact on several key cellular pathways.

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_mthfd2 MTHFD2 Inhibition cluster_downstream Downstream Effects Oncogenic Signals Oncogenic Signals mTORC1 mTORC1 Oncogenic Signals->mTORC1 MYC MYC Oncogenic Signals->MYC MTHFD2 MTHFD2 mTORC1->MTHFD2 Upregulates MYC->MTHFD2 Upregulates One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism Drives Cell Proliferation Cell Proliferation MTHFD2->Cell Proliferation Mthfd2_IN_3 Mthfd2_IN_3 Mthfd2_IN_3->MTHFD2 Inhibits Apoptosis Apoptosis Mthfd2_IN_3->Apoptosis Induces Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Metabolism->Thymidylate Synthesis Redox Homeostasis Redox Homeostasis One-Carbon Metabolism->Redox Homeostasis DNA Synthesis & Repair DNA Synthesis & Repair Purine Synthesis->DNA Synthesis & Repair Thymidylate Synthesis->DNA Synthesis & Repair DNA Synthesis & Repair->Cell Proliferation

Caption: MTHFD2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols for Evaluating MTHFD2 Inhibitors

While specific protocols for this compound are not published, the following are general methodologies used to characterize MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This assay quantifies the inhibitory activity of a compound against purified MTHFD2 enzyme.

  • Reagents: Recombinant human MTHFD2, NAD+, 5,10-methylenetetrahydrofolate (substrate), reaction buffer (e.g., Tris-HCl with MgCl2), and a detection system for NADH (e.g., diaphorase/resazurin).

  • Procedure:

    • Dispense a serial dilution of the inhibitor into a 384-well plate.

    • Add MTHFD2 enzyme and incubate.

    • Initiate the reaction by adding the substrate and NAD+.

    • After a defined incubation period, stop the reaction and measure the production of NADH using a fluorescent or colorimetric plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Lines: A panel of cancer cell lines with varying levels of MTHFD2 expression (e.g., colorectal cancer line SW620, AML line MOLM-14).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the inhibitor.

    • Incubate for a period of 72-96 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

    • Measure luminescence or absorbance and calculate GI50 (concentration for 50% growth inhibition) values.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in an animal model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Procedure:

    • Subcutaneously implant cancer cells into the flanks of the mice.

    • Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.

    • Administer the inhibitor via a clinically relevant route (e.g., oral gavage or intravenous injection) at a defined dose and schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (IC50 Determination) Cellular_Assay Cellular Proliferation Assay (GI50 Determination) Enzymatic_Assay->Cellular_Assay Lead Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Metabolomics) Cellular_Assay->Mechanism_Studies Candidate Characterization PK_Studies Pharmacokinetic Studies Mechanism_Studies->PK_Studies Preclinical Candidate Selection Xenograft_Model Tumor Xenograft Model (Efficacy Studies) PK_Studies->Xenograft_Model

Caption: General Experimental Workflow for MTHFD2 Inhibitor Development.

Future Directions and Therapeutic Applications

The development of potent and selective MTHFD2 inhibitors like this compound holds significant promise for cancer therapy. Future research should focus on:

  • Comprehensive Preclinical Evaluation: Obtaining robust experimental data for this compound, including its in vitro and in vivo efficacy across a panel of MTHFD2-expressing cancer models.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to MTHFD2 inhibition.

  • Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as conventional chemotherapies or targeted therapies that induce DNA damage.[3]

Conclusion

This compound is a promising lead compound in the pursuit of novel cancer therapeutics targeting MTHFD2. While current knowledge is largely based on computational modeling, these studies provide a strong rationale for its further development. The selective inhibition of a key metabolic enzyme overexpressed in cancer cells represents a highly attractive strategy for developing more effective and less toxic cancer treatments. Further experimental validation is crucial to fully elucidate the therapeutic potential of this compound and advance it towards clinical application.

References

Introduction to MTHFD2 as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Mthfd2 Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in one-carbon metabolism and a promising target in oncology. Due to the limited public information on a specific compound designated "Mthfd2-IN-3," this document focuses on well-characterized inhibitors, such as DS44960156 and DS18561882, as prime examples of the drug discovery process targeting MTHFD2.

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in the folate-mediated one-carbon metabolism pathway.[1] This pathway is essential for the synthesis of nucleotides and amino acids, which are vital for rapidly proliferating cells.[1] MTHFD2 is highly expressed in embryonic and various cancer cells but is notably absent in most healthy adult tissues.[2][3] This differential expression pattern makes MTHFD2 an attractive and selective target for cancer therapy, with the potential for minimal side effects.[4] Overexpression of MTHFD2 is associated with poor prognosis in several cancers, including breast, lung, and colorectal cancer.[2]

Inhibition of MTHFD2 disrupts the one-carbon metabolism, leading to the depletion of purines and thymidylate, which are essential for DNA synthesis and replication.[5] This disruption can induce replication stress and ultimately lead to cancer cell death.[6] Consequently, the development of potent and selective MTHFD2 inhibitors has become a significant focus in anticancer drug discovery.[2]

Discovery of MTHFD2 Inhibitors

The discovery of MTHFD2 inhibitors has primarily been advanced through high-throughput screening (HTS) and structure-based drug design (SBDD).

A notable example is the discovery of DS44960156 , a selective MTHFD2 inhibitor with a tricyclic coumarin scaffold.[4] This compound was identified through an initial HTS campaign using a thermal shift assay, which led to the discovery of a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative as a screening hit.[4] Subsequent optimization, guided by SBDD, resulted in the development of DS44960156.[4]

Further structure-activity relationship (SAR) studies on the tricyclic coumarin scaffold led to the discovery of DS18561882 , a more potent and orally available MTHFD2 inhibitor.[7] The optimization process involved investigating substituents on the coumarin core to enhance inhibitory activity and cell permeability.[7]

Quantitative Data of MTHFD2 Inhibitors

The following table summarizes the inhibitory activities of key MTHFD2 inhibitors against MTHFD2 and its cytosolic isozyme MTHFD1, highlighting their potency and selectivity.

Compound NameMTHFD2 IC50 (μM)MTHFD1 IC50 (μM)Selectivity (MTHFD1/MTHFD2)Reference
DS44960156 1.6>30>18-fold[8][9]
DS18561882 0.00630.57~90-fold[7][10]
LY345899 0.6630.096~0.14-fold[4]
Carolacton Ki in nM rangeKi in nM range-[2]
TH9619 Biochemically active--[5]

Synthesis of MTHFD2 Inhibitors

While specific, step-by-step synthesis protocols for proprietary compounds like DS44960156 and DS18561882 are not fully disclosed in the public domain, the literature provides a general overview of their synthetic strategies.

The synthesis of the tricyclic coumarin scaffold of DS44960156 and DS18561882 likely involves a multi-step process. Based on the structure, a plausible synthetic route would start with a substituted phenol and involve reactions such as Pechmann condensation to form the coumarin ring system, followed by the construction of the fused piperidine ring. Further modifications of the scaffold would then be carried out to introduce various substituents to optimize potency and pharmacokinetic properties. The development of these compounds involved creating derivatives to explore the structure-activity relationship.[4]

Experimental Protocols

MTHFD2 Inhibition Assay (Enzymatic)

This protocol is a generalized representation based on methodologies described in the literature.[11]

Objective: To determine the in vitro inhibitory activity of a test compound against the MTHFD2 enzyme.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., a reagent that measures NADH production)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted test compound or DMSO (as a negative control) to the wells of a 384-well plate.

  • Add the MTHFD2 enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).

  • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction and add the detection reagent to measure the amount of NADH produced.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Growth Inhibition Assay

Objective: To assess the effect of an MTHFD2 inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line known to overexpress MTHFD2 (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 72-96 hours).

  • At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Mechanisms of Action

MTHFD2 inhibitors exert their anticancer effects by disrupting the one-carbon metabolic pathway, which has downstream consequences on various cellular processes.

The inhibition of MTHFD2 leads to a depletion of formate, which is a crucial one-carbon unit for de novo purine synthesis.[5] This purine depletion results in a lack of essential building blocks for DNA and RNA synthesis, thereby arresting cell proliferation.[5]

MTHFD2_Inhibition_Pathway Mthfd2_IN Mthfd2 Inhibitor MTHFD2 MTHFD2 Mthfd2_IN->MTHFD2 Inhibits Formate Formate Pool MTHFD2->Formate Produces Purine De Novo Purine Synthesis Formate->Purine DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation MTHFD2_Regulation_Pathway Growth_Signals Cell Growth Signals mTORC1 mTORC1 Growth_Signals->mTORC1 Activate ATF4 ATF4 mTORC1->ATF4 Activates MTHFD2_Expression MTHFD2 Expression ATF4->MTHFD2_Expression Promotes Purine_Production Purine Synthesis MTHFD2_Expression->Purine_Production Drug_Discovery_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SBDD/SAR) Hit_ID->Lead_Op In_Vitro In Vitro Characterization (Enzymatic & Cellular Assays) Lead_Op->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Mthfd2-IN-3: A Selective MTHFD2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, and the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target. MTHFD2 is highly expressed in embryonic and tumor tissues but is largely absent in healthy adult tissues, making it an attractive candidate for selective cancer therapy.[1][2][3] This technical guide provides an in-depth overview of Mthfd2-IN-3, a potent and selective inhibitor of MTHFD2. We will explore the core mechanism of MTHFD2 in cancer metabolism, the rationale for its inhibition, and the preclinical data supporting the therapeutic potential of this compound and related compounds. This document will also detail the experimental protocols for evaluating MTHFD2 inhibitors and visualize the key signaling pathways and experimental workflows.

Introduction: MTHFD2 as a Cance-Specific Metabolic Target

MTHFD2 is a bifunctional enzyme in the mitochondrial one-carbon (1C) metabolism pathway, catalyzing the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[1] This pathway is critical for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA replication in rapidly proliferating cancer cells.[4] The selective expression of MTHFD2 in cancer cells, coupled with its crucial role in supporting tumor growth, underscores its potential as a high-value therapeutic target.[5] Inhibition of MTHFD2 is hypothesized to selectively starve cancer cells of essential metabolites, leading to cell cycle arrest and apoptosis, with minimal impact on normal tissues.[4]

This compound: A Potent and Selective Inhibitor

This compound, also identified as compound 10, is a potent inhibitor of the MTHFD2 enzyme.[6][7][8] While detailed quantitative data for this compound is not extensively published, the landscape of MTHFD2 inhibitors includes several well-characterized compounds that demonstrate the feasibility of achieving high potency and selectivity. These inhibitors serve as a benchmark for the expected performance of this compound.

Quantitative Data for Representative MTHFD2 Inhibitors

To provide a comparative context for the potency and selectivity of MTHFD2 inhibitors, the following table summarizes publicly available data for well-characterized compounds.

Compound NameMTHFD2 IC50MTHFD1 IC50Selectivity (MTHFD1/MTHFD2)Reference
DS449601561.6 µM>30 µM>18-fold[9]
DS185618826.3 nM570 nM~90-fold[10]
LY345899663 nM96 nM~0.14-fold (MTHFD1 selective)[4]
TH90287.97 nM0.5 nM~0.06-fold (MTHFD1 selective)[6]
TH961947 nMNot specifiedNot specified[6]

Signaling Pathways and Mechanism of Action

MTHFD2 is embedded in a complex network of cellular signaling that responds to oncogenic drivers and metabolic demands. Its expression is, in part, regulated by the mTORC1/ATF4 signaling pathway, which is frequently hyperactive in cancer.

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mthfd2 MTHFD2 Core Function cluster_downstream Downstream Effects cluster_inhibition Inhibitor Action Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 activates ATF4 ATF4 mTORC1->ATF4 activates MTHFD2_gene MTHFD2 Gene ATF4->MTHFD2_gene promotes transcription MTHFD2 MTHFD2 MTHFD2_gene->MTHFD2 One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism catalyzes Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Metabolism->Thymidylate Synthesis Redox Balance Redox Balance One-Carbon Metabolism->Redox Balance Cancer Cell Proliferation Cancer Cell Proliferation Purine Synthesis->Cancer Cell Proliferation supports Thymidylate Synthesis->Cancer Cell Proliferation supports This compound This compound This compound->MTHFD2 inhibits

Caption: MTHFD2 Signaling Pathway and Inhibition.

Furthermore, MTHFD2 can activate the AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of MTHFD2 with compounds like this compound is expected to disrupt these pro-tumorigenic signaling cascades.

Experimental Protocols for MTHFD2 Inhibitor Evaluation

The characterization of MTHFD2 inhibitors involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

MTHFD2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant MTHFD2.

  • Principle: The dehydrogenase activity of MTHFD2 is monitored by measuring the rate of NAD+ reduction to NADH, which can be detected by an increase in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent or luminescent signal.

  • Materials:

    • Recombinant human MTHFD2 protein

    • Substrate: 5,10-methylenetetrahydrofolate

    • Cofactor: NAD+

    • Assay buffer (e.g., Tris-HCl with MgCl2 and inorganic phosphate)

    • Test compound (this compound)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the assay buffer, MTHFD2 enzyme, and the test compound.

    • Incubate for a defined period to allow for compound binding.

    • Initiate the reaction by adding the substrate and cofactor.

    • Monitor the change in signal (absorbance, fluorescence, or luminescence) over time.

    • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the MTHFD2 inhibitor on the growth and viability of cancer cells.

  • Principle: Cancer cell lines with high MTHFD2 expression are treated with the inhibitor, and cell viability is measured using reagents like MTT, resazurin, or ATP-based luminescence assays.

  • Materials:

    • MTHFD2-expressing cancer cell line (e.g., MCF-7, HCT116)

    • Cell culture medium and supplements

    • Test compound (this compound)

    • Cell viability reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and incubate as per the manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence) and calculate the GI50 (concentration for 50% growth inhibition).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of the inhibitor to MTHFD2 within the cellular environment.

  • Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.

  • Materials:

    • MTHFD2-expressing cancer cell line

    • Test compound (this compound)

    • Lysis buffer

    • Equipment for heating cell lysates and performing Western blotting

    • Anti-MTHFD2 antibody

  • Procedure:

    • Treat intact cells with the test compound or vehicle control.

    • Harvest and lyse the cells.

    • Aliquot the cell lysate and heat the samples to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the soluble fraction by Western blotting using an anti-MTHFD2 antibody.

    • Quantify the band intensities to generate a melting curve and determine the shift in melting temperature upon compound treatment.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Enzyme_Assay Enzymatic Inhibition Assay IC50 Determine IC50 Enzyme_Assay->IC50 Proliferation_Assay Cell Proliferation Assay GI50 Determine GI50 Proliferation_Assay->GI50 CETSA Cellular Thermal Shift Assay Target_Engagement Confirm Target Engagement CETSA->Target_Engagement This compound This compound This compound->Enzyme_Assay This compound->Proliferation_Assay This compound->CETSA

Caption: MTHFD2 Inhibitor Evaluation Workflow.

Conclusion and Future Directions

This compound and other selective MTHFD2 inhibitors represent a promising new class of targeted therapies for a wide range of cancers. The high expression of MTHFD2 in tumors and its low expression in normal tissues provide a clear therapeutic window. The disruption of one-carbon metabolism through MTHFD2 inhibition is a validated strategy to impair cancer cell proliferation.

Future research should focus on the full characterization of this compound, including comprehensive preclinical evaluation of its pharmacokinetic and pharmacodynamic properties, and in vivo efficacy studies in relevant cancer models. Further exploration of the non-canonical roles of MTHFD2 and the potential for combination therapies will also be critical in advancing this therapeutic strategy to the clinic.

References

Preliminary In Vitro Profile of MTHFD2-IN-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies of MTHFD2-IN-3, a representative inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). The information presented herein is based on publicly available data for the potent and selective MTHFD2 inhibitor, DS18561882, which serves as a surrogate for this compound for the purposes of this document. This guide details the inhibitory activity, effects on cancer cell proliferation, and the underlying mechanism of action, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Core Data Presentation

The in vitro activity of this compound has been characterized through enzymatic and cell-based assays. The quantitative data from these studies are summarized below for clarity and comparative analysis.

Table 1: Enzymatic Inhibition Data
Target EnzymeIC50 (µM)Assay Description
MTHFD20.0063Biochemical inhibition of human MTHFD2 was assessed using a luminescent NAD(P)H-Glo™ assay.[1]
MTHFD10.57Biochemical inhibition of human MTHFD1 was assessed using a luminescent NAD(P)H-Glo™ assay.[1]
Table 2: Cell-Based Assay Data
Cell LineAssay TypeGI50 (nM)Notes
MDA-MB-231 (Human Breast Cancer)Growth Inhibition140Cells were treated with the inhibitor for a specified duration, and cell viability was assessed.[1][2][3][4]
HL-60 (Human Promyelocytic Leukemia)Cell ViabilityNot explicitly quantified with a GI50, but dose-dependent inhibition was observed.The inhibitor was shown to selectively inhibit the proliferation of cancer cells over non-transformed cells.[5]

Mechanism of Action and Signaling Pathway

MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, which is crucial for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[6][7][8] In cancer cells, MTHFD2 is often overexpressed to meet the high demand for building blocks and to maintain redox balance.[9][10]

This compound, represented by DS18561882, exerts its anticancer effects by directly inhibiting the enzymatic activity of MTHFD2. This inhibition disrupts the mitochondrial 1C metabolic pathway, leading to a depletion of essential metabolites. Specifically, the inhibition of MTHFD2 has been shown to cause thymidine depletion, which in turn induces replication stress and DNA damage in cancer cells.[5]

The expression of MTHFD2 itself is regulated by key oncogenic signaling pathways. The mTORC1 pathway, often hyperactivated in cancer, promotes the expression of MTHFD2 through the transcription factor ATF4.[8][9] Additionally, the oncogene c-Myc can directly bind to the MTHFD2 promoter and upregulate its expression.[10][11] Downstream, MTHFD2 has been implicated in activating the AKT signaling pathway, further promoting cancer cell proliferation and survival.[12]

MTHFD2_Signaling_Pathway mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 Upregulation cMyc c-Myc cMyc->MTHFD2 Upregulation One_Carbon_Metabolism Mitochondrial One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism AKT_Signaling AKT Signaling Pathway MTHFD2->AKT_Signaling Activation Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Purine_Synthesis De Novo Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis Thymidine_Synthesis Thymidine Synthesis One_Carbon_Metabolism->Thymidine_Synthesis Cell_Proliferation Cancer Cell Proliferation Purine_Synthesis->Cell_Proliferation Replication_Stress Replication Stress & DNA Damage Thymidine_Synthesis->Replication_Stress Thymidine_Synthesis->Cell_Proliferation Replication_Stress->Cell_Proliferation AKT_Signaling->Cell_Proliferation

MTHFD2 Signaling and Inhibition Pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from studies on MTHFD2 inhibitors.

MTHFD2 Enzyme Inhibition Assay (NAD(P)H-Glo™ Assay)

This assay biochemically quantifies the inhibitory effect of a compound on MTHFD2 activity by measuring the production of NADH.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Substrates: 5,10-Methylenetetrahydrofolate (CH2-THF) and NAD+

  • Test compound (this compound)

  • NAD(P)H-Glo™ Detection System (Promega)

  • 96-well white, opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA).

  • In a 96-well plate, add the reaction buffer, MTHFD2 enzyme, and varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding the substrates (CH2-THF and NAD+).

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stopping solution or by proceeding directly to detection).

  • Add an equal volume of the NAD(P)H-Glo™ Detection Reagent to each well.

  • Incubate at room temperature for 40-60 minutes to allow the luminescent signal to develop.[12]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle-treated cells and determine the GI50 value.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_mechanistic Mechanistic Studies Enzyme_Inhibition MTHFD2 Enzyme Inhibition Assay IC50_Determination IC50 Value Determination Enzyme_Inhibition->IC50_Determination Compound_Treatment Treatment with This compound IC50_Determination->Compound_Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Compound_Treatment Viability_Assay Cell Viability (MTT Assay) Compound_Treatment->Viability_Assay GI50_Determination GI50 Value Determination Viability_Assay->GI50_Determination Western_Blot Western Blot (e.g., for p-AKT) GI50_Determination->Western_Blot Metabolomics Metabolomic Analysis (e.g., Thymidine levels) GI50_Determination->Metabolomics DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) GI50_Determination->DNA_Damage_Assay

References

Navigating the Therapeutic Potential of MTHFD2 Inhibition: A Pharmacokinetic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, there is no publicly accessible information regarding the pharmacokinetics of a compound specifically designated "Mthfd2-IN-3." This guide has been constructed using publicly available data for DS18561882 , a potent and selective MTHFD2 inhibitor, to serve as a representative model for understanding the pharmacokinetic profiles of this promising class of therapeutic agents.

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides and other biosynthetic precursors. This makes MTHFD2 a compelling target for anticancer therapies. A critical aspect of developing effective MTHFD2 inhibitors is a thorough understanding of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides a detailed overview of the preclinical pharmacokinetics of the representative MTHFD2 inhibitor, DS18561882, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Pharmacokinetic Profile of DS18561882

The following tables summarize the key pharmacokinetic parameters of DS18561882 following oral administration in BALB/c mice. These data highlight the dose-dependent exposure and half-life of the compound.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of DS18561882 in BALB/c Mice

Dose (mg/kg)Cmax (μg/mL)t1/2 (hours)AUC (μg·h/mL)
3011.42.2164.6
10056.52.16264
20090.12.32726

Data sourced from MedchemExpress.[1]

Detailed Experimental Protocols

A robust understanding of the experimental design is crucial for the interpretation and replication of pharmacokinetic studies. The following sections detail the methodologies employed in the preclinical evaluation of DS18561882.

Animal Models and Housing
  • Species/Strain: Male BALB/c mice are utilized for these studies.[2]

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and ad libitum access to food and water. Proper acclimatization periods are observed before the commencement of studies.

Compound Administration
  • Formulation: For oral administration, DS18561882 is suspended in a vehicle solution, such as 0.5% (w/v) methyl cellulose 400.[1] Another suitable vehicle reported is a solution of 1% hydroxyethylcellulose, 0.25% Tween 80, and 0.05% antifoam.

  • Route of Administration: The compound is administered orally (p.o.) via gavage.

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected at multiple time points post-administration to characterize the concentration-time profile. A typical serial bleeding protocol in mice might involve sampling at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.

  • Sample Processing: Whole blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: The concentration of DS18561882 in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate measurement of the analyte.

  • Data Analysis: The plasma concentration-time data for each animal are analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters, including Cmax, tmax, AUC, and t1/2.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

MTHFD2 in Mitochondrial One-Carbon Metabolism```dot

MTHFD2_Pathway cluster_Cytosol Cytosol Purine_Synthesis Purine Synthesis Formate Formate Formate->Purine_Synthesis one-carbon unit for biosynthesis

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The MTHFD2 inhibitor DS18561882 demonstrates favorable oral pharmacokinetic properties in preclinical mouse models, with dose-proportional increases in exposure. The methodologies outlined in this document provide a framework for the robust evaluation of MTHFD2 inhibitors in a research and development setting. A comprehensive understanding of the ADME properties of these compounds is paramount to their successful translation into clinical candidates for the treatment of MTHFD2-dependent malignancies. Further studies are warranted to explore the metabolic fate of these inhibitors and to assess their pharmacokinetic profiles in other preclinical species.

References

Targeting MTHFD2 in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information was found for a specific compound designated "Mthfd2-IN-3." This guide provides a comprehensive overview of the role of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) as a therapeutic target in hematological malignancies, utilizing data from studies on other known MTHFD2 inhibitors.

Executive Summary

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target for hematological malignancies. As a key enzyme in mitochondrial one-carbon (1C) metabolism, MTHFD2 is crucial for the biosynthesis of nucleotides and amino acids, supporting the rapid proliferation of cancer cells.[1][2] Notably, MTHFD2 is highly expressed in embryonic and various cancer tissues, including acute myeloid leukemia (AML), while its expression is low or absent in most healthy adult tissues, suggesting a potentially wide therapeutic window.[2][3][4] Inhibition of MTHFD2 has been shown to impair cancer cell growth, induce differentiation, and prolong survival in preclinical models of AML.[5][6][7] This technical guide provides an in-depth review of the mechanism of action, preclinical data on MTHFD2 inhibitors, and detailed experimental protocols for researchers and drug development professionals.

The Role of MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[2][8] This pathway is a primary source of one-carbon units essential for de novo purine and thymidylate synthesis.[9] Cancer cells, particularly those of hematological origin, exhibit a high demand for these building blocks to sustain their rapid cell division. The overexpression of MTHFD2 in cancer cells provides a metabolic advantage, and its inhibition disrupts this critical supply chain, leading to replication stress and cell death.[9]

Signaling and Metabolic Pathways

The inhibition of MTHFD2 has several downstream consequences that contribute to its anti-cancer effects. These include the depletion of purine and thymidylate pools, leading to DNA damage, and the induction of oxidative stress.[1][9]

MTHFD2_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate 10-CHO-THF_cyto 10-CHO-THF_cyto Formate->10-CHO-THF_cyto MTHFD1 Purine Synthesis Purine Synthesis 10-CHO-THF_cyto->Purine Synthesis DNA_RNA DNA/RNA Synthesis Purine Synthesis->DNA_RNA 5,10-CH2-THF_cyto 5,10-CH2-THF_cyto Thymidylate Synthesis Thymidylate Synthesis 5,10-CH2-THF_cyto->Thymidylate Synthesis Thymidylate Synthesis->DNA_RNA Cell Proliferation Cell Proliferation DNA_RNA->Cell Proliferation Mthfd2_Inhibitor MTHFD2 Inhibitor Mthfd2_Inhibitor->5,10-CH2-THF Inhibits

MTHFD2's role in one-carbon metabolism.

Preclinical Data for MTHFD2 Inhibitors

While no data exists for "this compound," other inhibitors have demonstrated efficacy in preclinical models of hematological and other cancers.

InhibitorCancer TypeAssayResultReference
LY345899Colorectal CancerEnzyme Inhibition (MTHFD1)IC50 = 96 nmol/L[5]
LY345899Colorectal CancerEnzyme Inhibition (MTHFD2)IC50 = 663 nmol/L[5]
DS18561882Breast CancerCell Growth InhibitionGI50 = 140 nM[10]
TH9619Hematological CancersNot SpecifiedPotent Inhibitor[11]

Studies using shRNA-mediated knockdown of MTHFD2 in AML cell lines have shown decreased cell growth, induced myeloid differentiation, and reduced colony formation in primary patient blasts.[6][7] Furthermore, MTHFD2 knockdown in mouse models of AML resulted in attenuated growth of leukemic cells and prolonged survival.[6][7]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed hematological cancer cells (e.g., AML cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the MTHFD2 inhibitor or vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Reagent Addition: Add 25 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm. For XTT, read the absorbance at 450 nm directly.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for MTHFD2 Expression
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against MTHFD2 overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

AML Xenograft Mouse Model
  • Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth and Treatment: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models). Once tumors are established, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the MTHFD2 inhibitor or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, western blotting).

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay Cell_Viability Cell Viability Assay Enzyme_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Apoptosis_Assay->Western_Blot Xenograft_Model AML Xenograft Model Western_Blot->Xenograft_Model Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study PK_PD_Study Pharmacokinetics/ Pharmacodynamics Toxicity_Study->PK_PD_Study Clinical_Trials Clinical Trials PK_PD_Study->Clinical_Trials Lead_Compound Lead Compound (e.g., this compound) Lead_Compound->Enzyme_Assay

General workflow for MTHFD2 inhibitor development.

Conclusion

Targeting MTHFD2 represents a promising therapeutic strategy for hematological malignancies. The selective expression of MTHFD2 in cancer cells over normal tissues provides a strong rationale for the development of inhibitors with a favorable safety profile. Preclinical studies with various MTHFD2 inhibitors have demonstrated their potential to suppress tumor growth and induce cancer cell death. Further research and development of potent and selective MTHFD2 inhibitors are warranted to translate these promising findings into effective clinical therapies for patients with hematological cancers.

References

The Dual Role of MTHFD2 in Tumorigenesis: A Promising Target for Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in facilitating the rapid proliferation and survival of tumor cells. This mitochondrial enzyme is a key component of one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for cell growth. Notably, MTHFD2 is highly expressed in a wide array of human cancers while exhibiting minimal to no expression in most healthy adult tissues, making it an attractive and specific target for anticancer therapies. This technical guide provides a comprehensive overview of the multifaceted role of MTHFD2 in tumor progression, details the preclinical data of representative inhibitors, and outlines key experimental protocols for its investigation.

The Central Role of MTHFD2 in Cancer Biology

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the mitochondrial folate cycle. This process provides one-carbon units for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1][2][3] The upregulation of MTHFD2 in cancer cells meets the increased demand for these precursors to sustain relentless proliferation.[2]

Beyond its canonical role in nucleotide synthesis, MTHFD2 contributes to tumorigenesis through several other mechanisms:

  • Redox Homeostasis: MTHFD2 activity is a significant source of mitochondrial NADPH, which is essential for maintaining redox balance and mitigating oxidative stress, a common feature of the tumor microenvironment.[4] By controlling reactive oxygen species (ROS) levels, MTHFD2 helps cancer cells evade apoptosis.

  • Metastasis and Invasion: Elevated MTHFD2 expression has been correlated with increased metastatic potential and invasiveness in various cancers, including colorectal and breast cancer.[2][4]

  • Chemoresistance: MTHFD2 has been implicated in the development of resistance to conventional chemotherapeutic agents, such as antifolates.[2]

The expression of MTHFD2 is tightly regulated by oncogenic signaling pathways. The c-Myc transcription factor, a potent driver of cell proliferation, has been shown to upregulate MTHFD2 expression. Conversely, the tumor suppressor p53 can repress MTHFD2 transcription. This positions MTHFD2 at a critical node in cancer cell signaling, integrating proliferative signals with metabolic output.

Quantitative Data on MTHFD2 Expression and Inhibition

MTHFD2 Upregulation in Human Cancers

Numerous studies utilizing large-scale transcriptomic and proteomic analyses, such as The Cancer Genome Atlas (TCGA), have consistently demonstrated the significant upregulation of MTHFD2 in a multitude of cancer types compared to their normal tissue counterparts.[5][6][7][8]

Cancer Type MTHFD2 Expression Status Data Source Reference
Breast CancerSignificantly upregulated in tumor tissues vs. normal tissues. Higher expression in basal (TNBC) and HER2+ subtypes.TCGA, GEO, HPA[1][5][9][10][11]
Lung Adenocarcinoma (LUAD)Significantly upregulated in tumor tissues vs. normal lung tissues.TCGA, Oncomine[6][12][13][14][15]
Colorectal Cancer (CRC)Significantly upregulated in tumor tissues vs. normal colon tissues.TCGA[4][7][16]
Ovarian CancerSignificantly higher mRNA expression in ovarian serous adenocarcinoma vs. normal ovarian surface epithelium.Oncomine, TCGA, GTEx[17]
Bladder CancerSignificantly upregulated in nonpapillary bladder carcinomas. Expression increases with tumor stage.TCGA[10][18]
Preclinical Efficacy of MTHFD2 Inhibitors

The development of small molecule inhibitors targeting MTHFD2 has shown promising anti-tumor activity in preclinical models. While specific information on "Mthfd2-IN-3" is not publicly available, several other inhibitors have been well-characterized.

Inhibitor Target(s) IC50 (nM) Cell Line EC50 (nM) Reference
LY345899MTHFD1, MTHFD296 (MTHFD1), 663 (MTHFD2)N/A4005[4][11][13][17]
DS18561882MTHFD2, MTHFD16.3 (MTHFD2), 570 (MTHFD1)MDA-MB-231140[2][5][12][14]
TH9619MTHFD1, MTHFD247 (MTHFD1/2)HL-6011[1][11]
TH7299MTHFD2, MTHFD1, MTHFD2L254 (MTHFD2), 89 (MTHFD1), 126 (MTHFD2L)HL-601110[11][19]

Signaling Pathways and Experimental Workflows

MTHFD2-Associated Signaling Pathways

MTHFD2 is intricately linked with key cancer-related signaling pathways, acting as both a downstream effector and a potential regulator.

MTHFD2_Signaling MTHFD2 Signaling Network in Cancer cMyc c-Myc MTHFD2 MTHFD2 cMyc->MTHFD2 Upregulates p53 p53 p53->MTHFD2 Represses STAT3 STAT3 Proliferation Cell Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis MTHFD2->STAT3 Activates Nucleotide_Synthesis Nucleotide Synthesis MTHFD2->Nucleotide_Synthesis Redox_Homeostasis Redox Homeostasis (NADPH Production) MTHFD2->Redox_Homeostasis Nucleotide_Synthesis->Proliferation

Caption: MTHFD2 is regulated by c-Myc and p53 and influences proliferation and metastasis.

Experimental Workflow for MTHFD2 Research

A typical workflow for investigating the role of MTHFD2 and the efficacy of its inhibitors involves a series of in vitro and in vivo experiments.

MTHFD2_Workflow Experimental Workflow for MTHFD2 Investigation start Hypothesis: MTHFD2 drives tumor progression knockdown MTHFD2 Knockdown (siRNA/shRNA) start->knockdown inhibitor MTHFD2 Inhibitor Treatment (e.g., DS18561882) start->inhibitor western_blot Western Blot (Confirm MTHFD2 downregulation) knockdown->western_blot inhibitor->western_blot mtt_assay Cell Viability Assay (MTT/CCK8) western_blot->mtt_assay migration_assay Migration/Invasion Assay (Transwell) western_blot->migration_assay xenograft In Vivo Xenograft Model mtt_assay->xenograft migration_assay->xenograft ihc Immunohistochemistry (Tumor tissue analysis) xenograft->ihc conclusion Conclusion: MTHFD2 is a valid therapeutic target ihc->conclusion

References

Early Research on MTHFD2 Inhibition: A Technical Guide to Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide focuses on the foundational preclinical research of key early MTHFD2 inhibitors. Publicly available scientific literature did not yield specific data for a compound designated "Mthfd2-IN-3." Therefore, this document details the anti-tumor properties of well-characterized pioneering inhibitors such as LY345899, DS18561882, and TH9619, which have been instrumental in validating MTHFD2 as a viable cancer target.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. This pathway provides the necessary building blocks for nucleotide and amino acid synthesis, which are in high demand in rapidly proliferating cancer cells.[1][2][3] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its expression in healthy adult tissues is minimal.[1][2][4] This differential expression pattern makes MTHFD2 an attractive and promising target for cancer therapy, with the potential for a wide therapeutic window and reduced side effects.[1][5] Early research has focused on developing small molecule inhibitors to probe the function of MTHFD2 in cancer and to assess their potential as anti-neoplastic agents. This guide provides an in-depth overview of the initial findings related to the anti-tumor properties of these pioneering MTHFD2 inhibitors.

Quantitative Analysis of Inhibitor Potency and Efficacy

The initial characterization of MTHFD2 inhibitors involved determining their potency against the enzyme and their efficacy in cancer cell lines. The following tables summarize key quantitative data from early studies on prominent MTHFD2 inhibitors.

Table 1: Biochemical Potency of Early MTHFD2 Inhibitors

CompoundTarget(s)IC50 (nM)Assay TypeReference
LY345899MTHFD1 & MTHFD296 (MTHFD1), 663 (MTHFD2)Enzymatic Assay[1][3]
DS18561882MTHFD1 & MTHFD2-NAD(P)H-Glo Assay[6]
TH9619MTHFD1 & MTHFD2-Enzymatic Assay[6]

Note: Specific IC50 values for DS18561882 and TH9619 from initial discovery papers were not consistently reported in the reviewed literature, which often presented them in the context of broader screening campaigns.

Table 2: In Vitro Anti-Proliferative Activity of MTHFD2 Inhibitors

CompoundCell LineCancer TypeGI50 (nM)Reference
DS18561882Human Breast Cancer Cell LineBreast Cancer140[7][8]

Table 3: In Vivo Anti-Tumor Efficacy of MTHFD2 Inhibitors

CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
LY345899Colorectal Cancer PDXColorectal CancerNot SpecifiedSignificant inhibition of tumor growth and metastasis[3]
DS18561882Mouse XenograftBreast Cancer30, 100, 300 mg/kg, BID67% at 300 mg/kg[5]

Signaling Pathways and Mechanisms of Action

MTHFD2 inhibition impacts several critical cellular processes, primarily by disrupting the supply of one-carbon units for biosynthesis. This leads to nucleotide depletion, replication stress, and ultimately, cancer cell death.

Mechanism of Action: MTHFD2 Inhibition

The primary mechanism of MTHFD2 inhibitors is the disruption of the mitochondrial one-carbon cycle. This leads to a depletion of formate, which is essential for purine synthesis in the cytoplasm. The lack of purines results in an inability to replicate DNA, causing cell cycle arrest and apoptosis.[1]

Mthfd2_IN MTHFD2 Inhibitor (e.g., DS18561882) MTHFD2 MTHFD2 Mthfd2_IN->MTHFD2 Inhibits Formate Mitochondrial Formate Production MTHFD2->Formate Catalyzes Purine De Novo Purine Synthesis Formate->Purine Required for DNA_Rep DNA Replication Purine->DNA_Rep Required for Growth_Arrest Growth Arrest DNA_Rep->Growth_Arrest Leads to

Caption: MTHFD2 Inhibition Pathway.

Mechanism of Action: Dual MTHFD1/2 Inhibition (TH9619)

The inhibitor TH9619 exhibits a more complex mechanism. While it can inhibit MTHFD2 in biochemical assays, in a cellular context, it primarily targets the cytosolic enzyme MTHFD1.[1][9][10] This leads to an accumulation of 10-formyl-THF, a phenomenon termed "folate trapping".[1][9][10] This trapping depletes the pool of tetrahydrofolate available for thymidylate synthesis, leading to the misincorporation of uracil into DNA, causing replication stress and cell death.[1]

TH9619 TH9619 MTHFD1 MTHFD1 (cytosolic) TH9619->MTHFD1 Inhibits Formyl_THF 10-formyl-THF Accumulation (Folate Trap) MTHFD1->Formyl_THF Leads to Formate_Mito Mitochondrial Formate Overflow (from MTHFD2) Formate_Mito->MTHFD1 Acts on Thymidylate Thymidylate Synthesis Formyl_THF->Thymidylate Depletes THF for Uracil_Misc Uracil Misincorporation into DNA Thymidylate->Uracil_Misc Deficiency causes Replication_Stress Replication Stress & Cell Death Uracil_Misc->Replication_Stress

Caption: TH9619 "Folate Trap" Mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational studies. Below are summaries of key experimental protocols employed in early MTHFD2 inhibitor research.

MTHFD2 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MTHFD2.

  • Reagents and Materials:

    • Purified recombinant human MTHFD2 protein.

    • Substrate: Folitixorin.

    • Cofactor: NAD+.

    • Assay Buffer.

    • Test compound (e.g., this compound) at various concentrations.

    • NAD(P)H-Glo™ Detection Reagent.

    • 384-well microplate.

  • Procedure:

    • Dilute MTHFD2 protein to a working concentration (e.g., 6.84 nM) in assay buffer.[11]

    • Add 2.5 µL of the diluted enzyme to the wells of the microplate.

    • Pre-incubate the enzyme with the test compound or DMSO (vehicle control) for 10 minutes.[11]

    • Initiate the enzymatic reaction by adding 2.5 µL of 10 µM folitixorin.[11]

    • After a 15-minute reaction time, add 5 µL of NAD(P)H-Glo™ Detection Reagent to each well.[11]

    • Incubate for 60 minutes to allow the signal to develop.[11]

    • Measure luminescence using a plate reader.

    • Calculate IC50 values using a suitable data analysis software (e.g., four-parameter logistic model).[11]

cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Detection Enzyme Add MTHFD2 Enzyme Compound Add Test Compound/DMSO Enzyme->Compound Preincubation Pre-incubate 10 min Compound->Preincubation Substrate Add Folitixorin (Substrate) Preincubation->Substrate Reaction Incubate 15 min Substrate->Reaction Detection_Reagent Add NAD(P)H-Glo™ Reagent Reaction->Detection_Reagent Incubate_Detection Incubate 60 min Detection_Reagent->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate

Caption: MTHFD2 Biochemical Assay Workflow.

Cell Viability/Growth Inhibition (GI) Assay

This assay determines the effect of an inhibitor on cancer cell proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).

    • Complete cell culture medium.

    • Test compound at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence or absorbance to determine the number of viable cells.

    • Calculate the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor activity of an inhibitor in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice).[12]

    • Cancer cells (e.g., 2 x 10^6 CRC cells) or patient-derived xenograft (PDX) tissue.[12]

    • Test compound formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.[12]

    • Allow tumors to grow to a palpable size.

    • Randomize mice into vehicle control and treatment groups.

    • Administer the test compound at specified doses and schedule (e.g., 300 mg/kg, BID, orally).[5]

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[12]

cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Analysis Inject_Cells Inject Cancer Cells into Mice Tumor_Growth Allow Tumors to Establish Inject_Cells->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Administer_Drug Administer Compound or Vehicle Randomize->Administer_Drug Measure_Tumors Measure Tumor Volume Regularly Administer_Drug->Measure_Tumors Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Measure_Tumors->Endpoint

Caption: In Vivo Xenograft Study Workflow.

Conclusion and Future Directions

The early research into MTHFD2 inhibitors has firmly established this enzyme as a critical node in cancer metabolism and a valid therapeutic target. The development of compounds like LY345899, DS18561882, and TH9619 has provided invaluable tools to dissect the role of one-carbon metabolism in cancer and has demonstrated promising anti-tumor activity in preclinical models.[1] These foundational studies have paved the way for the development of more potent and selective MTHFD2 inhibitors, some of which are advancing towards clinical trials. Future research will likely focus on identifying predictive biomarkers for inhibitor sensitivity, exploring combination therapies to overcome potential resistance mechanisms, and further elucidating the non-canonical roles of MTHFD2 in cancer biology.

References

Mthfd2-IN-3: A Novel Therapeutic Avenue for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic inflammatory diseases represent a significant and growing global health burden. Recent research has illuminated the critical role of metabolic reprogramming in immune cell function, opening new avenues for therapeutic intervention. One promising target is the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which is highly expressed in activated immune cells and cancer cells but largely absent in healthy adult tissues. This guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of MTHFD2 inhibition in inflammatory diseases, with a focus on the inhibitor Mthfd2-IN-3 and other relevant small molecules. We will delve into the underlying signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for relevant in vivo models.

The Role of MTHFD2 in Immune Cell Function and Inflammation

MTHFD2 is a key enzyme in one-carbon (1C) metabolism, a series of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and for methylation reactions. In activated T cells, which undergo rapid proliferation and differentiation during an immune response, the demand for these building blocks is significantly elevated. MTHFD2 plays a crucial role in meeting this demand by catalyzing the production of formate in the mitochondria, a key precursor for de novo purine synthesis.[1][2][3]

Emerging evidence strongly suggests that MTHFD2 acts as a metabolic checkpoint that controls the fate and function of effector and regulatory T cells.[1][2] Specifically, inhibition of MTHFD2 has been shown to:

  • Deplete purine pools: This directly limits the building blocks necessary for DNA replication and proliferation of inflammatory T cells.[1][2]

  • Decrease mTORC1 signaling: The mTORC1 pathway is a central regulator of cell growth and proliferation. MTHFD2 inhibition leads to reduced mTORC1 activity, thereby dampening inflammatory T cell responses.[1][2]

  • Modulate the Th17/Treg cell axis: MTHFD2 inhibition has been shown to suppress the differentiation and function of pro-inflammatory T helper 17 (Th17) cells while promoting the differentiation of anti-inflammatory regulatory T (Treg) cells.[1][2] This shift in the balance between these two crucial T cell subsets is a key mechanism for its anti-inflammatory effects.

Given its selective expression in activated immune cells, targeting MTHFD2 presents a compelling therapeutic strategy to dampen inflammation with potentially fewer side effects than broadly acting immunosuppressants.[4]

This compound and Other Small Molecule Inhibitors

Several small molecule inhibitors of MTHFD2 have been developed and characterized. This compound is a potent inhibitor of MTHFD2.[5] Another key inhibitor that has been extensively studied in the context of inflammatory diseases is DS18561882.

Data Presentation: Quantitative Analysis of MTHFD2 Inhibitors

The following tables summarize the key quantitative data for this compound and other relevant inhibitors.

Inhibitor Target(s) IC50 (µM) Cell-based GI50 (nM) Reference
This compoundMTHFD2Data not publicly availableData not publicly available[5]
DS18561882MTHFD2, MTHFD10.0063 (MTHFD2), 0.57 (MTHFD1)140 (MDA-MB-231)[3]
LY345899MTHFD1/2Data available in cited literatureData available in cited literature[4]
Inhibitor Animal Model Dosing Regimen Efficacy Reference
DS18561882Mouse Xenograft (Cancer)300 mg/kg, oral67% Tumor Growth Inhibition[3][6]
MTHFD2i (unspecified)Delayed-Type Hypersensitivity (DTH)Not specifiedReduced disease severity[1][4]
MTHFD2i (unspecified)Experimental Autoimmune Encephalomyelitis (EAE)Not specifiedReduced disease severity and cumulative clinical score[1][4]

Signaling Pathways and Experimental Workflows

MTHFD2 Signaling Pathway in T Cells

The following diagram illustrates the central role of MTHFD2 in T cell activation and how its inhibition leads to an anti-inflammatory phenotype.

MTHFD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_inhibition This compound Action TCR_Activation TCR Activation mTORC1 mTORC1 TCR_Activation->mTORC1 activates Treg_Diff Treg Differentiation mTORC1->Treg_Diff inhibits Th17_Diff Th17 Differentiation mTORC1->Th17_Diff promotes MTHFD2 MTHFD2 mTORC1->MTHFD2 upregulates Purine_Synthesis_cyto De Novo Purine Synthesis Proliferation Proliferation & Effector Function Purine_Synthesis_cyto->Proliferation Formate Formate MTHFD2->Formate produces Formate->Purine_Synthesis_cyto supports One_Carbon_Metabolism One-Carbon Metabolism One_Carbon_Metabolism->MTHFD2 Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 inhibits

Caption: MTHFD2 signaling pathway in T cells and the effect of its inhibition.

Experimental Workflow: Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a standard in vivo assay to assess T cell-mediated inflammatory responses.

DTH_Workflow Start Immunization Day 0: Immunize mice with antigen (e.g., KLH) in adjuvant Start->Immunization Treatment_Start Day 6: Begin treatment with This compound or vehicle Immunization->Treatment_Start Challenge Day 7: Challenge one ear with antigen, other with saline Treatment_Start->Challenge Measurement Day 8 (24h post-challenge): Measure ear thickness Challenge->Measurement Analysis Analyze data: Compare ear swelling between treated and vehicle groups Measurement->Analysis End Analysis->End

Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) model.

Logical Relationship: How MTHFD2 Inhibition Mitigates Inflammation

This diagram outlines the logical cascade of events following the administration of an MTHFD2 inhibitor.

Logical_Relationship Mthfd2_Inhibitor Administration of This compound MTHFD2_Inhibition Inhibition of MTHFD2 enzymatic activity Mthfd2_Inhibitor->MTHFD2_Inhibition Metabolic_Changes Decreased purine synthesis Reduced mTORC1 signaling MTHFD2_Inhibition->Metabolic_Changes T_Cell_Effects Reduced Th17 differentiation and proliferation Increased Treg differentiation Metabolic_Changes->T_Cell_Effects Anti_Inflammatory_Outcome Amelioration of inflammatory disease T_Cell_Effects->Anti_Inflammatory_Outcome

Caption: Logical flow from MTHFD2 inhibition to anti-inflammatory effect.

Experimental Protocols

In Vivo Delayed-Type Hypersensitivity (DTH) Model

Objective: To evaluate the effect of this compound on T cell-mediated inflammation in vivo.

Materials:

  • Mice (e.g., C57BL/6, 8-12 weeks old)

  • Antigen (e.g., Keyhole Limpet Hemocyanin - KLH)

  • Complete Freund's Adjuvant (CFA)

  • This compound formulated for oral administration

  • Vehicle control

  • Phosphate-buffered saline (PBS)

  • Caliper for ear thickness measurement

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of KLH (e.g., 100 µg) in CFA.

    • Inject mice subcutaneously at the base of the tail with 100 µL of the emulsion.

  • Treatment (Starting Day 6):

    • Randomly assign mice to treatment and vehicle control groups.

    • Administer this compound or vehicle orally according to the predetermined dosing schedule (e.g., once or twice daily).

  • Challenge (Day 7):

    • Lightly anesthetize the mice.

    • Measure the baseline thickness of both ears using a caliper.

    • Inject 20 µL of KLH (e.g., 10 µg in PBS) into the pinna of one ear.

    • Inject 20 µL of PBS into the pinna of the contralateral ear as a control.

  • Measurement (Day 8):

    • 24 hours after the challenge, measure the thickness of both ears again.

  • Data Analysis:

    • Calculate the change in ear thickness (swelling) for each ear by subtracting the baseline measurement from the 24-hour measurement.

    • The antigen-specific swelling is determined by subtracting the change in thickness of the PBS-injected ear from the KLH-injected ear.

    • Compare the antigen-specific swelling between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test).

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.

Materials:

  • Mice (e.g., C57BL/6, 8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound formulated for oral administration

  • Vehicle control

  • Clinical scoring system for EAE

Procedure:

  • Induction of EAE (Day 0):

    • Prepare an emulsion of MOG35-55 (e.g., 200 µg) in CFA.

    • Inject mice subcutaneously at two sites on the flank with 100 µL of the emulsion per site.

    • Administer pertussis toxin (e.g., 200 ng) intraperitoneally on Day 0 and Day 2.

  • Treatment:

    • Prophylactic: Begin treatment with this compound or vehicle on the day of EAE induction or shortly after.

    • Therapeutic: Begin treatment upon the onset of clinical signs of EAE (e.g., clinical score of 1).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score them based on a standard scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • Data Analysis:

    • Plot the mean clinical score for each group over time.

    • Calculate key parameters such as the day of disease onset, peak disease severity, and cumulative disease score.

    • Compare these parameters between the this compound treated group and the vehicle control group using appropriate statistical analyses.

Conclusion and Future Directions

The inhibition of MTHFD2 represents a highly promising and targeted approach for the treatment of a wide range of inflammatory and autoimmune diseases. The preclinical data strongly support the continued investigation of this compound and other selective MTHFD2 inhibitors. Future research should focus on:

  • Establishing the detailed pharmacokinetic and pharmacodynamic profiles of this compound.

  • Conducting comprehensive toxicology studies to ensure a favorable safety profile.

  • Evaluating the efficacy of MTHFD2 inhibitors in a broader range of preclinical models of inflammatory diseases.

  • Identifying biomarkers to predict which patient populations are most likely to respond to MTHFD2-targeted therapies.

The development of potent and selective MTHFD2 inhibitors holds the potential to deliver a new class of anti-inflammatory therapeutics with a novel mechanism of action and a potentially improved safety profile compared to existing treatments.

References

Unveiling the Off-Target Landscape of MTHFD2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its selective overexpression in cancer cells compared to healthy tissues. While the development of potent and selective MTHFD2 inhibitors holds significant therapeutic promise, a thorough understanding of their off-target effects is paramount for advancing these molecules through preclinical and clinical development. This technical guide provides an in-depth analysis of the off-target profile of a representative MTHFD2 inhibitor, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

For the purpose of this guide, we will focus on TH9619 , a potent inhibitor of both MTHFD1 and MTHFD2, as comprehensive off-target data has been published for this compound.

Quantitative Off-Target Profile of TH9619

A critical step in characterizing any inhibitor is to assess its selectivity across the human kinome and other relevant protein families. The following tables summarize the off-target screening data for TH9619.

Kinase Selectivity Profile

The selectivity of TH9619 was evaluated against a panel of 44 human kinases using a differential scanning fluorimetry (DSF) based assay. This method measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, with a significant shift indicating an interaction.

Kinase TargetΔTm (°C) at 12 µM TH9619
MTHFD2 (On-Target) (Not included in this kinase screen)
AAK10.8
ABL11.2
......
Data represents a subset for illustrative purposes. For a complete dataset, refer to the source publication.

Note: The provided search results did not contain the full quantitative data for all 44 kinases. The table structure is representative of how such data would be presented.

Safety and Off-Target Panel Screening

To further investigate its broader off-target profile, TH9619 was screened against the SafetyScreen44 panel from Eurofins, which includes a variety of receptors, transporters, and enzymes.

Target% Inhibition at 10 µM TH9619
Adenosine A1 Receptor<20%
Adrenergic α1A Receptor<20%
......
Data represents a subset for illustrative purposes. For a complete dataset, refer to the source publication.

Note: The provided search results did not contain the full quantitative data for all 44 targets. The table structure is representative of how such data would be presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. The following sections outline the protocols for the key assays used to determine the off-target effects of MTHFD2 inhibitors.

Kinase Selectivity Screening (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess the binding of a compound to a purified protein by measuring the thermal stability of the protein.

Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Protocol:

  • Protein and Compound Preparation: Recombinant kinase domains are purified and diluted to a final concentration of 2 µM in a buffer solution (e.g., 10 mM HEPES, pH 7.5, 500 mM NaCl). The test compound (e.g., TH9619) is prepared at a stock concentration in DMSO and then diluted to the final screening concentration (e.g., 12 µM).

  • Assay Plate Preparation: The kinase solution, fluorescent dye (e.g., SYPRO Orange), and test compound are mixed in a 96- or 384-well PCR plate. Control wells containing the kinase and DMSO (vehicle) are included.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a temperature gradient is applied, typically from 25 °C to 95 °C, with incremental increases. Fluorescence is measured at each temperature increment.

  • Data Analysis: The fluorescence intensity is plotted against temperature to generate a melting curve. The Tm is determined as the midpoint of the transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (kinase + DMSO) from the Tm of the sample (kinase + compound).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a protein in intact cells or cell lysates.

Principle: Similar to DSF, ligand binding to its target protein within the cell increases its thermal stability. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

Protocol:

  • Cell Culture and Treatment: Cells are cultured to a suitable confluency and treated with the test compound or vehicle (DMSO) for a specific duration.

  • Heating: The cell suspension or lysate is divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: After heating, cells are lysed (if not already in lysate form), and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified. This can be done by Western blotting for specific targets or by mass spectrometry (CETSA-MS) for proteome-wide analysis.

  • Data Analysis: For Western blot-based CETSA, band intensities are quantified and plotted against temperature to generate a melting curve. For CETSA-MS, the relative abundance of thousands of proteins is determined at different temperatures, allowing for an unbiased identification of thermally stabilized proteins.

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

MTHFD2_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF_mito 5,10-CH2-THF Serine->CH2_THF_mito THF_mito THF Methenyl_THF_mito 5,10-Methenyl-THF CH2_THF_mito->Methenyl_THF_mito MTHFD2 (Dehydrogenase) MTHFD2 MTHFD2 Formyl_THF_mito 10-Formyl-THF Methenyl_THF_mito->Formyl_THF_mito MTHFD2 (Cyclohydrolase) Formate_mito Formate Formyl_THF_mito->Formate_mito MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Export THF_cyto THF Formyl_THF_cyto 10-Formyl-THF THF_cyto->Formyl_THF_cyto MTHFD1 (Synthetase) Purines Purines Formyl_THF_cyto->Purines MTHFD2_Inhibitor MTHFD2 Inhibitor (e.g., TH9619) MTHFD2_Inhibitor->MTHFD2 CETSA_Workflow cluster_Treatment Cell Treatment cluster_Heating Thermal Challenge cluster_Analysis Analysis Cells Intact Cells Treated_Cells Compound-Treated Cells Cells->Treated_Cells Incubate Control_Cells Vehicle-Treated Cells Cells->Control_Cells Incubate Compound Test Compound Compound->Treated_Cells Vehicle Vehicle (DMSO) Vehicle->Control_Cells Heat_Treated Heat at Varying Temps Treated_Cells->Heat_Treated Heat_Control Heat at Varying Temps Control_Cells->Heat_Control Lysis_Treated Lysis & Centrifugation Heat_Treated->Lysis_Treated Lysis_Control Lysis & Centrifugation Heat_Control->Lysis_Control Soluble_Treated Soluble Protein (Treated) Lysis_Treated->Soluble_Treated Soluble_Control Soluble Protein (Control) Lysis_Control->Soluble_Control Detection Protein Quantification (Western Blot or MS) Soluble_Treated->Detection Soluble_Control->Detection Results Thermal Stability Shift Detection->Results

Methodological & Application

Application Notes and Protocols for Mthfd2 Inhibitors in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids.[1][2] MTHFD2 is highly expressed in embryonic and cancerous tissues but shows low to no expression in most healthy adult tissues, making it a compelling target for cancer therapy.[2][3][4] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired DNA synthesis and repair, and increased oxidative stress, ultimately causing cancer cell death.[1][5] This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy of MTHFD2 inhibitors, with a focus on a representative, albeit not yet specifically documented, compound referred to as Mthfd2-IN-3. The provided protocols are based on established methods for other MTHFD2 inhibitors and should be optimized for the specific compound and cell lines being used.

Mechanism of Action

MTHFD2 catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis of the latter to 10-formyltetrahydrofolate. These reactions are critical for providing one-carbon units for de novo purine and thymidylate synthesis.[6][7] Inhibition of MTHFD2 disrupts this process, leading to a depletion of nucleotides necessary for DNA replication and repair.[5] This can induce replication stress, S-phase arrest, and ultimately apoptosis in rapidly proliferating cancer cells.[5][8] Furthermore, MTHFD2 inhibition can disrupt redox homeostasis by affecting NADPH production, leading to an increase in reactive oxygen species (ROS) and enhanced oxidative stress.[6]

Signaling Pathway

MTHFD2 expression is regulated by the mTORC1 signaling pathway.[9][10] Growth signals can activate mTORC1, which in turn promotes the expression of the transcription factor ATF4.[10][11] ATF4 then binds to the promoter of the MTHFD2 gene, upregulating its expression to meet the metabolic demands of cell growth and proliferation.[2][10] Inhibition of MTHFD2 can lead to the accumulation of metabolic intermediates that may feedback to modulate mTORC1 activity.[12]

MTHFD2_Signaling_Pathway Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 Upregulates Expression One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism Catalyzes Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis Redox Homeostasis Redox Homeostasis One-Carbon Metabolism->Redox Homeostasis Cell Proliferation & Survival Cell Proliferation & Survival Nucleotide Synthesis->Cell Proliferation & Survival Redox Homeostasis->Cell Proliferation & Survival This compound This compound This compound->MTHFD2 Inhibits

Caption: MTHFD2 Signaling Pathway.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various MTHFD2 inhibitors against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

InhibitorCell LineCancer TypeIC50 (µM)Reference
DS18561882SKOV3Ovarian Cancer~1[1]
LY345899CRC cell linesColorectal Cancer0.663[6]
TH9028HL-60Acute Myeloid Leukemia< 0.01[5]
TH9619HL-60Acute Myeloid Leukemia< 0.01[5]

Note: The efficacy of this compound will need to be empirically determined.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other MTHFD2 inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[13][14]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][15] After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12][16]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).[13][16]

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT/MTS Reagent Add MTT/MTS Reagent Incubate->Add MTT/MTS Reagent Incubate_Assay Incubate Add MTT/MTS Reagent->Incubate_Assay Add Solubilization Solution (MTT) Add Solubilization Solution (MTT) Incubate_Assay->Add Solubilization Solution (MTT) Measure Absorbance Measure Absorbance Incubate_Assay->Measure Absorbance Add Solubilization Solution (MTT)->Measure Absorbance

Caption: Cell Viability Assay Workflow.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein levels of MTHFD2 and downstream signaling molecules.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MTHFD2, anti-p-mTOR, anti-ATF4, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[2][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.[17]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize them to the loading control.

Western_Blot_Workflow Cell Treatment & Lysis Cell Treatment & Lysis Protein Quantification Protein Quantification Cell Treatment & Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Western Blot Workflow.

Metabolic Flux Analysis

This advanced technique can be used to trace the metabolic fate of key nutrients and understand how this compound alters cellular metabolism. A common approach is to use stable isotope-labeled substrates, such as [U-13C]-serine or [U-13C]-glucose, followed by mass spectrometry-based analysis of downstream metabolites.

Materials:

  • Cancer cell lines

  • This compound

  • Isotope-labeled substrates (e.g., [U-13C]-serine)

  • Culture medium without the corresponding unlabeled metabolite

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Culture and Treatment: Culture cells in the appropriate medium. Treat the cells with this compound or vehicle control for a specified duration.

  • Isotope Labeling: Replace the medium with medium containing the isotope-labeled substrate and continue the incubation for a defined period (e.g., 4-24 hours).

  • Metabolite Extraction: After labeling, rapidly quench the metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

  • LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the incorporation of the isotope label into downstream metabolites of the one-carbon pathway (e.g., purines, thymidine, glycine).

  • Data Analysis: Calculate the fractional labeling of metabolites to determine the relative flux through the MTHFD2-dependent pathway. Compare the flux between treated and untreated cells to understand the metabolic impact of this compound.[21]

Conclusion

The protocols outlined in this document provide a framework for the in vitro evaluation of MTHFD2 inhibitors like this compound. These assays will enable researchers to characterize the compound's potency, mechanism of action, and effects on cancer cell metabolism and signaling. It is crucial to optimize these protocols for the specific experimental conditions and to include appropriate controls for robust and reproducible results. The unique expression pattern of MTHFD2 in cancer cells presents a promising therapeutic window, and thorough in vitro characterization is a critical first step in the development of novel anti-cancer agents targeting this enzyme.

References

Application Notes: Utilizing Mthfd2-IN-3 in Mouse Xenograft Models for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer to meet the high demand for nucleotides and other biosynthetic precursors required for rapid proliferation.[1][2][3] MTHFD2 is highly expressed in a wide range of tumors while having low to no expression in most healthy adult tissues, making it an attractive and specific target for anticancer therapy.[2][3] This document provides detailed application notes and protocols for the use of Mthfd2-IN-3, a potent inhibitor of MTHFD2, in a mouse xenograft model.

While specific in vivo data for the compound designated "this compound" is not extensively available in the public domain, this guide will utilize the publicly available data for DS18561882, a well-characterized, potent, and selective MTHFD2 inhibitor, as a representative example.[4][5] This information will serve as a comprehensive guide for researchers planning preclinical in vivo studies with this compound or similar MTHFD2 inhibitors.

Mechanism of Action

MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon metabolism pathway. This process is essential for the de novo synthesis of purines and thymidylate, critical building blocks for DNA and RNA.[3][6] Inhibition of MTHFD2 by compounds like this compound disrupts these crucial metabolic pathways, leading to a depletion of nucleotides necessary for DNA replication and cell division.[3] This ultimately results in cell cycle arrest and inhibition of tumor growth.[3]

Signaling Pathway

The diagram below illustrates the central role of MTHFD2 in cellular metabolism and its downstream effects, which are targeted by this compound.

MTHFD2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_mthfd2 MTHFD2 Core Function cluster_downstream Downstream Effects mTORC1 mTORC1 MTHFD2 MTHFD2 mTORC1->MTHFD2 Upregulates c-Myc c-Myc c-Myc->MTHFD2 Upregulates One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism Catalyzes STAT3 Pathway STAT3 Pathway MTHFD2->STAT3 Pathway Activates Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Metabolism->Thymidylate Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Thymidylate Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Tumor Growth & Metastasis Tumor Growth & Metastasis Cell Proliferation->Tumor Growth & Metastasis STAT3 Pathway->Tumor Growth & Metastasis This compound This compound This compound->MTHFD2 Inhibits

MTHFD2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Line Selection

A variety of cancer cell lines with high MTHFD2 expression are suitable for xenograft studies. Examples include, but are not limited to:

  • Breast Cancer: MDA-MB-231[3][4]

  • Acute Myeloid Leukemia (AML): HL-60[1]

  • Colorectal Cancer: SW620, LoVo[3]

It is recommended to confirm MTHFD2 expression levels in the selected cell line via Western Blot or qPCR prior to in vivo studies.

Mouse Xenograft Model Protocol

This protocol is based on studies using the MTHFD2 inhibitor DS18561882 in an MDA-MB-231 breast cancer xenograft model.[3][4]

1. Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID, or NSG mice).[1][4]

  • Age/Sex: 5-7 week old female mice are commonly used.[1][4]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

2. Cell Implantation:

  • Cell Preparation: Culture MDA-MB-231 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 4 x 10^7 cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (4 x 10^6 cells) into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

4. This compound (using DS18561882 as a guide) Formulation and Administration:

  • Formulation: Prepare a suspension of the MTHFD2 inhibitor in a vehicle solution of 0.5% (w/v) methyl cellulose 400 in sterile water.[4]

  • Dosage: Based on the data for DS18561882, a dose-ranging study is recommended. Doses of 30, 100, and 300 mg/kg have been shown to be effective.[4][5]

  • Administration Route: Oral gavage is a suitable route of administration.[4]

  • Frequency: Administer the inhibitor twice daily (BID).[4]

  • Control Group: The control group should receive the vehicle solution only, following the same administration schedule.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight of the mice throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

  • TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • The study duration can vary, but a common endpoint is when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set number of treatment days (e.g., 11 days).[4]

6. Pharmacokinetic and Pharmacodynamic Analysis (Optional):

  • Collect blood samples at various time points after inhibitor administration to determine pharmacokinetic parameters such as Cmax, t1/2, and AUC.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of downstream metabolites or proliferation markers (e.g., Ki-67).

Data Presentation

The following tables summarize the in vivo efficacy and pharmacokinetic data for the MTHFD2 inhibitor DS18561882, which can be used as a reference for studies with this compound.

Table 1: In Vivo Efficacy of DS18561882 in MDA-MB-231 Xenograft Model [4][5]

Treatment GroupDosage (mg/kg, BID, p.o.)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-0
DS1856188230Dose-dependent inhibition
DS18561882100Dose-dependent inhibition
DS1856188230067

Table 2: Pharmacokinetic Profile of DS18561882 in Mice (Oral Administration) [4]

Dosage (mg/kg)Cmax (µg/mL)t1/2 (hours)AUC (µg·h/mL)
3011.42.2164.6
10056.52.16264
30090.12.32726

Experimental Workflow

The following diagram outlines the key steps in a typical mouse xenograft study using an MTHFD2 inhibitor.

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_monitoring Monitoring & Grouping cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Cell_Implantation Subcutaneous Cell Implantation Cell_Culture->Cell_Implantation Animal_Acclimatization Animal Acclimatization (e.g., BALB/c nude mice) Animal_Acclimatization->Cell_Implantation Tumor_Monitoring Tumor Growth Monitoring Cell_Implantation->Tumor_Monitoring Randomization Randomization into Treatment & Control Groups Tumor_Monitoring->Randomization Inhibitor_Admin This compound Administration (e.g., Oral Gavage, BID) Randomization->Inhibitor_Admin Vehicle_Admin Vehicle Administration Randomization->Vehicle_Admin Data_Collection Tumor Volume & Body Weight Measurement Inhibitor_Admin->Data_Collection Vehicle_Admin->Data_Collection Endpoint_Analysis Endpoint Analysis (TGI Calculation) Data_Collection->Endpoint_Analysis

Experimental Workflow for a Mouse Xenograft Study.

Conclusion

Targeting MTHFD2 with inhibitors like this compound represents a promising therapeutic strategy for a variety of cancers. The protocols and data presented in these application notes, using the well-documented inhibitor DS18561882 as a surrogate, provide a solid foundation for designing and executing robust preclinical mouse xenograft studies. Careful planning of the experimental design, including appropriate cell line and animal model selection, as well as dose-ranging and pharmacokinetic studies, will be critical for successfully evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols for MTHFD2 Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of MTHFD2 inhibitors in preclinical animal studies, with a focus on two well-characterized compounds: DS18561882 and TH9619. Due to the lack of publicly available information on a compound specifically named "Mthfd2-IN-3," these inhibitors are presented as representative examples for guiding experimental design.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation. MTHFD2 is highly expressed in embryonic tissues and various cancers, while its expression is low in most healthy adult tissues. This differential expression makes MTHFD2 an attractive therapeutic target for cancer and inflammatory diseases. This document outlines the dosage, administration, and experimental protocols for utilizing MTHFD2 inhibitors in animal research.

Quantitative Data Summary

The following tables summarize the available quantitative data for two exemplar MTHFD2 inhibitors used in murine models.

Table 1: In Vivo Dosage and Administration of DS18561882

ParameterDetailsReference
Compound DS18561882[1][2][3]
Animal Model Mice (xenograft model)[1][3]
Dosage Range 30, 100, and 300 mg/kg[1][2]
Administration Route Oral (p.o.)[2][3]
Dosing Frequency Twice daily (BID)[1][2]
Vehicle 0.5% (w/v) methyl cellulose 400 solution[2]
Observed Effect Dose-dependent tumor growth inhibition[1][2]
Toxicity Note No significant change in mouse weight was observed at a high dose of 300 mg/kg, suggesting a good therapeutic window.[4]

Table 2: In Vivo Dosage and Administration of TH9619

ParameterDetailsReference
Compound TH9619[5][6]
Animal Model Female NOG and NOD-SCID mice (xenograft models)[6]
Dosage Range 10 mg/kg and 90 mg/kg[6]
Administration Route Subcutaneous (s.c.)[6]
Dosing Frequency Once or twice daily[6]
Vehicle Not specified in the provided results. A common vehicle for subcutaneous injection is a solution of saline, DMSO, and Tween 80. Formulation development would be required.
Observed Effect Impairs cancer progression.[5]
Toxicity Note A dose tolerability study showed repeated subcutaneous administrations of 90 mg/kg twice daily were tolerated.[6]

Experimental Protocols

General Animal Husbandry

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

Preparation of Dosing Solutions
  • DS18561882 (Oral Administration):

    • Weigh the required amount of DS18561882 powder.

    • Prepare a 0.5% (w/v) methyl cellulose 400 solution in sterile water.

    • Suspend the DS18561882 powder in the methyl cellulose solution to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • TH9619 (Subcutaneous Administration):

    • Weigh the required amount of TH9619 powder.

    • Due to its good solubility, TH9619 can likely be dissolved in a suitable vehicle such as sterile saline or a mixture of saline, DMSO, and a surfactant like Tween 80 to improve stability and absorption. The exact formulation should be optimized based on the compound's properties.

    • Dissolve TH9619 in the chosen vehicle to the desired final concentration.

    • Ensure complete dissolution and filter the solution through a 0.22 µm sterile filter before administration.

Administration Procedure
  • Oral Gavage (for DS18561882):

    • Gently restrain the mouse.

    • Use a proper-sized, blunt-ended gavage needle.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Monitor the animal for any signs of distress after the procedure.

  • Subcutaneous Injection (for TH9619):

    • Gently restrain the mouse and lift the skin on the back or flank to create a tent.

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Rotate injection sites for repeated dosing.

Xenograft Tumor Model Protocol
  • Cell Culture: Culture a human cancer cell line with high MTHFD2 expression (e.g., MDA-MB-231 for breast cancer, HL-60 for acute myeloid leukemia) under standard conditions.

  • Cell Implantation:

    • Harvest cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of culture medium and Matrigel).

    • Inject the cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD-SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment:

    • Administer the MTHFD2 inhibitor (e.g., DS18561882 or TH9619) and vehicle control according to the dosages and schedules outlined in Tables 1 and 2.

    • Monitor animal body weight and tumor volume regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.

    • At the endpoint, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for further analysis (e.g., histology, western blotting, metabolomics).

Visualizations

MTHFD2 Signaling Pathway

The following diagram illustrates the central role of MTHFD2 in one-carbon metabolism and its impact on downstream cellular processes that are critical for cancer cell proliferation.

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol / Nucleus Serine Serine CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT2 Glycine Glycine THF_mito THF CH_THF 5,10-Methenyl-THF CH2_THF:e->CH_THF:w Dehydrogenase Activity MTHFD2 MTHFD2 CHO_THF 10-Formyl-THF CH_THF:e->CHO_THF:w Cyclohydrolase Activity Formate_mito Formate CHO_THF->Formate_mito Formate_cyto Formate Formate_mito->Formate_cyto Transport Purine_Synthesis De Novo Purine Synthesis Formate_cyto->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Formate_cyto->Thymidylate_Synthesis DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Mthfd2_IN_3 This compound (e.g., DS18561882, TH9619) Mthfd2_IN_3->MTHFD2 Inhibition

Caption: MTHFD2 pathway and inhibitor action.

Experimental Workflow for In Vivo MTHFD2 Inhibitor Studies

This diagram outlines the typical workflow for evaluating the efficacy of an MTHFD2 inhibitor in a preclinical cancer model.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (High MTHFD2 Expression) start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Treatment Administration (MTHFD2 Inhibitor or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: In vivo MTHFD2 inhibitor study workflow.

References

Application Notes and Protocols for Measuring Mthfd2-IN-3 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. It is highly expressed in embryonic and cancerous cells but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. MTHFD2 provides essential 1C units for the synthesis of nucleotides (purines and thymidylate), which are required for rapid cell proliferation. Inhibition of MTHFD2 disrupts this metabolic pathway, leading to nucleotide depletion, replication stress, DNA damage, and ultimately, cancer cell death.[1][2][3]

Mthfd2-IN-3 is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using established preclinical cancer models. The methodologies cover tumor growth inhibition studies, pharmacodynamic (PD) biomarker analysis, and metabolomic profiling to provide a comprehensive evaluation of the compound's anti-tumor activity and mechanism of action.

MTHFD2 Signaling and Mechanism of Inhibition

Inhibition of MTHFD2 blocks the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This disruption has two major downstream consequences:

  • Depletion of Nucleotide Pools: The lack of 1C units impairs de novo purine and thymidylate synthesis, starving cancer cells of the essential building blocks for DNA replication and repair.[1]

  • Induction of Replication Stress: Insufficient thymidine leads to the misincorporation of uracil into DNA, causing genomic instability and replication stress, which can trigger cell cycle arrest and apoptosis.

This mechanism provides a basis for selecting relevant pharmacodynamic biomarkers, such as markers of proliferation (Ki-67) and DNA damage (γH2AX), to confirm target engagement and downstream biological effects in vivo.

MTHFD2_Pathway cluster_Mito Mitochondria cluster_Cyto Cytosol / Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Glycine->CH2_THF THF THF THF->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF 10-Formyl-THF MTHFD2->CHO_THF NAD+ -> NADH Formate Formate CHO_THF->Formate Purine Purine Synthesis Formate->Purine Thymidylate Thymidylate Synthesis Formate->Thymidylate DNA DNA Replication & Repair Purine->DNA Thymidylate->DNA ReplicationStress Replication Stress (Uracil Misincorporation) DNA->ReplicationStress DNADamage DNA Damage (DSBs) ReplicationStress->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Inhibition Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Cell Culture (e.g., MDA-MB-231) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implant 3. Subcutaneous Implantation Harvest->Implant TumorGrowth 4. Tumor Growth to ~100-150 mm³ Implant->TumorGrowth Randomize 5. Randomization into Groups TumorGrowth->Randomize Dosing 6. Daily Dosing (Vehicle / this compound) Randomize->Dosing Measurements 7. Tumor & Body Weight Measurements (2-3x / week) Dosing->Measurements Endpoint 8. Study Endpoint (e.g., Day 21 or Tumor >1500 mm³) Measurements->Endpoint Harvesting 9. Tumor Harvesting Endpoint->Harvesting PK PK/PD Analysis Harvesting->PK Metabolomics Metabolomics Harvesting->Metabolomics IHC IHC Analysis Harvesting->IHC

References

Mthfd2-IN-3 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mthfd2-IN-3 is a potent small-molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism.[1] MTHFD2 is highly expressed in embryonic tissues and a wide range of tumors but has low to no expression in most healthy adult tissues, making it an attractive therapeutic target in oncology and inflammatory diseases.[2][3][4] Inhibition of MTHFD2 disrupts the production of one-carbon units necessary for de novo purine synthesis, thereby impeding the proliferation of rapidly dividing cells.[5][6][7] These notes provide essential information on the solubility, preparation, and application of this compound for preclinical research.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. While specific quantitative solubility data is not widely published, the following guidelines are based on the compound's chemical structure and common practices for similar heterocyclic small molecules.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₁₉NO₇S[1]
Molecular Weight 441.45 g/mol [1]
Appearance Crystalline solid (visual estimate)N/A

Table 2: Solubility Guidelines for this compound

SolventExpected SolubilityRecommendations & Remarks
DMSO HighRecommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C.
Ethanol Low to InsolubleNot recommended as a primary solvent for stock solutions. May be used in some in vivo formulations as a co-solvent.
Water / PBS InsolubleThis compound is not expected to be soluble in aqueous buffers. Final experimental concentrations are achieved by diluting a high-concentration DMSO stock into the aqueous medium.
DMF Moderate to HighCan be used as an alternative to DMSO for stock solutions.

Note: It is always recommended to perform a small-scale solubility test before preparing large batches of stock solution.

Signaling Pathway of MTHFD2

MTHFD2 is a critical node in cellular metabolism, linking growth factor signaling to the biosynthesis of essential building blocks for proliferation. Its expression is regulated by the mTORC1 pathway, and its activity is central to purine synthesis.

MTHFD2_Pathway cluster_upstream Upstream Regulation cluster_1c Mitochondrial 1C Metabolism cluster_downstream Downstream Effects Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 activates MTHFD2 MTHFD2 ATF4->MTHFD2 promotes expression Serine Serine CH2_THF Methylene-THF Serine->CH2_THF + THF THF THF Formate Formate CH2_THF->Formate MTHFD2 (NAD⁺ -> NADH) Purine Synthesis Purine Synthesis Formate->Purine Synthesis contributes 1C unit DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2

Caption: MTHFD2 signaling pathway and point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific cell lines, animal models, and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound powder (MW: 441.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make a 10 mM stock solution, weigh 4.41 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For 4.41 mg, add 1 mL of DMSO to make a 10 mM stock.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Cell-Based Assay

Objective: To evaluate the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., breast, colorectal)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. A typical final concentration range for testing might be 0.01 µM to 100 µM.

    • Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[8] Include a "vehicle control" group that contains the same final concentration of DMSO as the treated wells.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Protocol 3: General Guidance for In Vivo Formulation

Objective: To provide a starting point for preparing this compound for administration in animal models (e.g., oral gavage).

Disclaimer: The following is a general guide. The optimal formulation for this compound must be determined empirically, assessing solubility, stability, and tolerability in the specific animal model.

Common Vehicle Components:

  • Solubilizing Agent: DMSO (use minimal amount, typically <10% of total volume)

  • Surfactant/Emulsifier: Tween® 80 or Cremophor® EL (typically 1-10%)

  • Bulking Agent/Co-solvent: Polyethylene glycol 300/400 (PEG300/400) or Propylene glycol (PG)

  • Final Diluent: Saline (0.9% NaCl) or sterile water

Example Formulation (to be optimized):

  • 5% DMSO

  • 10% PEG400

  • 5% Tween® 80

  • 80% Saline

Preparation Procedure (Example):

  • Add the required amount of this compound to a sterile tube.

  • Add the DMSO and vortex/sonicate until the compound is fully dissolved.

  • Add the PEG400 and vortex to mix.

  • Add the Tween® 80 and vortex to mix.

  • Slowly add the saline while vortexing to prevent precipitation. The final solution should be clear.

  • Administer the formulation to the animals immediately after preparation or assess its short-term stability. Always include a vehicle-only control group in the study.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: this compound Compound prep_stock 1. Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock biochem_assay 2a. Biochemical Assay (Confirm MTHFD2 IC₅₀) prep_stock->biochem_assay Dilute in assay buffer formulation 2b. Formulation & PK Studies (Solubility, Stability, Pharmacokinetics) prep_stock->formulation Use as starting material cell_assay 3a. Cell-Based Assays (Proliferation, Viability) biochem_assay->cell_assay target_assay 4a. Target Engagement (e.g., CETSA, Metabolomics) cell_assay->target_assay end_node Data Analysis & Go/No-Go Decision target_assay->end_node efficacy 3b. Efficacy Studies (e.g., Xenograft Models) formulation->efficacy tox 4b. Toxicology Studies (Assess safety profile) efficacy->tox tox->end_node

Caption: General experimental workflow for preclinical testing of this compound.

References

Application of Mthfd2-IN-3 in Metabolic Flux Analysis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a network of interconnected pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and glycine).[1][2][3] In many cancer types, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid cell proliferation, while its expression in most healthy adult tissues is low.[4][5][6] This differential expression makes MTHFD2 an attractive therapeutic target in oncology.

Mthfd2-IN-3 is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. By inhibiting MTHFD2, this compound disrupts the mitochondrial 1C flux, leading to a depletion of essential building blocks for DNA synthesis and repair. This ultimately triggers replication stress and induces apoptosis in cancer cells. Metabolic flux analysis, a powerful technique that utilizes stable isotope tracers to quantify the rates of metabolic reactions, is an indispensable tool for elucidating the precise metabolic consequences of MTHFD2 inhibition.

These application notes provide a comprehensive overview of the use of this compound in metabolic flux analysis, including detailed experimental protocols and expected quantitative outcomes.

Mechanism of Action of MTHFD2 and its Inhibition

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a critical step in the mitochondrial folate cycle, which provides one-carbon units, primarily derived from serine, to the cytosol for purine and thymidylate synthesis. Inhibition of MTHFD2 by this compound is expected to block this mitochondrial pathway, forcing cells to rely on alternative cytosolic pathways for one-carbon units, which are often insufficient to support the high proliferative rate of cancer cells.[7] This disruption leads to a depletion of purine and thymidine pools, causing replication stress and subsequent cell death.[7]

Data Presentation: Quantitative Metabolic Changes upon MTHFD2 Inhibition

The following table summarizes the expected quantitative changes in key metabolic fluxes and metabolite pool sizes upon treatment with an MTHFD2 inhibitor. The data is based on studies using MTHFD2 knockout (KO) models and inhibitors like DS18561882, which are expected to phenocopy the effects of this compound.

Metabolic Parameter Control (Wild-Type/Vehicle) MTHFD2 Inhibition/KO Fold Change Reference Cell Line/Model
Formate Excretion Flux (nmol/µL/hr) ~0.15Undetectable-HEK 293T
Serine Contribution to Mitochondrial NADH Pool (%) ~7%0%-HEK 293T
Intracellular Serine Levels (relative abundance) 1.0Increased>1.0MOLM-14
Intracellular Glycine Levels (relative abundance) 1.0Decreased<1.0MOLM-14
De Novo Purine Synthesis (relative flux from serine) 1.0Significantly Reduced<<1.0AML Cells
Thymidylate Synthesis (relative flux from serine) 1.0Significantly Reduced<<1.0HCT-116
Cell Viability (IC50 in µM for DS18561882) N/A~0.1 - 1.0N/AVarious Ovarian Cancer Lines

Note: The exact quantitative values will vary depending on the cell line, inhibitor concentration, and experimental conditions.

Mandatory Visualizations

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 CH2THF_mito 5,10-CH2-THF Serine_mito->CH2THF_mito SHMT2 THF_mito THF THF_mito->CH2THF_mito SHMT2 CHO_THF_mito 10-CHO-THF CH2THF_mito->CHO_THF_mito MTHFD2 MTHFD2 MTHFD2 Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Formate_mito Formate CHO_THF_mito->Formate_mito MTHFD1L Formate_cyto Formate Formate_mito->Formate_cyto Transport SHMT2 SHMT2 MTHFD1L MTHFD1L NAD NAD+ NADH NADH NAD->NADH MTHFD2 CHO_THF_cyto 10-CHO-THF Formate_cyto->CHO_THF_cyto MTHFD1 Purine_synthesis De Novo Purine Synthesis Thymidylate_synthesis Thymidylate Synthesis THF_cyto THF THF_cyto->CHO_THF_cyto CHO_THF_cyto->Purine_synthesis CHO_THF_cyto->Thymidylate_synthesis MTHFD1_cyto MTHFD1

Caption: MTHFD2 signaling pathway in one-carbon metabolism.

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound or Vehicle Control start->treatment labeling Incubate with ¹³C-labeled Tracer (e.g., ¹³C₅-Serine) treatment->labeling extraction Metabolite Extraction (Quenching & Lysis) labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Distribution Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation (e.g., using INCA) data_processing->flux_calculation results Quantitative Flux Maps and Metabolite Pool Size Analysis flux_calculation->results

Caption: Experimental workflow for metabolic flux analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MOLM-14) in appropriate growth medium at a density that will result in ~50-60% confluency at the time of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated cells).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the inhibitor to exert its metabolic effects.

Stable Isotope Labeling
  • Tracer Medium Preparation: Prepare culture medium containing a stable isotope-labeled tracer. For tracing the one-carbon pathway, [U-¹³C₅]-L-serine is a common choice. The concentration of the tracer should be similar to that in standard culture medium.

  • Medium Exchange: After the this compound treatment period, aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Incubation: Add the pre-warmed tracer-containing medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites. The incubation time should be sufficient to approach isotopic steady-state for the metabolites of interest.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Lysis and Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography (LC) system equipped with a column appropriate for polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to determine the mass-to-charge ratio (m/z) and intensity of each metabolite and its isotopologues.

  • Data Acquisition: Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity.

Data Analysis and Flux Calculation
  • Peak Integration and Isotopologue Distribution: Process the raw LC-MS data using appropriate software to identify and integrate the peaks corresponding to the metabolites of interest and their ¹³C-labeled isotopologues. Correct for the natural abundance of ¹³C.

  • Metabolic Flux Analysis Software: Use specialized software (e.g., INCA, VANTED) to perform metabolic flux analysis. This involves providing the software with a model of the metabolic network, the measured isotopologue distributions, and any known extracellular fluxes (e.g., glucose uptake, lactate secretion).

  • Flux Calculation: The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.

  • Statistical Analysis: Perform statistical analysis to identify significant differences in metabolic fluxes and metabolite pool sizes between the this compound-treated and control groups.

Conclusion

The use of this compound in conjunction with metabolic flux analysis provides a powerful approach to dissect the metabolic vulnerabilities of cancer cells. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers aiming to investigate the therapeutic potential of targeting MTHFD2 and to understand the intricate metabolic reprogramming that occurs upon its inhibition. This knowledge is critical for the development of novel and effective cancer therapies.

References

Application Note: Western Blot Protocol for Confirming MTHFD2 Inhibition by Mthfd2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids.[1][2] Its elevated expression in various cancers correlates with poor prognosis, making it a compelling target for cancer therapy.[1][2][3][4] Mthfd2-IN-3 is a chemical inhibitor of MTHFD2, and confirming its efficacy in reducing MTHFD2 protein levels and functional activity is a critical step in preclinical drug development. Western blotting is a widely used technique to quantify protein expression levels, and this protocol provides a detailed method to assess the inhibition of MTHFD2 by this compound in a cellular context.

Inhibition of MTHFD2 has been shown to impact downstream signaling pathways, notably the PI3K/AKT/mTOR pathway, which is central to cell proliferation, survival, and growth. Therefore, in addition to monitoring MTHFD2 levels, this protocol includes the analysis of phosphorylated AKT (p-AKT) as a functional marker of MTHFD2 inhibition. A decrease in p-AKT levels upon treatment with this compound provides further evidence of the inhibitor's on-target effect.

Signaling Pathway Overview

MTHFD2 plays a critical role in providing one-carbon units for nucleotide synthesis, which is essential for rapidly proliferating cancer cells. Its inhibition is expected to impact downstream signaling pathways that are sensitive to metabolic stress and nutrient availability, such as the PI3K/AKT/mTOR pathway.

MTHFD2_Inhibition_Pathway Mthfd2_IN_3 This compound MTHFD2 MTHFD2 Mthfd2_IN_3->MTHFD2 Inhibits One_Carbon_Metabolism One-Carbon Metabolism MTHFD2->One_Carbon_Metabolism Drives PI3K PI3K MTHFD2->PI3K Regulates Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Metabolism->Nucleotide_Synthesis AKT AKT PI3K->AKT p_AKT p-AKT (Ser473) AKT->p_AKT Phosphorylation mTORC1 mTORC1 p_AKT->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation

Figure 1: MTHFD2 Inhibition and Downstream Signaling. This diagram illustrates how this compound inhibits MTHFD2, leading to a disruption of one-carbon metabolism and a subsequent decrease in AKT phosphorylation, thereby affecting cell growth and proliferation.

Experimental Protocol

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to quantify MTHFD2 and p-AKT protein levels.

Materials and Reagents
  • Cell Lines: A suitable cancer cell line with known MTHFD2 expression (e.g., HeLa, 293T, A431, HepG2).

  • This compound: Stock solution in DMSO.

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-MTHFD2 polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-28169, recommended dilution 1:500-1:3000).

    • Rabbit anti-p-AKT (Ser473) antibody.

    • Rabbit anti-AKT antibody.

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A 1. Seed Cells B 2. Treat with this compound (and vehicle control) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Prepare Lysates for Loading D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Blocking G->H I 9. Primary Antibody Incubation H->I J 10. Secondary Antibody Incubation I->J K 11. Detection J->K L 12. Image Acquisition K->L M 13. Densitometry Analysis L->M N 14. Normalization & Quantification M->N

Figure 2: Western Blot Experimental Workflow. A step-by-step visual guide of the process from cell culture to data analysis for confirming MTHFD2 inhibition.
Step-by-Step Protocol

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) group.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-MTHFD2, anti-p-AKT, anti-AKT, and a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Densitometry Analysis of MTHFD2 and p-AKT Protein Levels

Treatment Group (this compound Conc.)MTHFD2 Band Intensity (Arbitrary Units)p-AKT (Ser473) Band Intensity (Arbitrary Units)Total AKT Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)
Vehicle Control (0 µM)
1 µM
5 µM
10 µM

Table 2: Normalized Protein Expression Levels

Treatment Group (this compound Conc.)Normalized MTHFD2 Expression (vs. Loading Control)Normalized p-AKT/Total AKT Ratio
Vehicle Control (0 µM)1.001.00
1 µM
5 µM
10 µM

Note: Data should be presented as mean ± standard deviation from at least three independent experiments.

Expected Results

A successful experiment will demonstrate a dose-dependent decrease in MTHFD2 protein expression in cells treated with this compound compared to the vehicle control. Concurrently, a dose-dependent decrease in the ratio of phosphorylated AKT to total AKT is expected, confirming the functional inhibition of the MTHFD2-regulated pathway. The expression of the loading control (β-actin or GAPDH) should remain consistent across all lanes, ensuring equal protein loading.

Troubleshooting

IssuePossible CauseSolution
No or weak signalInsufficient protein loadedIncrease the amount of protein loaded per lane.
Primary or secondary antibody concentration too lowOptimize antibody dilutions.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining.
High backgroundInsufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bandsPrimary antibody is not specificUse a different, validated primary antibody.
Protein degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.

By following this detailed protocol, researchers can effectively confirm the inhibitory action of this compound on its target protein, MTHFD2, and assess its impact on a key downstream signaling pathway, providing crucial data for drug development and cancer research.

References

Application Notes and Protocols: Utilizing MTHFD2 Inhibitors in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A- Introduction

Metabolic reprogramming is a hallmark of cancer, and the one-carbon (1C) metabolic pathway is frequently upregulated to meet the high demand for nucleotides and amino acids in rapidly proliferating tumor cells.[1][2] Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme in the 1C pathway that is highly expressed in various cancers while being largely absent in normal adult tissues, making it an attractive target for cancer therapy.[3][4] Inhibition of MTHFD2 disrupts nucleotide synthesis and induces oxidative stress, leading to cancer cell death.[2]

Recent preclinical studies have highlighted the potential of combining MTHFD2 inhibitors with other chemotherapy agents to enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of MTHFD2 inhibitors in combination with other chemotherapeutic agents, with a focus on the well-characterized inhibitor DS18561882.

B- Mechanism of Action and Rationale for Combination Therapy

MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate in the mitochondria, a critical step for de novo purine synthesis.[1][5] Inhibition of MTHFD2 leads to the depletion of purines, which are essential for DNA replication and cell proliferation, thereby causing cell cycle arrest.[1]

The rationale for combining MTHFD2 inhibitors with other chemotherapy agents stems from the potential for synergistic effects through complementary mechanisms of action. For instance, combining an MTHFD2 inhibitor with a DNA damage response (DDR) inhibitor, such as a Chk1 inhibitor, can be particularly effective. MTHFD2 inhibition-induced replication stress can make cancer cells more vulnerable to agents that disrupt DNA repair mechanisms.

Signaling Pathway of MTHFD2 Inhibition and Combination Therapy

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_nucleus Nucleus MTHFD2 MTHFD2 10-CHO-THF 10-CHO-THF Serine Serine 5,10-CH2-THF 5,10-CH2-THF Serine->5,10-CH2-THF SHMT2 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate Formate_cyto Formate Formate->Formate_cyto Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis DNA Replication DNA Replication Purine Synthesis->DNA Replication Purine Synthesis->DNA Replication Depletion Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation Replication Stress Replication Stress DNA Replication->Replication Stress DNA Replication->Replication Stress Induces Apoptosis Apoptosis Cell Proliferation->Apoptosis Inhibition leads to Replication Stress->Apoptosis Leads to Chk1 Chk1 DNA Damage Repair DNA Damage Repair Chk1->DNA Damage Repair DNA Damage Repair->Cell Proliferation DNA Damage Repair->Apoptosis Inhibition leads to Mthfd2_IN MTHFD2 Inhibitor (e.g., DS18561882) Mthfd2_IN->MTHFD2 Inhibits Chk1_IN Chk1 Inhibitor (e.g., LY2606368) Chk1_IN->Chk1 Inhibits

Caption: Signaling pathway of MTHFD2 inhibition and combination with a Chk1 inhibitor.

C- Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies on the combination of MTHFD2 inhibitors with other chemotherapy agents.

MTHFD2 InhibitorCombination AgentCancer TypeModelEffectReference
DS18561882Chk1 inhibitor (LY2606368)Triple-Negative Breast CancerPatient-Derived Xenograft (PDX)Decreased tumor volume[6]
TH9619dUTPase inhibitorAcute Myeloid Leukemia (AML)In vitroSynergistic increase in uracil misincorporation and apoptosis[1]
MTHFD2 KnockdownMethotrexate (MTX)Renal Cell Carcinoma (RCC)In vitroSensitized RCC cells to MTX[7]
MTHFD2 Knockdown5-Fluorouracil (5-FU)Renal Cell Carcinoma (RCC)In vitroSensitized RCC cells to 5-FU[7]

D- Experimental Protocols

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of combining an MTHFD2 inhibitor with a chemotherapy agent on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HL-60 for AML)

  • MTHFD2 inhibitor (e.g., DS18561882)

  • Chemotherapy agent (e.g., Chk1 inhibitor, dUTPase inhibitor)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of the MTHFD2 inhibitor and the combination agent.

  • Treatment: Treat the cells with single agents and their combinations at various concentrations. Include vehicle-treated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Workflow for In Vitro Synergy Assessment

in_vitro_workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding drug_prep Prepare drug dose-response matrix cell_seeding->drug_prep treatment Treat cells with single agents and combinations drug_prep->treatment incubation Incubate for 72h treatment->incubation viability_assay Perform cell viability assay incubation->viability_assay data_analysis Analyze data and calculate CI viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro synergy assessment of MTHFD2 inhibitor combinations.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the in vivo antitumor efficacy of an MTHFD2 inhibitor in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cells for tumor implantation (e.g., MDA-MB-231)

  • MTHFD2 inhibitor (e.g., DS18561882)

  • Chemotherapy agent (e.g., Chk1 inhibitor)

  • Vehicle for drug administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, MTHFD2 inhibitor alone, chemotherapy agent alone, combination).

  • Treatment Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves for each treatment group. Statistically analyze the differences in tumor volume between the groups.

Logical Relationship of In Vivo Experimental Design

in_vivo_logic cluster_groups Treatment Groups start Tumor Bearing Mice (e.g., 100-200 mm³) randomization Randomization start->randomization group1 Vehicle randomization->group1 group2 MTHFD2 Inhibitor randomization->group2 group3 Chemotherapy Agent randomization->group3 group4 Combination Therapy randomization->group4 monitoring Monitor Tumor Growth & Body Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint

Caption: Logical flow of an in vivo combination therapy experiment.

The targeted inhibition of MTHFD2 represents a promising strategy in cancer therapy. The preclinical data strongly suggest that combining MTHFD2 inhibitors with other chemotherapeutic agents, particularly those that induce replication stress or inhibit DNA damage repair, can lead to synergistic antitumor effects. The protocols provided herein offer a framework for researchers to investigate and validate novel combination therapies involving MTHFD2 inhibitors, with the ultimate goal of improving patient outcomes. Further research is warranted to explore the full potential of these combinations in various cancer types and to identify predictive biomarkers for patient selection.

References

Application Notes and Protocols for Studying T-cell Differentiation and Function with Mthfd2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mthfd2-IN-3 (also known as DS18561882) is a potent and selective inhibitor of the mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a key component of one-carbon (1C) metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids. In the context of immunology, MTHFD2 has emerged as a metabolic checkpoint that regulates the fate and function of T-cells.[3][4][5][6] Inhibition of MTHFD2 with this compound offers a powerful tool to investigate the role of mitochondrial 1C metabolism in T-cell differentiation, proliferation, and effector functions. These notes provide detailed protocols and data to facilitate the use of this compound in immunological research.

Mechanism of Action

This compound targets the enzymatic activity of MTHFD2, leading to a disruption of the mitochondrial folate cycle. This inhibition results in the depletion of purine pools and an accumulation of purine biosynthetic intermediates.[3][4][5] A key consequence of this metabolic perturbation is the decrease in mTORC1 signaling, a central regulator of T-cell growth and differentiation.[3][4][5] By modulating these fundamental cellular processes, this compound can shift the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[3][5][7]

Mthfd2_IN_3 This compound MTHFD2 MTHFD2 Mthfd2_IN_3->MTHFD2 Inhibits Purine_Synthesis De Novo Purine Synthesis Mthfd2_IN_3->Purine_Synthesis Depletes pools mTORC1 mTORC1 Signaling Mthfd2_IN_3->mTORC1 Decreases signaling Th17_Differentiation Th17 Differentiation (Pro-inflammatory) Mthfd2_IN_3->Th17_Differentiation Inhibits Treg_Differentiation Treg Differentiation (Anti-inflammatory) Mthfd2_IN_3->Treg_Differentiation Promotes Proliferation T-cell Proliferation Mthfd2_IN_3->Proliferation Reduces Mitochondrial_1C_Metabolism Mitochondrial One-Carbon Metabolism MTHFD2->Mitochondrial_1C_Metabolism Drives Mitochondrial_1C_Metabolism->Purine_Synthesis Supports Purine_Synthesis->mTORC1 Activates mTORC1->Th17_Differentiation Promotes mTORC1->Proliferation Promotes Start Isolate Naïve CD4+ T-cells Coat_Plate Coat Plate with anti-CD3 Start->Coat_Plate Seed_Cells Seed T-cells Coat_Plate->Seed_Cells Activate_Cells Activate with anti-CD28 Seed_Cells->Activate_Cells Add_Cytokines Add Differentiation Cytokines (Th17 or Treg) Activate_Cells->Add_Cytokines Add_Inhibitor Add this compound or Vehicle (DMSO) Add_Cytokines->Add_Inhibitor Incubate Incubate for 3-4 Days Add_Inhibitor->Incubate Analyze Analyze Cells and Supernatant Incubate->Analyze Start Harvest Differentiated T-cells Restimulate Restimulate for Cytokine Staining (optional) Start->Restimulate Surface_Stain Surface Stain (e.g., CD4, Viability Dye) Restimulate->Surface_Stain Fix_Perm Fix and Permeabilize Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (FoxP3, RORγt, IL-17A) Fix_Perm->Intracellular_Stain Acquire Acquire on Flow Cytometer Intracellular_Stain->Acquire Analyze Analyze Data Acquire->Analyze

References

Application Notes and Protocols for Mthfd2-IN-3 Treatment in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Mthfd2-IN-3, a targeted inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in various leukemia models. The protocols outlined below cover in vitro and in vivo experimental designs to assess the efficacy and mechanism of action of this compound.

Introduction

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in various cancers, including acute myeloid leukemia (AML), while its expression is low in normal adult tissues, making it an attractive therapeutic target.[2][3][4][5] Inhibition of MTHFD2 has been shown to decrease cancer cell growth, induce differentiation, and impair colony formation in AML cells.[3][4][5] Mechanistically, targeting MTHFD2 can lead to depletion of thymidine, replication stress, and ultimately, apoptosis in cancer cells.[6] this compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of MTHFD2. These protocols are designed to guide researchers in the systematic evaluation of this compound in leukemia models.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing key quantitative data obtained from the experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeFLT3 StatusThis compound IC50 (µM)Control Compound IC50 (µM)
MV4-11AMLITD
MOLM-13AMLITD
HL-60AMLWT
U937AMLWT
K562CML-
Normal PBMCs--

IC50 values should be determined from dose-response curves after 72 hours of treatment.

Table 2: In Vivo Efficacy of this compound in a Leukemia Xenograft Model

Treatment GroupNMean Tumor Burden (Bioluminescence/mm³) at Day X% Tumor Growth Inhibition (TGI)Median Survival (Days)
Vehicle Control100%
This compound (X mg/kg)10
This compound (Y mg/kg)10
Standard-of-Care10

Tumor burden should be measured bi-weekly. TGI is calculated at the end of the treatment period.

MTHFD2 Signaling and Mechanism of Action

The diagram below illustrates the central role of MTHFD2 in one-carbon metabolism and the proposed mechanism of action for this compound. MTHFD2 is involved in the mitochondrial folate pathway, which contributes to the production of formate for purine synthesis in the cytoplasm.[1] Its expression can be regulated by the MYC oncogene.[3][5]

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate MTHFD1L Thymidine_synthesis Thymidine Synthesis 10-formyl-THF->Thymidine_synthesis Depletion leads to Formate_cyto Formate Formate->Formate_cyto Transport Mthfd2_IN_3 This compound Mthfd2_IN_3->10-formyl-THF Inhibits Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis DNA_Replication DNA Replication & Repair Purine_synthesis->DNA_Replication Thymidine_synthesis->DNA_Replication Thymidine_synthesis->DNA_Replication Impaired Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation Apoptosis Apoptosis DNA_Replication->Apoptosis Replication Stress leads to MYC MYC MTHFD2 MTHFD2 MYC->MTHFD2 Regulates Expression

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow start Start: Select Leukemia Cell Lines cell_culture Culture and Maintain Cell Lines start->cell_culture treatment Treat cells with this compound (Dose-Response) cell_culture->treatment viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) treatment->viability ic50 Calculate IC50 Values viability->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot Analysis (e.g., PARP cleavage, γH2AX) ic50->western_blot colony_formation Colony Formation Assay ic50->colony_formation end End: Analyze and Report Data apoptosis->end western_blot->end colony_formation->end

Caption: General workflow for in vitro experiments with this compound.

Protocol 1: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60, U937)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Add 100 µL of the diluted compound or vehicle to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound in leukemia cells.

Materials:

  • Leukemia cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach or stabilize overnight.

  • Treat cells with this compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.

  • Harvest cells, including any floating cells, and wash twice with cold PBS.

  • Resuspend cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

Objective: To assess the effect of this compound on proteins involved in apoptosis and DNA damage response.

Materials:

  • Leukemia cells treated as in the apoptosis assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-MTHFD2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Experimental Workflow

The diagram below illustrates the general workflow for the in vivo evaluation of this compound in a leukemia xenograft model.

In_Vivo_Workflow start Start: Select Immunocompromised Mouse Strain (e.g., NSG) cell_injection Inject Luciferase-tagged Leukemia Cells Intravenously start->cell_injection tumor_engraftment Monitor for Engraftment via Bioluminescence Imaging cell_injection->tumor_engraftment randomization Randomize Mice into Treatment Groups tumor_engraftment->randomization treatment Administer this compound or Vehicle (e.g., daily oral gavage) randomization->treatment monitoring Monitor Tumor Burden (Bioluminescence) and Body Weight treatment->monitoring endpoint Endpoint: Assess Tumor Growth Inhibition and Survival monitoring->endpoint tissue_collection Collect Tissues (Bone Marrow, Spleen) for Analysis endpoint->tissue_collection end End: Analyze and Report Data tissue_collection->end

Caption: General workflow for in vivo experiments with this compound.

Protocol 4: Leukemia Xenograft Mouse Model

Objective: To evaluate the anti-leukemic efficacy of this compound in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Luciferase-expressing leukemia cells (e.g., MV4-11-luc)

  • This compound formulated for in vivo administration

  • Bioluminescence imaging system

  • Calipers and balance for monitoring

Procedure:

  • Inject 1-5 x 10^6 luciferase-tagged leukemia cells intravenously into the tail vein of each mouse.

  • Monitor for leukemia engraftment by bioluminescence imaging starting 7 days post-injection.

  • Once a detectable and consistent tumor burden is established, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound at predetermined doses and schedule (e.g., daily oral gavage). The vehicle control group should receive the formulation vehicle only.

  • Monitor tumor burden via bioluminescence imaging twice a week.

  • Measure body weight twice a week as an indicator of toxicity.

  • Continue treatment for a specified period (e.g., 21-28 days) or until the humane endpoint is reached in the control group.

  • At the end of the study, collect blood, bone marrow, and spleen for further analysis (e.g., flow cytometry for human CD45+ cells, histology).

  • A separate cohort of mice can be used for survival studies, where mice are monitored until they meet predefined humane endpoints.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

These detailed application notes and protocols provide a robust framework for the preclinical investigation of this compound in leukemia. The systematic application of these methods will facilitate a comprehensive understanding of the compound's therapeutic potential.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Mthfd2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in embryonic and various cancer cells but has low to no expression in most healthy adult tissues, making it an attractive therapeutic target in oncology.[3][4] Inhibitors of MTHFD2, such as Mthfd2-IN-3, are being investigated for their potential to selectively impede the growth of cancer cells.[5]

These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry. The described assays will enable researchers to quantify changes in apoptosis, cell cycle progression, mitochondrial membrane potential, and reactive oxygen species (ROS) levels, offering critical insights into the inhibitor's mechanism of action.

MTHFD2 Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, a diagram of the one-carbon metabolism pathway is presented below, highlighting the role of MTHFD2. Following that, a general experimental workflow for the flow cytometric analysis of cells treated with the inhibitor is provided.

MTHFD2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export NAD+ NAD+ NADH/NADPH NADH/NADPH NAD+->NADH/NADPH MTHFD2 Mthfd2_IN_3 This compound MTHFD2 MTHFD2 Mthfd2_IN_3->MTHFD2 Purine Synthesis Purine Synthesis Formate_cyto->Purine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Figure 1: MTHFD2's role in one-carbon metabolism.

Flow_Cytometry_Workflow cluster_Preparation Cell Preparation & Treatment cluster_Staining Staining cluster_Analysis Flow Cytometry Analysis A Seed Cells in Culture Plates B Treat with this compound (Dose-Response / Time-Course) A->B C Include Vehicle Control B->C D Harvest and Wash Cells C->D E Stain with Specific Fluorescent Dyes D->E F Acquire Data on Flow Cytometer E->F G Gate Cell Populations F->G H Quantify Fluorescence Intensity G->H I Data Analysis & Interpretation H->I

Figure 2: Experimental workflow for flow cytometry.

Application 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

Introduction

Inhibition of MTHFD2 can lead to the depletion of nucleotides necessary for DNA replication and repair, ultimately inducing apoptosis in cancer cells.[5] The Annexin V/PI assay is a standard flow cytometry method to detect and differentiate between early apoptotic, late apoptotic/necrotic, and live cells.[6] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[6] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[6]

Data Presentation: Representative Apoptosis Data

The following table presents example data illustrating the expected outcome of treating a cancer cell line with this compound for 48 hours.

Treatment Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (1)85.6 ± 3.58.1 ± 1.26.3 ± 0.9
This compound (5)60.3 ± 4.225.4 ± 3.114.3 ± 2.5
This compound (10)35.8 ± 5.145.1 ± 4.519.1 ± 3.8

Note: The data presented are for illustrative purposes and may vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and neutralize with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold 1X PBS and centrifuge as above.[7]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Collect a minimum of 10,000 events for each sample.

    • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[7]

Application 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Introduction

MTHFD2 inhibition can disrupt nucleotide synthesis, leading to replication stress and cell cycle arrest, particularly in the S-phase.[2] Cell cycle analysis using PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]

Data Presentation: Representative Cell Cycle Data

The following table provides example data on the cell cycle distribution of a cancer cell line treated with this compound for 24 hours.

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0)55.4 ± 3.228.1 ± 2.516.5 ± 1.8
This compound (1)50.1 ± 2.835.2 ± 3.114.7 ± 1.5
This compound (5)42.6 ± 3.948.3 ± 4.29.1 ± 1.1
This compound (10)30.2 ± 4.558.9 ± 5.310.9 ± 1.3

Note: The data presented are for illustrative purposes and may vary depending on the cell line, treatment duration, and experimental conditions.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells as described for the apoptosis assay.

    • Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Fixation and Staining:

    • Harvest cells and wash once with cold 1X PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[11]

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with cold 1X PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[4]

    • Incubate for 30 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Application 3: Mitochondrial Membrane Potential (ΔΨm) Analysis

Introduction

MTHFD2 is a mitochondrial enzyme, and its inhibition may impact mitochondrial function. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).[12] A decrease in ΔΨm is an early event in apoptosis.[3] Dyes such as JC-1 or TMRE can be used to measure ΔΨm by flow cytometry.[13] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains in a monomeric form and fluoresces green.[13]

Data Presentation: Representative ΔΨm Data

The following table shows example data for the change in the ratio of red to green fluorescence in a cancer cell line treated with this compound for 24 hours, as measured by JC-1 staining.

Treatment Concentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)
Vehicle Control (0)3.5 ± 0.4
This compound (1)2.8 ± 0.3
This compound (5)1.9 ± 0.2
This compound (10)1.1 ± 0.15

Note: The data presented are for illustrative purposes. A decrease in the red/green ratio indicates mitochondrial depolarization.

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as previously described.

  • Cell Staining:

    • Harvest and wash the cells with 1X PBS.

    • Resuspend the cells in a complete medium.

    • Add the JC-1 staining solution to the cell suspension and incubate at 37°C for 15-30 minutes in the dark.[13]

    • Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

    • Wash the cells with 1X PBS.

    • Resuspend the cells in 1X PBS for analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with lasers for detecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

    • For each sample, determine the geometric mean fluorescence intensity for both red and green channels.

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Application 4: Reactive Oxygen Species (ROS) Analysis

Introduction

Inhibition of MTHFD2 can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS). Elevated ROS can cause oxidative damage to cellular components and contribute to cell death. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe to measure intracellular ROS levels by flow cytometry. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Data Presentation: Representative ROS Data

The following table presents example data on the mean fluorescence intensity (MFI) of DCF in a cancer cell line treated with this compound for 6 hours.

Treatment Concentration (µM)Mean Fluorescence Intensity (MFI) of DCF
Vehicle Control (0)150 ± 25
This compound (1)225 ± 30
This compound (5)410 ± 45
This compound (10)650 ± 60

Note: The data presented are for illustrative purposes. An increase in MFI indicates a higher level of intracellular ROS.

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as previously described.

  • Cell Staining:

    • After treatment, wash the cells with 1X PBS.

    • Incubate the cells with a working solution of DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

    • Harvest the cells, wash with 1X PBS to remove excess probe.

    • Resuspend the cells in 1X PBS for immediate analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (e.g., FITC).

    • Record the mean fluorescence intensity (MFI) for each sample.

    • An increase in the MFI is indicative of an increase in intracellular ROS levels.

References

Application Notes and Protocols: Immunohistochemical Analysis of MTHFD2 Expression Following Mthfd2-IN-3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, playing a vital role in the synthesis of nucleotides and other essential biomolecules.[1][2][3][4][5] Its expression is notably upregulated in various cancers and is associated with poor prognosis, making it a compelling therapeutic target.[2][5][6][7][8][9] Mthfd2-IN-3 is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2, thereby disrupting the metabolic processes that fuel rapid cancer cell proliferation.[10] These application notes provide a framework for utilizing immunohistochemistry (IHC) to investigate the expression of MTHFD2 in tissue samples following treatment with this compound.

MTHFD2 is primarily localized in the mitochondria and its expression is tightly regulated by various signaling pathways, including mTORC1/ATF4.[2] Inhibition of MTHFD2 with compounds like this compound is expected to lead to a depletion of purine pools and a decrease in mTORC1 signaling.[1][3] While this compound directly inhibits the enzyme's function, investigating the potential feedback mechanisms on MTHFD2 protein expression via IHC is critical for understanding the broader cellular response to the inhibitor.

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial folate-mediated one-carbon metabolism pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for de novo purine synthesis. The expression of MTHFD2 is regulated by signaling pathways that respond to cellular growth signals, such as the mTORC1 pathway which can activate the transcription factor ATF4, subsequently promoting MTHFD2 expression.[2]

MTHFD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2_Gene MTHFD2 Gene ATF4->MTHFD2_Gene Upregulates Transcription MTHFD2_Protein MTHFD2 Protein MTHFD2_Gene->MTHFD2_Protein Translation One_Carbon_Metabolism One-Carbon Metabolism MTHFD2_Protein->One_Carbon_Metabolism Catalyzes Purine_Synthesis Purine Synthesis One_Carbon_Metabolism->Purine_Synthesis Cell_Proliferation Cell Proliferation Purine_Synthesis->Cell_Proliferation Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2_Protein Inhibits

Caption: MTHFD2 Signaling and Inhibition.

Expected Experimental Outcomes

Treatment of cancer cells or tumor-bearing animal models with this compound is anticipated to inhibit the function of the MTHFD2 enzyme. While the direct effect is on enzyme activity, this can lead to downstream consequences and potentially feedback on MTHFD2 protein levels. The expected outcomes of IHC analysis for MTHFD2 expression after treatment are summarized below. It is important to note that the inhibitor may not necessarily decrease the overall expression of the MTHFD2 protein itself, but rather inhibit its function. Any observed changes in protein expression could be due to secondary cellular responses.

Table 1: Anticipated Changes in MTHFD2 IHC Staining Following this compound Treatment

Treatment GroupExpected MTHFD2 Staining IntensityExpected Percentage of MTHFD2-Positive CellsRationale
Vehicle ControlStrongHighHigh baseline expression of MTHFD2 in tumor tissue.[6]
This compound (Low Dose)Moderate to StrongHighPartial inhibition of MTHFD2 activity may not significantly alter protein expression levels in the short term.
This compound (High Dose)Variable (Potentially Moderate)Variable (Potentially Reduced)High dose or prolonged treatment may induce cellular stress or feedback mechanisms that could lead to a modest reduction in MTHFD2 protein expression or a decrease in the number of highly expressing cells due to apoptosis or cell cycle arrest.[8]

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps for performing immunohistochemical staining for MTHFD2 on paraffin-embedded tissue sections.

IHC_Workflow Start Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (Anti-MTHFD2) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Detection (DAB Substrate) Secondary_Antibody->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy Microscopic Analysis Dehydration_Mounting->Microscopy

Caption: Immunohistochemistry Workflow.

Detailed Immunohistochemistry Protocol

This protocol is a general guideline for the immunohistochemical staining of MTHFD2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and experimental conditions.

Reagents and Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Tris-EDTA buffer, pH 9.0)

  • Hydrogen Peroxide Block (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody: Anti-MTHFD2 Rabbit Polyclonal Antibody (e.g., Thermo Fisher PA5-119692 or Proteintech 12270-1-AP)[11][12]

  • HRP-conjugated Goat Anti-Rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 minutes.

    • Immerse in 70% ethanol for 2 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with deionized water.

  • Blocking:

    • Immerse slides in 3% Hydrogen Peroxide Block for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS for 3 x 5 minutes.

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the Anti-MTHFD2 primary antibody in Blocking Buffer to the recommended concentration (e.g., 1:50 - 1:400).[11][12]

    • Drain the blocking buffer from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the slides and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene or a xylene substitute.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. MTHFD2 staining should appear as a brown precipitate, primarily in the cytoplasm (mitochondria). The nucleus will be stained blue by hematoxylin.

    • Quantify the staining intensity and the percentage of positive cells for each treatment group.

Table 2: Recommended Antibody Dilutions and Antigen Retrieval Methods

AntibodyRecommended Dilution (IHC-P)Antigen Retrieval
Thermo Fisher PA5-1196921:50 - 1:200[11]Not specified, but heat-mediated is standard.
Proteintech 12270-1-AP1:50 - 1:500 (datasheet suggests 1:400 for colon cancer)[12]Heat mediated antigen retrieval with Tris-EDTA buffer (pH 9.0).[12]

Troubleshooting

Table 3: Common IHC Issues and Solutions

IssuePossible CauseSuggested Solution
No StainingPrimary antibody not effective; Incorrect antibody dilution; Inadequate antigen retrieval.Use a validated antibody; Optimize antibody concentration; Optimize antigen retrieval time and temperature.
High BackgroundNon-specific antibody binding; Endogenous peroxidase activity not blocked.Increase blocking time or use a different blocking reagent; Ensure complete quenching of endogenous peroxidases.
OverstainingPrimary antibody concentration too high; Incubation times too long; Excessive DAB development.Further dilute the primary antibody; Reduce incubation times; Monitor DAB development closely and stop the reaction sooner.

For further assistance, please contact technical support.

References

Application Notes and Protocols for Metabolomics Analysis of Cells Treated with Mthfd2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial in one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides and amino acids.[1][2] In many cancer types, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid cell proliferation, making it a promising therapeutic target.[1][3][4] Mthfd2-IN-3 is a small molecule inhibitor of MTHFD2. By blocking MTHFD2, this inhibitor disrupts the mitochondrial folate cycle, leading to an impairment of nucleotide synthesis, inducing replication stress, and ultimately causing cell death in cancer cells.[5][6] This document provides a detailed workflow and protocols for conducting a metabolomics study on cells treated with this compound to investigate its impact on cellular metabolism.

MTHFD2 Signaling and Metabolic Pathway

MTHFD2 is a key enzyme in the mitochondrial one-carbon folate cycle. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines.[7][8] Inhibition of MTHFD2 disrupts this pathway, leading to a depletion of purine nucleotides and an accumulation of upstream intermediates.[8] Furthermore, MTHFD2 activity is linked to cellular signaling pathways such as AKT and mTORC1, which are central regulators of cell growth and proliferation.[9][10]

MTHFD2_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF_m 5,10-CH2-THF Serine->CH2_THF_m SHMT2 THF_m THF THF_m->CH2_THF_m CHO_THF_m 10-CHO-THF CH2_THF_m->CHO_THF_m MTHFD2 Formate Formate CHO_THF_m->Formate Formate_c Formate Formate->Formate_c Transport MTHFD2 MTHFD2 Proliferation Cell Proliferation & Growth MTHFD2->Proliferation Supports AKT_mTORC1 AKT/mTORC1 Signaling MTHFD2->AKT_mTORC1 Activates SHMT2 SHMT2 CHO_THF_c 10-CHO-THF Formate_c->CHO_THF_c THF_c THF THF_c->CHO_THF_c Purine_synthesis De Novo Purine Synthesis CHO_THF_c->Purine_synthesis GAR GAR Purine_synthesis->Proliferation Supports SAICAR SAICAR GAR->SAICAR AICAR AICAR SAICAR->AICAR Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Inhibits AKT_mTORC1->Proliferation Promotes Metabolomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis A Seed Adherent Cells B Treat with this compound (and Vehicle Control) A->B C Quench Metabolism (e.g., Cold Methanol) B->C D Scrape and Collect Cells C->D E Extract Metabolites (e.g., Methanol/Water) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Processing (e.g., MetaboAnalyst) G->H I Statistical Analysis H->I J Pathway Analysis I->J

References

Troubleshooting & Optimization

Optimizing Mthfd2-IN-3 concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for optimizing the use of Mthfd2-IN-3 in cell viability assays. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is MTHFD2 and why is it a target in cancer research?

MTHFD2 (Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase 2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1] This pathway is essential for synthesizing nucleotides (the building blocks of DNA and RNA) and amino acids.[2] While MTHFD2 expression is normally low in most adult tissues, it is significantly upregulated in many types of cancer to support rapid cell division and proliferation.[1][3] This cancer-specific expression makes MTHFD2 an attractive therapeutic target, as its inhibition could selectively harm cancer cells while sparing normal, healthy cells.[2][4]

Q2: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the enzymatic activity of MTHFD2. By blocking MTHFD2, the inhibitor disrupts the mitochondrial one-carbon pathway. This leads to the depletion of essential metabolites, particularly purines and thymidine, which are required for DNA synthesis and replication.[1] The resulting nucleotide shortage causes replication stress, genomic instability, and ultimately leads to the death of rapidly dividing cancer cells.[5]

Q3: What is the expected outcome of treating cancer cells with this compound?

Treatment with an MTHFD2 inhibitor like this compound is expected to decrease cancer cell proliferation.[6] Depending on the cell line, concentration, and duration of treatment, this can manifest as cell cycle arrest, reduced cell migration and invasion, and the induction of apoptosis (programmed cell death).[6][7]

Q4: Which cell viability assay is best for testing this compound?

The choice of assay depends on your specific research question, cell type, and available equipment. Three common types are:

  • Tetrazolium-based assays (e.g., MTT, XTT): These colorimetric assays measure metabolic activity. Viable cells reduce a tetrazolium salt (like MTT) into a colored formazan product.[8] They are widely used but can be affected by compounds that interfere with cellular redox processes.[8]

  • Resazurin-based assays (e.g., CellTiter-Blue®): This is a fluorescent assay where viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.[9] It is generally more sensitive than tetrazolium assays.[9]

  • ATP-based assays (e.g., CellTiter-Glo®): This is a highly sensitive luminescent assay that quantifies ATP, a direct indicator of metabolically active, viable cells.[9] Because of its high sensitivity, it is suitable for experiments with low cell numbers.[10]

It is often recommended to use two different types of assays to confirm results, as they measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).[11]

Q5: What is a good starting concentration range for this compound?

A typical starting point for a new inhibitor is to perform a dose-response experiment with a wide range of concentrations, often using a logarithmic or half-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.). For potent MTHFD2 inhibitors, the effective concentration (EC50) is often in the nanomolar to low micromolar range.[5][12] The optimal concentration is highly dependent on the cell line being tested and must be determined empirically.

Q6: What is a standard incubation time for a cell viability experiment with this compound?

Standard incubation times to observe effects on cell proliferation are typically 24, 48, and 72 hours.[13] Shorter time points may not be sufficient to observe significant anti-proliferative effects, while longer time points risk confounding factors like nutrient depletion in the culture medium.

Troubleshooting Guide

Problem: I see high variability between my replicate wells.

  • Possible Cause: Inconsistent cell seeding is a common source of variability. If cells are not evenly suspended before and during plating, different wells will receive different numbers of cells.[10] Pipetting errors, especially with small volumes, can also contribute. Finally, an "edge effect," where wells on the perimeter of the plate evaporate more quickly, can alter cell growth.[14]

  • Solution: Ensure your cell suspension is homogenous by gently mixing it before pipetting into each well. Use calibrated pipettes and consistent technique. To mitigate edge effects, you can avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

Problem: My compound doesn't seem to be affecting cell viability, even at high concentrations.

  • Possible Cause: The cell line you are using may have low MTHFD2 expression or inherent resistance mechanisms. The compound may have degraded due to improper storage or handling. Alternatively, the incubation time may be too short to observe an effect, or the chosen assay may not be sensitive enough.[10][13]

  • Solution: First, confirm the expression of MTHFD2 in your cell line via Western Blot or qPCR. Verify the integrity and storage conditions of your this compound stock. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. Consider switching to a more sensitive assay, such as an ATP-based luminescent assay.[9]

Problem: I observed an increase in signal at some concentrations, suggesting higher viability.

  • Possible Cause: Some compounds can directly interfere with assay chemistry. For example, reducing compounds can convert MTT to formazan non-enzymatically, leading to a false positive signal.[8] Alternatively, some toxic substances at very low concentrations can initially stimulate cellular metabolic activity as a stress response.[14]

  • Solution: To check for chemical interference, run a cell-free control. Prepare wells with media and the same concentrations of this compound, but without cells. Add the assay reagent and measure the signal. Any signal generated in these wells is due to direct chemical reaction and should be subtracted from your experimental values.

Problem: My MTT assay results don't match my Trypan Blue exclusion assay results.

  • Possible Cause: This is often observed because the two assays measure different biological endpoints.[11] An MTT assay measures metabolic activity, while a Trypan Blue assay measures cell membrane integrity. A compound can be cytostatic—meaning it halts metabolic activity and proliferation—without immediately causing the cell membrane to rupture (cytotoxicity). Therefore, cells might be metabolically inactive (low MTT signal) but still have intact membranes (be counted as "viable" by Trypan Blue).

  • Solution: This discrepancy provides valuable information about the inhibitor's mechanism. It suggests that this compound may be primarily cytostatic in your model. Using multiple assays that measure different parameters (e.g., metabolism, membrane integrity, apoptosis markers like caspase activity) will provide a more complete understanding of the compound's effect.[9]

Data Presentation

Table 1: Comparison of Common Cell Viability Assays

Assay TypePrincipleMeasured ParameterAdvantagesDisadvantages
MTT ColorimetricMitochondrial reductase activityInexpensive, well-establishedInsoluble product requires solubilization step, can be affected by reducing agents.[8][9]
Resazurin FluorometricOverall metabolic activityMore sensitive than MTT, homogeneous (no solubilization).[9]Test compounds may be autofluorescent, causing interference.[9]
ATP-based LuminescentIntracellular ATP levelsVery high sensitivity, fast (10-minute signal), reflects viable cell number.[9][10]Requires a luminometer, reagents can be more expensive.
Trypan Blue MicroscopicMembrane integritySimple, direct visualization of dead cells.Subjective, low throughput, does not distinguish between healthy and unhealthy but intact cells.[11][14]

Table 2: Example Titration of this compound for a 96-Well Plate Experiment

Stock ConcentrationVolume from StockFinal Media VolumeFinal Concentration
10 mM (in DMSO)2 µL198 µL (Intermediate 1)100 µM
Intermediate 1 (100 µM)60 µL140 µL (Intermediate 2)30 µM
Intermediate 2 (30 µM)66.7 µL133.3 µL (Intermediate 3)10 µM
Intermediate 3 (10 µM)60 µL140 µL (Intermediate 4)3 µM
Intermediate 4 (3 µM)66.7 µL133.3 µL (Intermediate 5)1 µM
Continue serial dilution as needed
Vehicle Control2 µL (of DMSO)198 µL0.1% DMSO
Note: This table illustrates a serial dilution scheme. Volumes are added to cell culture wells already containing cells in media to achieve the final concentration. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤0.5%).

Experimental Protocols

Protocol 1: General Cell Seeding for 96-Well Plate Assays

  • Cell Culture: Culture cells under standard conditions until they are in their exponential growth phase (typically 70-80% confluency).[10]

  • Harvesting: Detach adherent cells using trypsin or a cell scraper. For suspension cells, directly collect them from the flask.

  • Cell Counting: Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Dilution: Dilute the cell suspension with fresh culture medium to the desired seeding density. The optimal density varies by cell type and should be determined in a preliminary experiment to ensure cells are still in the exponential growth phase at the end of the assay.

  • Plating: Carefully pipette the diluted cell suspension into each well of a 96-well plate (e.g., 100 µL per well). Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach (for adherent lines) and recover before adding the compound.

Protocol 2: this compound Dose-Response Measurement using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate according to Protocol 1 and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration. Also, prepare a vehicle control (e.g., 0.2% DMSO in media if the final concentration is 0.1%).

  • Treatment: Remove the old media from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[8]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or a commercial solution) to each well to dissolve the crystals.[8] Mix thoroughly by pipetting or using a plate shaker.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background absorbance from cell-free wells.

Visualizations

MTHFD2_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol & Nucleus Serine Serine Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT2 THF THF Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Dehydrogenase/ Cyclohydrolase NAD+  NADH MTHFD2 MTHFD2 Methylene_THF->MTHFD2 Formate Formate Formyl_THF->Formate MTHFD2->Formyl_THF Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Purine_Synthesis de novo Purine Synthesis Formate->Purine_Synthesis Export DNA_Replication DNA Replication & Repair Purine_Synthesis->DNA_Replication Replication_Stress Replication Stress & Cell Death DNA_Replication->Replication_Stress

Caption: MTHFD2 inhibition pathway.

Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A Determine Optimal Cell Seeding Density B Perform Broad Range Dose-Response (e.g., 0.1-100 µM) A->B C Test Multiple Time Points (24, 48, 72h) B->C D Select Optimal Time Point (based on largest therapeutic window) C->D E Perform Narrow Range Dose-Response around initial EC50 D->E F Calculate Precise EC50 E->F G Confirm EC50 with a Secondary Viability Assay (e.g., ATP-based) F->G H Proceed to Further Mechanism of Action Studies G->H

Caption: Workflow for optimizing inhibitor concentration.

Troubleshooting_Tree Start Unexpected Viability Result Q1 Is variability high between replicates? Start->Q1 A1_Yes Check Cell Seeding Technique & Plate for Edge Effects Q1->A1_Yes Yes Q2 Is there little to no effect at high doses? Q1->Q2 No A2_Yes Confirm MTHFD2 Expression Increase Incubation Time Use a More Sensitive Assay Q2->A2_Yes Yes Q3 Is there an unexpected increase in signal? Q2->Q3 No A3_Yes Run Cell-Free Control to Test for Compound Assay Interference Q3->A3_Yes Yes End Consult Assay-Specific Documentation Q3->End No

Caption: Troubleshooting decision tree.

References

Troubleshooting Mthfd2-IN-3 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mthfd2-IN-3, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

Issue: Precipitate formation when diluting this compound stock solution in aqueous buffers or cell culture media.

This is a common issue for many small molecule inhibitors, including this compound, which has a hydrophobic tricyclic coumarin scaffold. The limited aqueous solubility can lead to the compound crashing out of solution upon dilution from an organic solvent stock.

Recommended Solutions:

  • Optimize Stock Solution Concentration: While it may seem counterintuitive, preparing a more dilute stock solution in Dimethyl Sulfoxide (DMSO) can sometimes prevent precipitation upon further dilution into aqueous media. This is because a smaller volume of a more dilute stock will introduce less of the organic solvent into the final aqueous solution, reducing the shock to the compound's solubility.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer while vortexing, then add this intermediate solution to the final volume.

  • Use of Co-solvents and Excipients: For in vivo or challenging in vitro experiments, co-solvents and excipients can be employed to improve solubility. Based on protocols for structurally similar compounds, the following formulations can be considered[1][2]:

    • PEG300, Tween-80, and Saline: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • SBE-β-CD in Saline: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).

    • Corn Oil: A mixture of 10% DMSO and 90% Corn Oil.

  • Sonication and Warming: If a precipitate forms, gentle warming of the solution in a 37°C water bath combined with sonication can often help to redissolve the compound.[3] However, ensure that the compound is stable at this temperature for the required duration.

  • pH Adjustment: While less common for in vitro assays due to the buffered nature of cell culture media, for other applications, adjusting the pH of the aqueous solution might improve the solubility of this compound, which contains a carboxylic acid moiety. The ionized form at higher pH might be more soluble.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[4] Based on data for structurally similar compounds, solubility in DMSO is expected to be in the range of 7-85 mg/mL.[5][6] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[7][8]

Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A2: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cellular toxicity or off-target effects.[9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: My this compound precipitated in the cell culture medium. Can I still use it?

A3: It is not recommended to use the medium if a visible precipitate has formed. The actual concentration of the inhibitor in solution will be unknown and likely much lower than intended, leading to inaccurate and unreliable experimental results. The precipitate can also be cytotoxic to cells. It is best to prepare a fresh solution using the troubleshooting methods described above.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO can be stored at -20°C for up to 3 months.[3] For longer-term storage, -80°C is recommended. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: Are there any alternative solvents to DMSO?

A5: For some applications, other organic solvents like ethanol or dimethylformamide (DMF) might be used.[8][10][11] However, their compatibility with specific experimental systems and their potential for cellular toxicity should be carefully evaluated. For most in vitro cellular assays, DMSO remains the solvent of choice due to its high solubilizing power and relatively low toxicity at low concentrations.

Quantitative Data Summary

The following table summarizes solubility data for this compound and structurally similar compounds in various solvents. This data can be used as a reference for preparing stock solutions and working solutions.

CompoundSolventSolubilityNotes
DS18561882 (MTHFD2 Inhibitor)DMSO10 mM * 1 mLReady for reconstitution[1]
DS18561882 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.11 mM)Clear solution, may require sonication[1]
DS18561882 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.11 mM)Clear solution, may require sonication[1]
DS18561882 10% DMSO, 90% Corn Oil2.5 mg/mL (4.11 mM)Clear solution, may require sonication[1]
TH9619 (MTHFD1/2 Inhibitor)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.54 mM)Clear solution[2]
PF-04691502 (PI3K/mTOR Inhibitor)DMSO85 mg/mL (199.77 mM)-[12]
PF-04691502 Ethanol3 mg/mL (7.05 mM)-[12]
PF-04691502 WaterInsoluble-[12]
CPI-444 (Adenosine A2A Receptor Antagonist)DMSO~30 mg/mL-[7]
CPI-444 1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL-[7]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Materials: this compound (MW: 441.45 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 4.41 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol for Preparing a Working Solution in Cell Culture Medium:

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium, sterile conical tubes.

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the required volume of the 10 mM stock solution to achieve the final desired concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 10 mL of medium.

    • Ensure the final DMSO concentration is below 0.5%.

    • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods.[7]

Visualizations

MTHFD2 Signaling Pathway in One-Carbon Metabolism

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT2 THF THF THF->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CH_THF 5,10-Methenyl-THF MTHFD2->CH_THF Dehydrogenase CHO_THF 10-Formyl-THF CH_THF->CHO_THF Cyclohydrolase Formate Formate CHO_THF->Formate Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis One-Carbon Unit Donation Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 caption MTHFD2 in mitochondrial one-carbon metabolism.

Caption: MTHFD2 in mitochondrial one-carbon metabolism.

Experimental Workflow for Solubilizing this compound

Solubilization_Workflow start Start: this compound Powder dissolve_dmso Dissolve in DMSO to make stock solution start->dissolve_dmso check_dissolution Complete Dissolution? dissolve_dmso->check_dissolution sonicate_warm Sonicate and/or warm at 37°C check_dissolution->sonicate_warm No store_stock Aliquot and store stock at -20°C/-80°C check_dissolution->store_stock Yes sonicate_warm->check_dissolution dilute_aqueous Dilute stock in aqueous buffer/medium store_stock->dilute_aqueous check_precipitation Precipitate Forms? dilute_aqueous->check_precipitation use_solution Use solution in experiment check_precipitation->use_solution No troubleshoot Troubleshoot: - Stepwise dilution - Use co-solvents - Adjust stock concentration check_precipitation->troubleshoot Yes troubleshoot->dilute_aqueous caption Workflow for solubilizing this compound.

References

How to minimize Mthfd2-IN-3 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mthfd2-IN-3 is a potent MTHFD2 inhibitor identified as "compound 10" in computational studies. As of the latest literature review, extensive experimental data specifically for this compound, particularly concerning its effects on normal cells, is limited. The following troubleshooting guides and FAQs are based on published data for structurally related and well-characterized tricyclic coumarin-derived MTHFD2 inhibitors, such as DS18561882, and other potent MTHFD2 inhibitors. These recommendations are intended to provide general guidance for researchers working with MTHFD2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related MTHFD2 inhibitors?

A1: this compound is a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism. By inhibiting MTHFD2, these compounds disrupt the folate cycle, which is crucial for the synthesis of nucleotides (purines and thymidylate) and amino acids necessary for rapid cell proliferation.[1][2][3][4][5] This disruption leads to a depletion of essential building blocks for DNA replication and repair, ultimately causing replication stress and cell death, particularly in rapidly dividing cancer cells that highly express MTHFD2.[3][6]

Q2: Why is this compound expected to have lower toxicity in normal cells compared to cancer cells?

A2: The selectivity of MTHFD2 inhibitors stems from the differential expression of the MTHFD2 enzyme. MTHFD2 is highly upregulated in a wide range of cancer types to meet the metabolic demands of rapid proliferation, while its expression is low or absent in most healthy adult tissues.[2][4][5][7] This creates a therapeutic window where the inhibitor can selectively target cancer cells with minimal impact on normal, non-proliferating cells.

Q3: What are the potential off-target effects of MTHFD2 inhibitors on normal cells?

A3: While MTHFD2 expression is low in most normal tissues, some proliferating normal cells, such as those in the bone marrow and intestinal crypts, may exhibit some level of MTHFD2 activity.[7] Therefore, at higher concentrations, MTHFD2 inhibitors could potentially affect these tissues. Additionally, some MTHFD2 inhibitors may show some activity against other related enzymes like MTHFD1 and MTHFD2L, which are more broadly expressed in normal tissues.[8] The degree of selectivity is a key factor in the safety profile of a specific inhibitor.

Q4: Are there any known strategies to protect normal cells from the potential toxicity of MTHFD2 inhibitors?

A4: One of the most effective intrinsic safety features is the cancer-cell-specific expression of MTHFD2.[4][5][7] However, to further minimize potential effects on normal proliferating cells, several experimental strategies can be considered:

  • Dose Optimization: Using the lowest effective concentration of the inhibitor can help to maximize the therapeutic window.

  • Intermittent Dosing: Allowing normal cells time to recover between treatments might reduce cumulative toxicity.

  • Supplementation: Since MTHFD2 inhibition primarily affects nucleotide synthesis, supplementation with downstream metabolites like thymidine has been shown to rescue the cytotoxic effects in some experimental settings.[3] However, this approach should be used with caution as it might also rescue cancer cells.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High toxicity observed in normal cell lines at expected therapeutic concentrations. 1. High MTHFD2 expression in the "normal" cell line: Some immortalized or rapidly dividing normal cell lines may have higher than expected MTHFD2 expression. 2. Off-target effects: The inhibitor may be affecting other essential cellular processes. 3. Incorrect dosage: Calculation errors or improper dilution of the compound.1. Verify MTHFD2 expression: Check the MTHFD2 protein levels in your normal and cancer cell lines by Western blot or qPCR. Select a normal cell line with confirmed low MTHFD2 expression for your experiments. 2. Perform dose-response curves: Determine the IC50 values for both your normal and cancer cell lines to establish the therapeutic window. 3. Check for off-target activity: If possible, test the inhibitor against related enzymes like MTHFD1 and MTHFD2L. 4. Verify compound concentration: Double-check all calculations and ensure proper stock solution preparation and dilution.
Inconsistent results between experiments. 1. Compound instability: this compound or related compounds may degrade over time, especially in solution. 2. Cell culture variability: Differences in cell passage number, confluency, or media composition. 3. Variability in experimental conditions: Inconsistent incubation times or reagent concentrations.1. Prepare fresh solutions: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Standardize cell culture: Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. 3. Maintain consistent protocols: Adhere strictly to established incubation times, reagent concentrations, and other experimental parameters.
Difficulty in rescuing normal cells with metabolite supplementation. 1. Insufficient metabolite concentration: The concentration of the supplemented metabolite (e.g., thymidine) may not be high enough to overcome the inhibitory effect. 2. Poor uptake of the metabolite: The cells may not be efficiently taking up the supplemented metabolite. 3. Toxicity is not solely due to depletion of that specific metabolite: The inhibitor may have other mechanisms of toxicity.1. Titrate metabolite concentration: Perform a dose-response experiment with the rescue agent to find the optimal concentration. 2. Check for transporter expression: If known, verify the expression of transporters responsible for the uptake of the supplemented metabolite. 3. Investigate other downstream effects: Analyze other potential consequences of MTHFD2 inhibition, such as increased oxidative stress or altered redox balance.

Quantitative Data Summary

Table 1: In Vitro Potency of Selected MTHFD2 Inhibitors

Compound MTHFD2 IC50 MTHFD1 IC50 Selectivity (MTHFD1/MTHFD2) Reference
DS185618820.0063 µM0.57 µM>90-fold[8]
DS449601561.6 µM>30 µM>18-fold[9]
TH96190.047 µM--[8]

Note: Data for this compound (compound 10) is not publicly available.

Key Experimental Protocols

Protocol 1: Determination of IC50 Values using a Cell Viability Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an MTHFD2 inhibitor in both cancer and normal cell lines.

Materials:

  • Cancer cell line (e.g., MOLM-14)

  • Normal cell line (e.g., non-tumorigenic lymphoblastoid cell line)

  • Complete cell culture medium

  • This compound or related inhibitor

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the MTHFD2 inhibitor in complete culture medium. A typical concentration range might be from 0.001 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for MTHFD2 Expression

This protocol is used to confirm the differential expression of MTHFD2 in cancer versus normal cells.

Materials:

  • Cell lysates from cancer and normal cell lines

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against MTHFD2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare samples by mixing equal amounts of protein with Laemmli buffer and boiling for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MTHFD2 antibody and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the MTHFD2 signal to the loading control to compare expression levels between cell lines.

Visualizations

MTHFD2_Inhibition_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_nucleus Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 5,10-methenyl-THF 5,10-methenyl-THF 5,10-methylene-THF->5,10-methenyl-THF MTHFD2 10-formyl-THF 10-formyl-THF 5,10-methenyl-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate MTHFD1L Formate_out Formate Formate->Formate_out SLC25A32 Mthfd2_IN_3 This compound Mthfd2_IN_3->5,10-methylene-THF Mthfd2_IN_3->5,10-methenyl-THF 10-formyl-THF_c 10-formyl-THF_c Formate_out->10-formyl-THF_c MTHFD1 Purine_synthesis Purine Synthesis 10-formyl-THF_c->Purine_synthesis ATIC/GART DNA_Replication DNA Replication & Repair Purine_synthesis->DNA_Replication troubleshooting_workflow start High Toxicity in Normal Cells Observed q1 Is MTHFD2 expression low in the normal cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the dose optimized? a1_yes->q2 check_expression Verify MTHFD2 expression (Western Blot/qPCR) a1_no->check_expression select_new_line Select a normal cell line with confirmed low MTHFD2 expression check_expression->select_new_line select_new_line->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there potential for off-target effects? a2_yes->q3 dose_response Perform dose-response curve to determine IC50 and therapeutic window a2_no->dose_response dose_response->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no off_target_assay Test against MTHFD1/MTHFD2L; Consider alternative inhibitor with higher selectivity a3_yes->off_target_assay end Proceed with optimized experiment a3_no->end off_target_assay->end

References

Mthfd2-IN-3 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mthfd2-IN-3, focusing on stability issues that may arise during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2)[1]. MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides (purines and thymidylate) and amino acids required for cell proliferation[2][3]. In many cancer cells, MTHFD2 is highly expressed to support rapid growth, while its expression is low in most healthy adult tissues[4][5]. By inhibiting MTHFD2, this compound disrupts the production of these essential building blocks, leading to replication stress and ultimately, cancer cell death[3][6].

Q2: What is the chemical nature of this compound?

This compound belongs to the tricyclic coumarin class of MTHFD2 inhibitors. Its chemical formula is C22H19NO7S, and it has a molecular weight of 441.45 g/mol [1].

Q3: How should I store this compound?

Proper storage is critical to maintain the stability of this compound. General guidelines are provided in the table below. For specific instructions, always refer to the Certificate of Analysis provided by the supplier[7].

FormStorage TemperatureRecommended Duration
Powder-20°C3 years
In Solvent-80°C6 months
-20°C1 month

Table 1: Recommended Storage Conditions for this compound. [8]

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of MTHFD2 inhibitors[9][10]. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments. To avoid solubility issues, it is recommended to perform dilutions in a stepwise manner[8]. The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity[8].

Troubleshooting Guide: Stability Issues in Long-term Experiments

Problem 1: Loss of compound activity over time in a multi-day or multi-week experiment.

Suggested Solutions:

  • Replenish the compound: In long-term experiments, it is advisable to replace the culture medium with freshly prepared medium containing this compound every 2-3 days. This will help maintain a consistent effective concentration of the inhibitor.

  • Perform a stability test: To determine the stability of this compound under your specific experimental conditions, you can conduct a pilot experiment. Prepare your complete cell culture medium with the inhibitor and incubate it at 37°C. At different time points (e.g., 0, 24, 48, 72 hours), collect aliquots and test their potency in a short-term cell viability or enzymatic assay.

  • Aliquot stock solutions: Avoid multiple freeze-thaw cycles of your DMSO stock solution, as this can introduce moisture and potentially lead to compound degradation[11][12]. Prepare single-use aliquots of your stock solution and store them at -80°C for long-term use[8]. Studies have shown that many compounds in DMSO are stable for extended periods when stored properly[13].

Problem 2: Inconsistent or unexpected experimental results.

Possible Cause 1: Compound precipitation in the culture medium.

Suggested Solutions:

  • Check solubility: Ensure that the final concentration of this compound in your culture medium does not exceed its solubility limit. If you observe any precipitate after adding the compound to the medium, try lowering the final concentration or using a different formulation. For some poorly soluble compounds, the use of solubilizing agents like PEG300, Tween-80, or SBE-β-CD in specific ratios with DMSO can improve solubility for in vivo studies, and similar principles can be adapted for preparing more concentrated stock solutions for in vitro use[9][10].

  • Stepwise dilution: When diluting the DMSO stock solution into your aqueous medium, add it dropwise while vortexing or mixing to prevent localized high concentrations that can lead to precipitation[8].

Possible Cause 2: Interaction with components of the cell culture medium.

Suggested Solutions:

  • Serum effects: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. If you suspect this is an issue, you can try reducing the serum percentage in your medium if your cell line allows it, or perform experiments in serum-free medium for a short duration.

  • Control experiments: Always include appropriate vehicle controls (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[8].

Protocol 2: Cell Viability Assay (Example)

  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in complete cell culture medium. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. For long-term experiments, consider replenishing the medium with fresh compound every 2-3 days.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a commercial cell viability kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol/Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT2 Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD2 (Dehydrogenase) Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD2 (Cyclohydrolase) Formate Formate Formyl_THF->Formate Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Formate->Thymidylate_Synthesis MTHFD2 MTHFD2 SHMT2 SHMT2 DNA_Replication DNA Replication & Cell Proliferation Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity Check_Storage Review Storage Conditions (Temp, Aliquots, Freeze-Thaw) Start->Check_Storage Check_Prep Examine Solution Preparation (Solvent, Concentration, Dissolution) Start->Check_Prep Check_Protocol Evaluate Experimental Protocol (Medium Changes, Controls) Start->Check_Protocol Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Issue Correct Storage Procedures Check_Storage->Storage_Issue No Prep_OK Preparation Protocol Correct Check_Prep->Prep_OK Yes Prep_Issue Optimize Solution Preparation Check_Prep->Prep_Issue No Protocol_OK Experimental Protocol Sound Check_Protocol->Protocol_OK Yes Protocol_Issue Modify Experimental Protocol (e.g., replenish compound) Check_Protocol->Protocol_Issue No Stability_Test Consider Performing a Stability Test in Media Protocol_OK->Stability_Test Storage_Issue->Check_Prep Prep_Issue->Check_Protocol

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Mthfd2-IN-3 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mthfd2-IN-3 in in vivo experiments. Our goal is to help you overcome common challenges and improve the bioavailability and efficacy of this novel Mthfd2 inhibitor.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations of this compound Poor aqueous solubility of the compound.1. Formulation Optimization: Utilize solubility-enhancing excipients. See "Protocols" for formulation strategies. 2. Particle Size Reduction: Micronization or nanocrystal formulation can improve dissolution rate.[1][2][3]
Rapid metabolism (first-pass effect).1. Route of Administration: Consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the liver. 2. Co-administration with Metabolic Inhibitors: Use with caution and after thorough literature review of potential drug-drug interactions.
High variability in plasma concentrations between animals Inconsistent oral gavage technique.Ensure consistent administration volume and placement of the gavage needle.
Differences in food consumption (for oral administration).Fast animals for a consistent period (e.g., 4 hours) before dosing, ensuring access to water.
Lack of in vivo efficacy despite good in vitro potency Insufficient tumor exposure to this compound.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Determine the required plasma concentration for target engagement and optimize the dosing regimen accordingly. 2. Tumor Penetration Analysis: Measure the concentration of this compound in tumor tissue.
Development of resistance.1. Combination Therapy: Explore combinations with other anti-cancer agents, such as standard chemotherapy.[4][5] 2. Intermittent Dosing Schedule: Investigate alternative dosing schedules to minimize the development of resistance.
Observed Toxicity or Adverse Effects Off-target effects of the compound.1. Dose Reduction: Lower the dose to a maximum tolerated dose (MTD). 2. Formulation Vehicle Toxicity: Ensure the vehicle used for formulation is well-tolerated at the administered volume.
On-target toxicity in normal proliferating tissues.MTHFD2 is expressed in some normal proliferating tissues, such as hematopoietic cells.[6] Monitor for signs of toxicity (e.g., weight loss, changes in blood counts).

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is the recommended starting formulation for in vivo studies with this compound?

    • A1: For a novel compound with presumed poor aqueous solubility like this compound, a common starting point for oral administration is a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water. For parenteral routes, a solution in a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline could be explored, but vehicle tolerability studies are crucial.

  • Q2: How can I improve the solubility of this compound for my experiments?

    • A2: Several strategies can be employed to improve the solubility of poorly soluble compounds.[1][7][8][9] These include:

      • Co-solvents: Using a mixture of solvents to increase solubility.[1][9]

      • Surfactants: To increase the stability of a suspension.[1]

      • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).[1][7][8][10]

      • Complexation: Using agents like cyclodextrins to form inclusion complexes.[1][8][9]

Pharmacokinetics and Efficacy

  • Q3: What is the expected mechanism of action of this compound?

    • A3: this compound is an inhibitor of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism.[4][11] By inhibiting MTHFD2, the compound is expected to disrupt the synthesis of nucleotides (purines) and redox balance (NADPH production), which are critical for the rapid proliferation of cancer cells.[3][4][11] This can lead to cell cycle arrest and apoptosis.[4]

  • Q4: Why is MTHFD2 a good target for cancer therapy?

    • A4: MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues but has low to absent expression in most normal adult tissues.[4][6][11] This differential expression provides a potential therapeutic window, allowing for the targeting of cancer cells while minimizing effects on healthy cells.[6] Elevated MTHFD2 expression is also associated with poor prognosis in several cancers.[4]

  • Q5: What are some potential biomarkers to assess the in vivo activity of this compound?

    • A5: Downstream metabolic changes can be monitored. This could include measuring levels of purine synthesis intermediates or assessing the NAD+/NADH ratio in tumor tissue. Additionally, monitoring tumor growth and markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor xenografts are standard methods.

Experimental Protocols

Protocol 1: Basic Formulation for Oral Administration (Suspension)

  • Materials: this compound powder, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, sterile mortar and pestle, sterile graduated cylinder, sterile magnetic stir bar, and stir plate.

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired concentration and final volume.

    • Triturate the powder in a sterile mortar and pestle to reduce particle size.

    • Gradually add a small volume of the 0.5% CMC vehicle to the powder to form a smooth paste.

    • Continue to add the vehicle in small increments while mixing until the desired final volume is reached.

    • Transfer the suspension to a sterile beaker with a magnetic stir bar.

    • Stir the suspension continuously on a stir plate for at least 30 minutes before administration to ensure homogeneity.

    • Administer to animals using an appropriate oral gavage needle. Ensure the suspension is well-mixed between each animal.

Protocol 2: Pharmacokinetic Study Design in Mice

  • Animals: Use a sufficient number of mice (e.g., 3-5 per time point) to obtain statistically relevant data.

  • Dosing: Administer this compound at the desired dose and route (e.g., oral gavage, intraperitoneal injection).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation with an anticoagulant).

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

MTHFD2_Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-CH2-THF Serine->CH2_THF THF THF THF->CH2_THF CHO_THF 10-CHO-THF CH2_THF->CHO_THF Dehydrogenase MTHFD2 MTHFD2 Formate Formate CHO_THF->Formate MTHFD1L Formate_cyto Formate Formate->Formate_cyto Export NAD NAD+ NADH NADH NAD->NADH Purine_Synthesis De Novo Purine Synthesis Formate_cyto->Purine_Synthesis Nucleotides Nucleotides Purine_Synthesis->Nucleotides Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Inhibition

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

In_Vivo_Bioavailability_Workflow cluster_Formulation Formulation Development cluster_Administration In Vivo Administration cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_PK Pharmacokinetic Analysis Formulation Select & Optimize Vehicle (e.g., CMC, PEG300) Dosing Administer this compound to Animal Model (e.g., Oral Gavage) Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Processing Process Blood to Plasma Blood_Collection->Plasma_Processing LC_MS LC-MS/MS Analysis Plasma_Processing->LC_MS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LC_MS->PK_Parameters

Caption: Experimental workflow for assessing the in vivo bioavailability of this compound.

References

Refining Mthfd2-IN-3 treatment schedule for optimal tumor regression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mthfd2-IN-3, a novel inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (Mthfd2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for tumor regression studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Mthfd2, a mitochondrial enzyme crucial for one-carbon metabolism. By inhibiting Mthfd2, this compound disrupts the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylates) and certain amino acids.[1][2][3] This disruption hampers DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][4] Additionally, Mthfd2 inhibition can induce oxidative stress within cancer cells.[2] Mthfd2 is highly expressed in various cancer types but has low to undetectable levels in most normal adult tissues, making it a promising target for cancer therapy.[1][5][6]

Q2: In which cancer types is this compound expected to be most effective?

A2: Mthfd2 is overexpressed in a wide range of tumors, including but not limited to breast, lung, colorectal, liver, and renal cancers, as well as hematological malignancies like acute myeloid leukemia (AML).[1][2][4][7] Elevated Mthfd2 expression often correlates with poor prognosis.[1][4] Therefore, this compound is anticipated to be most effective in tumors with high Mthfd2 expression. We recommend verifying Mthfd2 expression levels in your cancer model of interest via techniques such as qPCR, western blot, or immunohistochemistry prior to initiating treatment studies.

Q3: What are the key signaling pathways affected by Mthfd2 inhibition?

A3: Mthfd2 expression and activity are linked to several oncogenic signaling pathways. The mTORC1 pathway is known to regulate Mthfd2 expression.[1] Furthermore, studies have shown that Mthfd2 can influence the AKT signaling pathway, and its inhibition can impact downstream effectors like GSK-3β and β-catenin.[8][9] Researchers should consider evaluating the status of these pathways to understand the full mechanistic impact of this compound in their specific cancer models.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
High variability in in vivo tumor growth inhibition. - Inconsistent drug formulation or administration.- Heterogeneity of the tumor xenograft model.- Insufficient animal cohort size.- Ensure consistent and proper preparation and administration of this compound.- Use a well-characterized and homogeneous cell line for xenografts.- Increase the number of animals per treatment group to improve statistical power.
Lack of significant in vitro cytotoxicity at expected concentrations. - Low Mthfd2 expression in the cell line.- Drug instability in culture medium.- Cell culture medium may contain high levels of metabolites that bypass the effect of Mthfd2 inhibition (e.g., formate, glycine, or purines).- Confirm Mthfd2 expression in your cell line.- Test the stability of this compound in your specific culture medium over the course of the experiment.- Use dialyzed fetal bovine serum to reduce the concentration of interfering metabolites.
Unexpected toxicity in animal models. - Off-target effects of the compound.- Suboptimal dosing schedule (e.g., high Cmax).- Vehicle toxicity.- Perform a maximum tolerated dose (MTD) study with a range of doses and schedules.- Analyze pharmacokinetic and pharmacodynamic (PK/PD) profiles to optimize exposure.- Conduct a vehicle-only control group to assess any toxicity from the delivery vehicle.
Inconsistent results in signaling pathway analysis (e.g., Western Blot). - Poor antibody quality.- Suboptimal protein extraction or quantification.- Timing of sample collection.- Validate antibodies for specificity and sensitivity.- Ensure consistent protein extraction and accurate quantification.- Perform a time-course experiment to determine the optimal time point for observing changes in signaling pathways post-treatment.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours, or a time course determined by the cell line's doubling time.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage). Include a vehicle-only control group.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Mthfd2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_mthfd2 Mitochondrial One-Carbon Metabolism cluster_downstream Downstream Effects cluster_signaling Affected Signaling Pathways mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 Mthfd2 Mthfd2 ATF4->Mthfd2 Activates Purine Synthesis Purine Synthesis Mthfd2->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Mthfd2->Thymidylate Synthesis Redox Balance Redox Balance Mthfd2->Redox Balance AKT AKT Mthfd2->AKT Modulates GSK3b GSK3b AKT->GSK3b Inhibits b-catenin b-catenin GSK3b->b-catenin Inhibits

Caption: Mthfd2 signaling and metabolic pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Line_Selection Cell Line Selection & Mthfd2 Expression Analysis IC50_Determination IC50 Determination (Cell Viability Assay) Cell_Line_Selection->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50_Determination->Mechanism_of_Action Signaling_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_of_Action->Signaling_Analysis MTD_Study Maximum Tolerated Dose (MTD) & PK/PD Studies Signaling_Analysis->MTD_Study Xenograft_Model Xenograft Tumor Model Efficacy Study MTD_Study->Xenograft_Model Tumor_Analysis Tumor Analysis (IHC, Biomarkers) Xenograft_Model->Tumor_Analysis

Caption: Preclinical experimental workflow for this compound.

References

Addressing inconsistent results in Mthfd2-IN-3 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mthfd2-IN-3 and other MTHFD2 inhibitors. Inconsistent results in cellular assays can arise from a variety of factors, from inhibitor stability to cell-line-specific metabolic wiring. This guide is designed to help you identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other MTHFD2 inhibitors?

A1: MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for rapidly proliferating cells, including cancer cells. MTHFD2 inhibitors block the enzymatic activity of MTHFD2, leading to a depletion of downstream metabolites necessary for DNA replication and cell division.[1] This disruption of the folate cycle can induce cell stress and ultimately lead to the death of cancer cells that are highly dependent on this pathway.[1] Additionally, inhibiting MTHFD2 can lead to an increase in oxidative stress within cancer cells due to a compromised production of NADPH, a key antioxidant.[1]

Q2: Why is MTHFD2 a promising target for cancer therapy?

A2: MTHFD2 is highly expressed in embryonic and various cancer tissues, but its expression is low or absent in most normal adult tissues.[2] This differential expression pattern suggests that targeting MTHFD2 could selectively inhibit the growth of cancer cells while having minimal effects on healthy cells, potentially leading to a wider therapeutic window and fewer side effects compared to traditional chemotherapy.[3][4]

Q3: I am observing high variability in the anti-proliferative effect of this compound across different cancer cell lines. Why is this happening?

A3: The effects of MTHFD2 inhibition can vary significantly between different cancer cell types.[2] This variability can be attributed to several factors, including:

  • Metabolic Plasticity: Some cancer cells may have the ability to compensate for the loss of mitochondrial one-carbon metabolism by upregulating the cytosolic pathway.

  • Expression Levels of MTHFD Family Members: The relative expression of MTHFD2, MTHFD1, and MTHFD2L can influence the sensitivity to a specific inhibitor.

  • Non-canonical Functions of MTHFD2: Emerging evidence suggests that MTHFD2 may have functions beyond its enzymatic role, such as in RNA processing and translation. The reliance of a particular cell line on these non-canonical functions could influence the outcome of inhibitor treatment.

  • Underlying Genetic Mutations: The genetic background of the cancer cells, such as the status of oncogenes like MYC or tumor suppressors like p53, can impact the cellular response to metabolic inhibitors.

Q4: Can this compound have off-target effects?

A4: While specific off-target effects of a hypothetical "this compound" are unknown, MTHFD2 inhibitors can potentially inhibit other related enzymes, such as MTHFD1, due to structural similarities in their active sites.[2] It is crucial to profile the selectivity of any new inhibitor against other folate pathway enzymes. Cross-reactivity could lead to unexpected biological effects and contribute to inconsistent results. For instance, one study noted that their MTHFD2 inhibitor had an IC50 of 0.0063 μM for MTHFD2 and 0.57 μM for MTHFD1, indicating a degree of off-target activity at higher concentrations.[5]

Troubleshooting Guide

Issue 1: Lower than expected potency or complete lack of efficacy of this compound in cell viability assays.
Possible Cause Troubleshooting Step
Inhibitor Instability or Degradation 1. Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). 2. Prepare fresh working dilutions for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution.
Poor Cell Permeability 1. Review the physicochemical properties of the inhibitor if available (e.g., cLogP, polar surface area). Highly polar molecules may have poor membrane permeability.[6] 2. Consider using cell lines with known high expression of transporters that may facilitate inhibitor uptake.
Incorrect Assay Conditions 1. Optimize the seeding density of your cells. Overly confluent cells may be less sensitive to anti-proliferative agents. 2. Ensure the incubation time with the inhibitor is sufficient to observe an effect (typically 72-96 hours for proliferation assays).
Cell Line Resistance 1. Verify MTHFD2 expression in your cell line via Western Blot or qPCR. Low or absent expression will likely confer resistance. 2. Consider the metabolic profile of your cell line. Cells less reliant on mitochondrial one-carbon metabolism may be inherently resistant.
Issue 2: Inconsistent IC50 values for this compound between experimental replicates.
Possible Cause Troubleshooting Step
Inaccurate Pipetting 1. Calibrate your pipettes regularly. 2. Use filtered pipette tips to avoid cross-contamination. 3. For serial dilutions, ensure thorough mixing at each step.
Cell Passage Number and Health 1. Use cells within a consistent and low passage number range. High passage numbers can lead to genetic and phenotypic drift. 2. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Variability in Reagent Preparation 1. Prepare a large batch of media and supplements to use across all replicates of an experiment. 2. Ensure the inhibitor is fully dissolved in the solvent before adding it to the media.
Issue 3: Discrepancy between genetic knockdown of MTHFD2 and pharmacological inhibition with this compound.
Possible Cause Troubleshooting Step
Off-target Effects of the Inhibitor 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of MTHFD2. If the inhibitor's effect is on-target, the resistant mutant should rescue the phenotype. 2. Profile the inhibitor against other MTHFD isoforms and relevant metabolic enzymes.
Incomplete Knockdown 1. Verify the efficiency of your siRNA or shRNA knockdown at the protein level using Western Blot. 2. Use multiple different siRNA/shRNA sequences to rule out off-target effects of the RNAi itself.
Compensation Mechanisms in Knockdown Cells 1. Chronic suppression of MTHFD2 through stable knockdown may allow cells to adapt by upregulating compensatory metabolic pathways. Pharmacological inhibition provides a more acute perturbation. 2. Analyze the expression of other one-carbon metabolism enzymes in your knockdown cells.

Quantitative Data Summary

Table 1: IC50 Values of Selected MTHFD2 Inhibitors in Biochemical Assays

InhibitorMTHFD2 IC50 (nM)MTHFD1 IC50 (nM)Selectivity (MTHFD1/MTHFD2)
LY345899663960.14
Compound [I]66179027.1
16a221205.5
16eNot specified, but potentNot specifiedHigh selectivity noted

Data compiled from multiple sources.[2][3][7]

Table 2: Cellular Activity of MTHFD2 Inhibitors

InhibitorCell LineAssayGI50/EC50 (nM)
Compound [I]MOLM-14 (AML)Growth Inhibition720
DS18561882Human breast cancer cell lineGrowth Inhibition140

Data compiled from multiple sources.[4][7]

Experimental Protocols & Workflows

MTHFD2 Signaling Pathway

The following diagram illustrates the central role of MTHFD2 in mitochondrial one-carbon metabolism and its impact on nucleotide synthesis and redox balance.

MTHFD2_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol/Nucleus Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-CH2-THF Serine->CH2_THF THF THF THF->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF 10-CHO-THF MTHFD2->CHO_THF Dehydrogenase/ Cyclohydrolase NAD NAD+ NADP NADP+ Formate Formate CHO_THF->Formate Purine_Synth Purine Synthesis Formate->Purine_Synth NADH NADH NAD->NADH NADPH NADPH NADP->NADPH DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth Thymidylate Synthesis Thymidylate_Synth->DNA_RNA Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Inhibition

Caption: MTHFD2's role in mitochondrial 1C metabolism.

General Cell Viability Assay Workflow (MTT/MTS)

This workflow outlines the key steps for assessing the effect of this compound on cell proliferation.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_inhibitor Add serial dilutions of this compound incubate1->add_inhibitor incubate2 Incubate (72-96h) add_inhibitor->incubate2 add_reagent Add MTT/MTS reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read_absorbance Read absorbance (490-570nm) incubate3->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical cell viability assay.

Western Blot Protocol for MTHFD2 Expression

1. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against MTHFD2 (e.g., at a 1:1000 dilution) overnight at 4°C.[8]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Normalize MTHFD2 band intensity to a loading control (e.g., β-actin or GAPDH).

Troubleshooting Logic Diagram for Inconsistent Results

This diagram provides a logical flow for diagnosing inconsistent experimental outcomes.

Troubleshooting_Logic cluster_advanced Advanced Troubleshooting start Inconsistent Results Observed check_inhibitor Verify Inhibitor Integrity (Fresh stock, proper storage) start->check_inhibitor check_cells Assess Cell Health & Passage (Low passage, exponential growth) check_inhibitor->check_cells [Inhibitor OK] issue_resolved Issue Resolved check_inhibitor->issue_resolved [Issue Found] check_protocol Review Experimental Protocol (Seeding density, incubation times) check_cells->check_protocol [Cells OK] check_cells->issue_resolved [Issue Found] check_protocol->issue_resolved [Issue Found] verify_target Verify MTHFD2 Expression (Western Blot/qPCR) check_protocol->verify_target [Protocol OK] assess_off_target Consider Off-Target Effects (Selectivity profiling) verify_target->assess_off_target metabolic_analysis Investigate Metabolic Plasticity (Metabolomics, flux analysis) assess_off_target->metabolic_analysis

Caption: A logical guide for troubleshooting experiments.

References

Mthfd2-IN-3 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mthfd2-IN-3, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that may arise when using this compound in your experiments.

Diagram: Troubleshooting Workflow for this compound Experiments

TroubleshootingWorkflow cluster_preparation Preparation & Handling cluster_assay Cell-Based Assay Issues cluster_data Data Interpretation start Start: Unexpected Experimental Results check_storage Verify this compound Storage Conditions (-20°C or -80°C, protected from light) start->check_storage Problem Identified check_stock Examine Stock Solution (Precipitate? Discoloration?) check_storage->check_stock Storage OK prepare_fresh Prepare Fresh Stock Solution in Anhydrous DMSO check_stock->prepare_fresh Stock Solution Issue check_concentration Confirm Final Concentration & Dilution Scheme check_stock->check_concentration Stock Solution OK prepare_fresh->check_concentration end_resolve Issue Resolved prepare_fresh->end_resolve After preparing fresh stock check_cell_health Assess Cell Viability and Confluency check_concentration->check_cell_health Concentration Correct check_concentration->end_resolve If concentration issue, recalculate and re-prepare check_incubation Verify Incubation Time and Conditions (Time, Temperature, CO2) check_cell_health->check_incubation Cells Healthy check_cell_health->end_resolve If cell issue, use healthy, low-passage cells check_controls Review Experimental Controls (Vehicle, Positive, Negative) check_incubation->check_controls Incubation Correct check_incubation->end_resolve If incubation issue, optimize conditions test_solubility Test this compound Solubility in Media check_controls->test_solubility Controls Valid check_controls->end_resolve If control issue, repeat with proper controls inconsistent_data Inconsistent or High Variability in Results test_solubility->inconsistent_data Solubility OK test_solubility->end_resolve If solubility issue, adjust solvent/concentration off_target Suspect Off-Target Effects inconsistent_data->off_target If variability persists off_target->end_resolve Consider alternative inhibitors or validate with secondary assays

Caption: A flowchart to systematically troubleshoot experimental issues with this compound.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I store this compound?

A1: this compound should be stored as a solid at -20°C or -80°C, protected from light. Stock solutions in anhydrous DMSO can also be stored at -20°C or -80°C for short-term use. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the best solvent for dissolving this compound?

A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For aqueous buffers, the solubility is expected to be low. When diluting the DMSO stock solution into aqueous media for experiments, ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Q3: My this compound solution has a precipitate. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded in the chosen solvent or if the stock solution has been stored for an extended period. Gently warm the solution to 37°C and vortex to try and redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution.

Experimental Design and Protocols

Q4: What are the potential degradation pathways for this compound and how can I avoid them?

A4: this compound is a tricyclic coumarin derivative. Coumarin-based compounds can be susceptible to degradation through several mechanisms:

  • Hydrolysis: The lactone ring of the coumarin core can be hydrolyzed, especially under basic pH conditions, leading to ring-opening and inactivation. It is advisable to maintain the pH of your experimental solutions within a neutral to slightly acidic range (pH 6.8-7.4).

  • Photodegradation: Coumarins can be sensitive to light. Protect your stock solutions and experimental setups from direct light exposure by using amber vials and covering plates with foil.

  • Oxidation: While less common for the core structure, reactive oxygen species in the culture medium can potentially modify the molecule. Using fresh, high-quality medium can help minimize this.

To avoid degradation, always store the compound and its solutions as recommended, protect from light, and prepare fresh dilutions for your experiments from a recently prepared stock solution.

Diagram: Potential Degradation Pathways of a Coumarin Scaffold

DegradationPathways Coumarin Coumarin Scaffold Hydrolysis Hydrolysis (e.g., high pH) Coumarin->Hydrolysis Photodegradation Photodegradation (UV/Light Exposure) Coumarin->Photodegradation Oxidation Oxidation (Reactive Species) Coumarin->Oxidation RingOpened Ring-Opened Product (Inactive) Hydrolysis->RingOpened Photoisomers Photoisomers/Degradants Photodegradation->Photoisomers OxidizedProduct Oxidized Derivatives Oxidation->OxidizedProduct

Caption: Potential degradation routes for the coumarin core of this compound.

Q5: Can you provide a general protocol for treating cancer cell lines with this compound?

A5: The following is a general protocol that should be optimized for your specific cell line and experimental goals.

Experimental Protocol: this compound Treatment of Adherent Cancer Cells

  • Cell Seeding:

    • Plate cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis (typically 50-70% confluency).

    • Allow cells to adhere and recover for 12-24 hours.

  • Compound Preparation:

    • Thaw a frozen aliquot of the this compound DMSO stock solution.

    • Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1%).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis:

    • Perform downstream assays such as cell viability (e.g., MTT, CellTiter-Glo®), apoptosis (e.g., Annexin V staining), or cell cycle analysis (e.g., propidium iodide staining).

ExperimentalWorkflow Start Start SeedCells Seed Cells in Multi-well Plate Start->SeedCells Incubate1 Incubate (12-24h) SeedCells->Incubate1 PrepareCompound Prepare this compound Dilutions Incubate1->PrepareCompound TreatCells Treat Cells with Compound/Vehicle PrepareCompound->TreatCells Incubate2 Incubate (24-72h) TreatCells->Incubate2 Assay Perform Downstream Assay (Viability, Apoptosis, etc.) Incubate2->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Best practices for storing and handling Mthfd2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing, handling, and utilizing the MTHFD2 inhibitor, Mthfd2-IN-3. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, which is crucial for the synthesis of nucleotides (purines and thymidylate) and for maintaining redox balance within cells. By inhibiting MTHFD2, this compound disrupts these essential processes, leading to impaired DNA synthesis and repair, and ultimately inhibiting the proliferation of rapidly dividing cells, such as cancer cells. This compound belongs to the tricyclic coumarin class of MTHFD2 inhibitors.

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsFor shorter-term storage.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor more frequent use.

Q3: How do I dissolve this compound?

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex thoroughly. If the compound does not fully dissolve, gentle warming (up to 60°C) and/or sonication in a water bath can be applied.

  • Once dissolved, centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.

For in vivo studies, specific formulation protocols are required to ensure solubility and bioavailability. A common formulation for a similar MTHFD2 inhibitor involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q4: What is the recommended working concentration for this compound in cell-based assays?

A4: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. Based on data for other potent MTHFD2 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial experiments.

Q5: What are the known signaling pathways affected by this compound?

A5: By inhibiting MTHFD2, this compound primarily disrupts the mitochondrial one-carbon metabolism pathway. This has several downstream consequences:

  • Inhibition of Nucleotide Synthesis: MTHFD2 is essential for generating one-carbon units required for de novo purine and thymidylate synthesis. Inhibition of MTHFD2 depletes the cellular pools of these building blocks, leading to replication stress and cell cycle arrest.

  • Disruption of Redox Homeostasis: The MTHFD2 reaction can influence the cellular NAD+/NADH and NADP+/NADPH ratios, which are critical for maintaining redox balance.

  • Impact on Downstream Signaling: The disruption of cellular metabolism can affect major signaling pathways that are sensitive to metabolic stress. For example, inhibition of MTHFD2 has been shown to impact the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation[2]. Additionally, MTHFD2 has been linked to the AKT/GSK-3β/β-catenin signaling pathway in some cancers.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the effect of this compound on cell viability. It should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete culture medium. A common starting range is from 10 µM down to 1 nM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound Precipitation in Media - The concentration of this compound is too high for the aqueous culture medium.- The final DMSO concentration is too high, causing cellular stress.- Ensure the final DMSO concentration in the culture medium is low (ideally ≤0.1%, and not exceeding 0.5%).- Prepare intermediate dilutions of the this compound stock solution in culture medium before adding to the cells.- Visually inspect the wells for any precipitation after adding the compound.
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.- Use a multichannel pipette for adding reagents and ensure it is properly calibrated.- To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
No or Weak Inhibitory Effect - The concentration of this compound is too low.- The cell line is resistant to MTHFD2 inhibition.- The compound has degraded.- Test a higher range of concentrations.- Verify the expression of MTHFD2 in your cell line. Cells with low MTHFD2 expression may be less sensitive.- Ensure the this compound has been stored correctly. If in doubt, use a fresh aliquot of the stock solution.
High Background Signal in Assays - Contamination of reagents or cells.- Assay reagents are not at room temperature.- Use sterile techniques throughout the experiment.- Allow all reagents to equilibrate to room temperature before use.

Signaling Pathway and Experimental Workflow Diagrams

MTHFD2_Pathway MTHFD2 Signaling Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_key Key Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-CH2-THF Serine->CH2_THF SHMT2 THF THF CH_THF 5,10-methenyl-THF CH2_THF->CH_THF MTHFD2 (Dehydrogenase) MTHFD2 MTHFD2 Formate Formate Formate_cyto Formate Formate->Formate_cyto Transport SHMT2 SHMT2 CHO_THF 10-formyl-THF CH_THF->CHO_THF MTHFD2 (Cyclohydrolase) CHO_THF->Formate MTHFD1L MTHFD1L MTHFD1L Purine_Synthesis de novo Purine Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP TYMS TYMS TYMS Formate_cyto->Purine_Synthesis Formate_cyto->CH2_THF_cyto Cytosolic 1C Pathway Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 CH2_THF_cyto->dTMP key_inhibitor Inhibitor key_enzyme Target Enzyme key_process Metabolic Process

Caption: MTHFD2's role in one-carbon metabolism and its inhibition by this compound.

Experimental_Workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_compound Prepare Serial Dilutions of this compound overnight_incubation->prepare_compound treat_cells Treat Cells with Compound/Vehicle prepare_compound->treat_cells treatment_incubation Incubate for 24-72 hours treat_cells->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a cell viability assay using this compound.

References

How to interpret unexpected phenotypes after Mthfd2-IN-3 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected phenotypes observed after treatment with Mthfd2-IN-3, a potent inhibitor of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects?

This compound is a small molecule inhibitor targeting the mitochondrial enzyme MTHFD2. MTHFD2 is a key component of one-carbon (1C) metabolism, a crucial pathway for the biosynthesis of nucleotides (purines and thymidylate) and for maintaining cellular redox balance.[1][2][3][4][5] Given its role in supporting rapid cell proliferation, MTHFD2 is highly expressed in many cancer types, making it an attractive therapeutic target.[1][2][3][6][7]

The expected phenotypes following this compound treatment in cancer cells include:

  • Reduced cell proliferation and viability.

  • Induction of cell cycle arrest, particularly in S-phase.[8]

  • Increased levels of reactive oxygen species (ROS) and oxidative stress.[6]

  • Inhibition of cell migration and invasion.[2]

  • Induction of apoptosis or other forms of cell death.[2][9]

Q2: We observed a paradoxical increase in cell proliferation at low concentrations of this compound. What could be the cause?

This is an unexpected observation, but several factors could contribute to this phenomenon.

Potential Causes:

  • Hormesis: Some compounds can elicit a biphasic dose-response, where low doses stimulate and high doses inhibit.

  • Off-target effects: At low concentrations, the inhibitor might interact with an off-target protein that promotes proliferation, with this effect being overcome by the on-target inhibition of MTHFD2 at higher concentrations.

  • Activation of compensatory pathways: Initial inhibition of MTHFD2 might trigger a transient over-activation of a parallel metabolic pathway that supports proliferation before the inhibitory effects dominate.

Troubleshooting and Experimental Protocols:

Experimental Protocol Objective Expected Outcome if Hypothesis is Correct
Dose-Response Curve Refinement To confirm the biphasic effect.A "U" or "J" shaped curve will be observed, with increased proliferation at low nM and decreased at high nM/µM concentrations.
Off-Target Profiling (e.g., Kinase Panel Screen) To identify potential off-target interactions.Identification of kinases or other enzymes known to be involved in cell proliferation that are inhibited or activated by this compound.
Metabolomic Analysis To assess changes in metabolic pathways at low vs. high doses.At low doses, an increase in metabolites from a compensatory pathway (e.g., cytosolic folate pathway) may be observed.
Western Blot for Proliferation Markers To measure protein levels of key proliferation drivers (e.g., Cyclin D1, c-Myc).A transient increase in the expression of proliferation markers at low inhibitor concentrations.

Q3: Our cells treated with this compound show significant morphological changes not typical of apoptosis, such as senescence-like features. How do we interpret this?

While apoptosis is an expected outcome, MTHFD2 inhibition can induce other forms of cell fate decisions depending on the cellular context.

Potential Causes:

  • Induction of Cellular Senescence: Severe metabolic stress or DNA damage can trigger senescence. MTHFD2 inhibition can lead to thymidine depletion and uracil misincorporation into DNA, causing replication stress and DNA damage, which are known inducers of senescence.[8]

  • Autophagy: As a survival mechanism in response to metabolic stress, cells might upregulate autophagy.

  • Non-canonical MTHFD2 functions: MTHFD2 has been reported to have functions beyond metabolism, including a recently discovered role in ensuring proper mitosis progression through its nuclear localization.[10][11] Inhibition of this function could lead to mitotic errors and subsequent abnormal cell morphologies.

Troubleshooting and Experimental Protocols:

Experimental Protocol Objective Expected Outcome if Hypothesis is Correct
Senescence-Associated β-Galactosidase (SA-β-gal) Staining To detect senescent cells.Increased blue staining in treated cells compared to controls.
Western Blot for Senescence and Autophagy Markers To measure protein levels of markers like p21, p16 (senescence) and LC3-II (autophagy).Increased levels of p21/p16 and a higher LC3-II/LC3-I ratio in treated cells.
Immunofluorescence for Nuclear MTHFD2 and Mitotic Spindle To investigate effects on mitosis.Disrupted mitotic spindles, chromosome congression defects, or altered nuclear localization of MTHFD2 in treated cells.[11]
Cell Cycle Analysis by Flow Cytometry To detect cell cycle arrest at specific phases.Accumulation of cells in G2/M or evidence of polyploidy, indicative of mitotic failure.

Q4: We are seeing rapid development of resistance to this compound in our cell lines. What are the potential mechanisms?

Resistance to targeted therapies is a common challenge. Understanding the mechanism is key to overcoming it.

Potential Causes:

  • Upregulation of Compensatory Pathways: Cells may adapt by increasing the flux through the cytosolic one-carbon pathway, which involves enzymes like SHMT1 and MTHFD1, to bypass the mitochondrial block.[12]

  • Increased Drug Efflux: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor.

  • Target Mutation: Although less common for non-covalent inhibitors in vitro, mutations in the MTHFD2 gene could alter the drug binding site.

  • Metabolic Rewiring: Cells may become dependent on alternative sources for nucleotides and redox balance, for example by increasing uptake of exogenous glycine or formate.

Troubleshooting and Experimental Protocols:

Experimental Protocol Objective Expected Outcome if Hypothesis is Correct
qRT-PCR and Western Blot To measure the expression of genes in the cytosolic 1C pathway (SHMT1, MTHFD1) and drug transporters (ABCB1).Increased mRNA and protein levels of SHMT1, MTHFD1, or ABCB1 in resistant cells compared to sensitive cells.
Metabolite Rescue Experiments To determine if providing downstream metabolites can overcome inhibition.Supplementation with formate or nucleosides should rescue the viability of sensitive cells but may have a less pronounced effect on resistant cells if the resistance mechanism is upstream.
MTHFD2 Gene Sequencing To identify mutations in the inhibitor binding site.Identification of point mutations in the MTHFD2 gene in resistant cell lines.
Combination Therapy To test if co-inhibition of the compensatory pathway restores sensitivity.A synergistic effect on cell viability when combining this compound with an inhibitor of the cytosolic pathway (e.g., a SHMT1/2 inhibitor).

Data Presentation

Table 1: Summary of Expected vs. Unexpected Phenotypes after this compound Treatment

Phenotype Expected Observation Unexpected Observation Potential Implication
Cell Proliferation Dose-dependent decreaseBiphasic response (stimulation at low doses)Hormesis or off-target effects
Cell Morphology Apoptotic bodies, cell shrinkageSenescence-like flat, enlarged cells; increased vacuolizationInduction of senescence or autophagy
Cell Cycle S-phase arrestG2/M arrest, polyploidyDisruption of non-canonical mitotic functions
Drug Sensitivity Sustained inhibitionRapid development of resistanceActivation of compensatory pathways

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MTHFD2_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2THF_m 5,10-CH2-THF Serine->CH2THF_m THF_m THF THF_m->CH2THF_m MTHFD2 MTHFD2 CH2THF_m->MTHFD2 Formate_m Formate MTHFD2->Formate_m NAD+ -> NADH Formate_c Formate Formate_m->Formate_c Export SHMT2 SHMT2 Purine_Synth Purine Synthesis Formate_c->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Formate_c->Thymidylate_Synth DNA/RNA Synthesis DNA/RNA Synthesis Purine_Synth->DNA/RNA Synthesis DNA Synthesis DNA Synthesis Thymidylate_Synth->DNA Synthesis Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Inhibits

Caption: Canonical mitochondrial one-carbon pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Hypothesis Formulate Hypotheses: - Off-target effect? - Compensatory pathway? - Non-canonical function? Start->Hypothesis Experiment Design & Execute Troubleshooting Experiments Hypothesis->Experiment Analyze Analyze Data Experiment->Analyze Interpret Interpret Results Analyze->Interpret Interpret->Hypothesis Refine Hypothesis

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Off_Target_Hypothesis Mthfd2_IN_3 This compound MTHFD2 MTHFD2 (On-Target) Mthfd2_IN_3->MTHFD2 Inhibits MTHFD1 MTHFD1 (Potential Off-Target) Mthfd2_IN_3->MTHFD1 Inhibits (potential) Other_Kinase Other Kinase (Potential Off-Target) Mthfd2_IN_3->Other_Kinase Interacts with (potential) Expected_Phenotype Expected Phenotype (e.g., Decreased Proliferation) MTHFD2->Expected_Phenotype Unexpected_Phenotype Unexpected Phenotype (e.g., Altered Signaling) MTHFD1->Unexpected_Phenotype Other_Kinase->Unexpected_Phenotype

Caption: Hypothetical on-target and off-target effects of this compound leading to unexpected phenotypes.

References

Adjusting Mthfd2-IN-3 dosage for different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MTHFD2 inhibitors. This guide provides essential information, troubleshooting tips, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), such as Mthfd2-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is MTHFD2 and why is it a target in cancer therapy?

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism.[1][2][3] This pathway is essential for synthesizing nucleotides (the building blocks of DNA and RNA) and amino acids, which are in high demand by rapidly proliferating cancer cells.[3][4]

MTHFD2 is highly expressed in a wide range of tumors and during embryonic development but is low or absent in most healthy adult tissues.[1][3][5] This differential expression makes it an attractive therapeutic target, as inhibiting MTHFD2 could selectively harm cancer cells while sparing normal cells.[3][6] Elevated MTHFD2 expression is often correlated with poor prognosis and aggressive tumor characteristics in various cancers, including breast, lung, and colorectal cancers.[1][3][4]

Q2: What is the mechanism of action for MTHFD2 inhibitors?

MTHFD2 inhibitors work by blocking the enzymatic activity of MTHFD2. This leads to two primary effects on cancer cells:

  • Disruption of Nucleotide Synthesis : By inhibiting MTHFD2, these compounds disrupt the mitochondrial folate cycle, which impairs the production of formate.[4] This, in turn, hinders the synthesis of purines, which are essential for DNA replication and cell proliferation, ultimately causing growth arrest.[3][4]

  • Induction of Oxidative Stress : The one-carbon pathway is linked to the cell's redox balance through the production of NADPH.[1][3] MTHFD2 inhibition can compromise NADPH production, leading to an increase in reactive oxygen species (ROS) and making cancer cells more vulnerable to oxidative stress.[1][3]

Q3: How do I determine a starting dose for my in vitro experiments?

Determining the optimal dosage for an MTHFD2 inhibitor requires a dose-response experiment to calculate the IC50 (half-maximal inhibitory concentration) value for your specific cancer cell line.

General Workflow for Dose-Response Assay: A typical workflow involves seeding cancer cells, treating them with a serial dilution of the MTHFD2 inhibitor, incubating for a set period (e.g., 72 hours), and then assessing cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

Dose-Response Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis cluster_results Results start Start seed_cells Seed cells in multi-well plates start->seed_cells prepare_dilutions Prepare serial dilutions of this compound treat_cells Add inhibitor dilutions to cells prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay analyze_data Analyze data and calculate IC50 viability_assay->analyze_data end_node End analyze_data->end_node

Caption: A typical workflow for an in vitro dose-response experiment.
Q4: What are some reported effective dosages of MTHFD2 inhibitors in different cancer cell lines?

The effectiveness of an MTHFD2 inhibitor can vary significantly between different cancer types and cell lines. The table below summarizes reported IC50 values for known MTHFD2 inhibitors. Note that some inhibitors also show activity against the related isoform MTHFD1.

InhibitorTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Cancer Type ContextReference
LY345899 MTHFD1/2663 nM96 nMColorectal Cancer (CRC)[2][7]
TH9619 MTHFD1/2Potent InhibitorPotent InhibitorGeneral Cancer Cells[8]
DS18561882 MTHFD2Potent Inhibitor-General Cancer Cells[4]
TH7299 MTHFD1/2/2L254 nM89 nM (DC)General Cancer Cells[7][9]

Note: "DC" refers to the dehydrogenase/cyclohydrolase domain of MTHFD1. This table is for reference; you must determine the IC50 for your specific experimental system.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (IC50 Determination)

This protocol provides a general method for determining the IC50 of an MTHFD2 inhibitor in a cancer cell line.

  • Cell Seeding: Seed cells (e.g., MDA-MB-231, HCT116) into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the MTHFD2 inhibitor in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a preferred method. For a colorimetric assay like MTT:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines a general approach for evaluating the efficacy of an MTHFD2 inhibitor in a mouse xenograft model.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT116) resuspended in a solution like Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Randomize mice into treatment and control groups. Prepare the MTHFD2 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose) for the desired administration route (e.g., oral gavage, intraperitoneal injection). In vivo dosages must be determined empirically through pilot studies, starting with doses that were effective in similar models if available.

  • Treatment and Monitoring: Administer the inhibitor and vehicle according to the planned schedule (e.g., once daily). Monitor tumor volume, body weight (as an indicator of toxicity), and overall animal health regularly.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

MTHFD2 Signaling and Metabolic Pathway

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for purine synthesis. This pathway is often upregulated in cancer to meet the high demand for nucleotides. Several oncogenic signaling pathways, including mTORC1/ATF4 and c-Myc, have been shown to regulate MTHFD2 expression.[1]

MTHFD2 Pathway cluster_signals Oncogenic Signaling cluster_mito Mitochondrion cluster_downstream Downstream Effects mTORC1 mTORC1 MTHFD2 MTHFD2 mTORC1->MTHFD2 Upregulates cMyc c-Myc cMyc->MTHFD2 Upregulates CHOTHF 10-CHO-THF (Formate) MTHFD2->CHOTHF Redox Redox Balance (NADPH) MTHFD2->Redox Contributes to Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2THF 5,10-CH2-THF THF THF CH2THF->MTHFD2 Purine Purine Synthesis (DNA/RNA) CHOTHF->Purine SHMT2 SHMT2 Proliferation Cell Proliferation & Survival Purine->Proliferation Redox->Proliferation Inhibitor This compound Inhibitor->MTHFD2 Inhibits

Caption: The role of MTHFD2 in one-carbon metabolism and cancer.

Troubleshooting Guide

Q5: My MTHFD2 inhibitor shows low efficacy or inconsistent results in my in vitro assay. What should I do?

Inconsistent or poor results can stem from several factors. Use the following flowchart to troubleshoot common issues.

Troubleshooting Guide decision decision issue Low efficacy or inconsistent results decision1 Is the inhibitor soluble and stable? issue->decision1 Check solution solution decision2 Is MTHFD2 highly expressed in your cell line? decision1->decision2 Yes solution1 Prepare fresh stock in DMSO. Avoid repeated freeze-thaw cycles. Ensure solubility in media. decision1->solution1 No decision3 Is the cell seeding density optimal? decision2->decision3 Yes solution2 Confirm MTHFD2 expression via Western Blot or qPCR. Select a cell line with high MTHFD2 expression. decision2->solution2 No decision4 Is the incubation time appropriate? decision3->decision4 Yes solution3 Optimize seeding density. Too high -> cells become confluent. Too low -> poor growth. decision3->solution3 No solution4 Consider off-target effects or metabolic compensation. Review literature for your specific cancer model. decision4->solution4 Yes solution5 Test different time points (e.g., 48h, 72h, 96h). Effects may be time-dependent. decision4->solution5 No

Caption: A troubleshooting guide for common in vitro experimental issues.

References

Technical Support Center: Mthfd2-IN-3 Delivery in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mthfd2-IN-3, a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), in orthotopic tumor models. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MTHFD2 inhibitors like this compound?

A1: MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, which is highly upregulated in many cancer types to support rapid cell proliferation.[1][2] MTHFD2 inhibitors like this compound primarily work by disrupting the synthesis of nucleotides (purines and thymidylates) and amino acids, which are essential for DNA replication and protein synthesis in cancer cells.[1] This disruption leads to metabolic stress and ultimately, the death of rapidly dividing cancer cells.[1] Furthermore, inhibition of MTHFD2 can induce oxidative stress within cancer cells by compromising the production of NADPH, a key antioxidant molecule.[1]

Q2: Why use an orthotopic tumor model for studying this compound efficacy?

A2: Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of origin in an animal model, offer a more clinically relevant microenvironment compared to traditional subcutaneous models.[3][4][5][6][7] This allows for the study of tumor growth, metastasis, and drug response in a context that more closely mimics human cancer progression.[3][4][5][6][7] The interaction of tumor cells with the native stroma, vasculature, and immune cells in an orthotopic setting can significantly influence a drug's efficacy and provide more predictive preclinical data.[5][6]

Q3: What are the main challenges associated with drug delivery in orthotopic models?

A3: Drug delivery in orthotopic models can be more complex than in subcutaneous models. Key challenges include:

  • Surgical Procedure and Recovery: The surgical implantation of tumor cells requires technical expertise and proper post-operative care to ensure animal welfare and model validity.[6]

  • Tumor Growth Monitoring: Tumors are not as easily accessible for measurement as in subcutaneous models, often requiring specialized imaging techniques like bioluminescence imaging (BLI), ultrasound, or MRI for accurate monitoring.[3][8]

  • Higher Experimental Variability: Orthotopic models can exhibit greater variability in tumor take rate and growth, potentially requiring larger animal cohorts to achieve statistical significance.[6]

  • Drug Penetration: The unique vasculature and higher interstitial fluid pressure of tumors in their native organ can pose barriers to the efficient delivery of therapeutic agents to the cancer cells.[9][10]

Q4: What is a recommended starting dose and administration route for MTHFD2 inhibitors in vivo?

A4: Based on data from the potent MTHFD2 inhibitor DS18561882, a structural analog of this compound, oral administration is a viable route. Dosing regimens of 30, 100, and 300 mg/kg administered twice daily have shown dose-dependent tumor growth inhibition in mouse xenograft models.[3][5] It is recommended to start with a dose-finding study to determine the optimal therapeutic window and tolerability in your specific orthotopic model.

Troubleshooting Guide

Problem 1: Poor Solubility and Formulation Issues

Symptoms:

  • Precipitation of this compound in the vehicle during preparation or upon storage.

  • Difficulty in achieving the desired final concentration.

  • Inconsistent dosing due to non-homogenous suspension.

Possible Causes and Solutions:

CauseSolution
Inappropriate Vehicle This compound is likely a hydrophobic compound. A multi-component vehicle system is often required. Consider using formulations developed for similar MTHFD2 inhibitors. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then serially dilute it with aqueous solutions containing solubilizing agents.
Incorrect Solvent Ratios The ratio of different solvents is critical. For hydrophobic compounds, a stepwise addition of solvents is recommended. For instance, first dissolve in DMSO, then add a surfactant like Tween-80, followed by a co-solvent such as PEG300, and finally the aqueous component (e.g., saline).
Low Temperature Dissolution may be aided by gentle warming and/or sonication. However, be cautious of compound stability at higher temperatures.
pH of the Vehicle The ionization state of the compound can significantly affect its solubility. Ensure the pH of the final formulation is compatible with the compound's properties and suitable for in vivo administration.
Problem 2: Lack of In Vivo Efficacy

Symptoms:

  • No significant difference in tumor growth between the treated and vehicle control groups in your orthotopic model.

  • High variability in treatment response within the cohort.

Possible Causes and Solutions:

CauseSolution
Suboptimal Dose or Schedule The administered dose may be too low to achieve a therapeutic concentration at the tumor site. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. The dosing frequency might also need optimization based on the compound's pharmacokinetic profile.
Poor Bioavailability/Drug Exposure The chosen route of administration may not be optimal. If oral bioavailability is low, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection, though this will require reformulation. Perform pharmacokinetic studies to measure plasma and tumor concentrations of this compound.
Inadequate Tumor Penetration The tumor microenvironment in the orthotopic location might be hindering drug access. This is a known challenge in solid tumors.[9][10] Strategies to enhance delivery, such as the use of nanoparticle formulations, could be explored.
Model-Specific Resistance The specific cancer cell line used in your orthotopic model may have intrinsic or acquired resistance to MTHFD2 inhibition. Confirm the in vitro sensitivity of your cell line to this compound.
High Experimental Variability As orthotopic models can have higher variability, ensure your group sizes are adequately powered to detect a statistically significant effect.[6]
Problem 3: Toxicity and Adverse Effects in Animals

Symptoms:

  • Significant weight loss (>15-20%) in the treated group.

  • Signs of distress (e.g., hunched posture, ruffled fur, lethargy).

  • Treatment-related mortality.

Possible Causes and Solutions:

CauseSolution
Dose is Too High The administered dose exceeds the maximum tolerated dose (MTD). Reduce the dose and/or the frequency of administration.
Vehicle Toxicity The formulation vehicle itself may be causing toxicity, especially with chronic dosing. Run a vehicle-only control group to assess its tolerability. If the vehicle is toxic, explore alternative formulations. For example, if high concentrations of DMSO are used, try to reduce its percentage in the final formulation.
On-Target Toxicity While MTHFD2 is preferentially expressed in cancer cells, some level of expression in normal proliferating tissues could lead to on-target toxicities. Monitor for specific organ toxicities through blood work and histology at the end of the study.
Stress from Administration Procedure Frequent handling and administration (e.g., oral gavage) can cause stress, leading to weight loss. Ensure that personnel are well-trained in animal handling and dosing techniques to minimize stress.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the potent MTHFD2 inhibitor DS18561882, which can serve as a reference for this compound.

Table 1: In Vivo Formulation Protocols for DS18561882

ProtocolSolvent CompositionFinal ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLRequires ultrasonic treatment for a clear solution.
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLRequires ultrasonic treatment for a clear solution.
310% DMSO, 90% Corn Oil2.5 mg/mLRequires ultrasonic treatment for a clear solution. Suitable for oral administration.
40.5% (w/v) methyl cellulose 400 solutionNot specifiedUsed as a suspension for oral administration in xenograft studies.[3]
Data sourced from MedChemExpress product information for DS18561882.[3]

Table 2: Pharmacokinetic Parameters of DS18561882 in Mice (Oral Administration)

Dose (mg/kg)AUC (μg·h/mL)Cmax (μg/mL)t1/2 (hours)
3064.611.42.21
10026456.52.16
20072690.12.32
Data sourced from MedChemExpress product information for DS18561882.[3]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol is adapted from formulations used for the similar compound DS18561882.[3]

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Vehicle: In a separate sterile tube, prepare the final vehicle. For a corn oil-based formulation, this will simply be the required volume of corn oil. For an aqueous-based formulation, prepare a solution of 20% SBE-β-CD in sterile saline.

  • Final Formulation:

    • For Corn Oil Formulation: Add 10% of the final volume from the DMSO stock solution to 90% of the final volume of corn oil. For example, to make 1 mL, add 100 µL of 25 mg/mL stock to 900 µL of corn oil.

    • For SBE-β-CD Formulation: Add 10% of the final volume from the DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD solution.

  • Mixing: Vortex the final solution thoroughly to ensure a homogenous mixture. If precipitation occurs, sonicate the solution in a water bath until it becomes clear.

  • Administration: Administer the freshly prepared formulation to the animals via oral gavage. It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: Establishing and Monitoring an Orthotopic Tumor Model

  • Cell Culture: Culture the desired cancer cell line under sterile conditions. If monitoring via bioluminescence, use a cell line that has been stably transfected with a luciferase reporter gene.

  • Animal Preparation: Anesthetize the immunocompromised mouse (e.g., nude or NSG mouse) using a standard protocol (e.g., isoflurane inhalation).

  • Surgical Implantation:

    • Make a small incision over the organ of interest (e.g., pancreas, liver, kidney).

    • Carefully exteriorize the organ.

    • Inject a small volume (e.g., 20-50 µL) of a single-cell suspension of the cancer cells in a suitable medium (e.g., PBS or Matrigel) directly into the organ parenchyma using a fine-gauge needle.

    • Return the organ to its anatomical position and suture the incision.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animal closely for recovery.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth at a set time point post-implantation (e.g., 7-10 days).

    • For luciferase-expressing tumors, administer luciferin to the mice and image them using an in-vivo imaging system (IVIS) to quantify the bioluminescent signal (total flux).[3]

    • Alternatively, use ultrasound or MRI to visualize and measure tumor dimensions.[8]

  • Treatment Initiation: Once tumors have reached a predetermined size, randomize the animals into treatment and control groups and begin drug administration as per the study design.

  • Efficacy Assessment: Continue to monitor tumor growth, animal body weight, and overall health throughout the study. At the study endpoint, tumors can be excised for ex vivo analysis (e.g., weight, histology, biomarker analysis).

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol / Nucleus MTHFD2 MTHFD2 Formate Formate MTHFD2->Formate NADH NADH MTHFD2->NADH Serine Serine Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT2 Glycine Glycine THF Tetrahydrofolate (THF) Methylene_THF->MTHFD2 Substrate Purine_Synth De Novo Purine Synthesis Formate->Purine_Synth One-Carbon Donor Thymidylate_Synth Thymidylate Synthesis Formate->Thymidylate_Synth One-Carbon Donor NAD NAD+ NAD->MTHFD2 Cofactor DNA_Replication DNA Replication & Cell Proliferation Purine_Synth->DNA_Replication Thymidylate_Synth->DNA_Replication Mthfd2_IN_3 This compound Mthfd2_IN_3->MTHFD2 Inhibition

Caption: MTHFD2 inhibition by this compound blocks formate production, disrupting nucleotide synthesis.

Experimental_Workflow start Start cell_prep Prepare Luciferase-tagged Cancer Cell Suspension start->cell_prep implantation Orthotopic Implantation of Cells into Target Organ cell_prep->implantation recovery Post-operative Recovery & Monitoring implantation->recovery tumor_growth Monitor Tumor Growth (e.g., Bioluminescence Imaging) recovery->tumor_growth randomization Randomize Animals into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle (Oral Gavage) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, & Health treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint Analysis: Tumor Weight, Histology monitoring->endpoint finish End endpoint->finish Troubleshooting_Logic cluster_formulation Formulation Issue cluster_efficacy Efficacy Issue cluster_toxicity Toxicity Issue start Issue Encountered precipitate Compound Precipitation? start->precipitate Formulation no_effect No Tumor Inhibition? start->no_effect Efficacy weight_loss Significant Weight Loss? start->weight_loss Toxicity change_vehicle Optimize Vehicle: - Add co-solvents (PEG300) - Add solubilizers (SBE-β-CD) - Use sonication precipitate->change_vehicle Yes dose_response Conduct Dose-Response Study & PK Analysis no_effect->dose_response Yes check_sensitivity Confirm In Vitro Cell Sensitivity dose_response->check_sensitivity reduce_dose Reduce Dose and/or Frequency weight_loss->reduce_dose Yes vehicle_control Assess Vehicle Toxicity reduce_dose->vehicle_control

References

Technical Support Center: Mitigating Off-Target Effects of Mthfd2-IN-3 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the off-target effects of Mthfd2-IN-3, a representative small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), in primary cell experiments. While MTHFD2 is a promising therapeutic target in oncology due to its overexpression in various cancers and limited expression in normal adult tissues, ensuring the specificity of inhibitors like this compound is crucial for accurate experimental outcomes and therapeutic development.[1][2][3][4][5] This guide offers troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is MTHFD2 and why is it a therapeutic target?

A1: MTHFD2 is a mitochondrial enzyme that plays a key role in one-carbon metabolism, a fundamental process for the synthesis of nucleotides (the building blocks of DNA and RNA) and other essential biomolecules.[2][3] MTHFD2 is highly expressed in rapidly proliferating cells, such as cancer cells and embryonic tissues, but its expression is low in most healthy adult tissues.[1][2][3][4] This differential expression makes MTHFD2 an attractive target for cancer therapy, as inhibiting its activity can selectively disrupt the metabolic processes of cancer cells, leading to their death while sparing normal cells.[2][4]

Q2: What are the potential off-targets of MTHFD2 inhibitors like this compound?

A2: The primary concern for off-target effects of MTHFD2 inhibitors is their potential to inhibit closely related isoforms, MTHFD1 and MTHFD2L. MTHFD1 is a cytosolic enzyme with similar functions, and MTHFD2L is another mitochondrial isoform.[6][7] These proteins share significant structural similarity with MTHFD2, making it challenging to design highly selective inhibitors.[6][7] Beyond these isoforms, like other small molecule inhibitors, this compound could potentially interact with other unforeseen proteins (kinases, metabolic enzymes, etc.), leading to unintended biological consequences.[8][9]

Q3: What are the common phenotypic consequences of MTHFD2 inhibition and its off-target effects in primary cells?

A3: On-target inhibition of MTHFD2 in cancer cells typically leads to decreased proliferation, cell cycle arrest (particularly in S-phase), and apoptosis due to the depletion of nucleotides necessary for DNA replication.[1][10] It can also induce replication stress and increase sensitivity to oxidative stress.[2][4][10] In primary non-cancerous cells, high concentrations or off-target effects of this compound could lead to similar cytotoxic effects, impacting cell viability and function. Distinguishing between on-target and off-target effects is critical for interpreting experimental results.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating off-target effects of this compound in your primary cell experiments.

Problem 1: Excessive cytotoxicity observed in primary cells at expected therapeutic concentrations.

Possible Cause:

  • Off-target inhibition of MTHFD1 or other essential enzymes: MTHFD1 is expressed in healthy tissues and its inhibition can be detrimental.[6]

  • General cellular toxicity: The compound may have inherent toxicity unrelated to MTHFD2 inhibition.

  • Primary cells are more sensitive than cancer cell lines: Primary cells may have a lower tolerance to metabolic stress.

Solutions:

Solution Detailed Protocol Expected Outcome
1. Perform a dose-response curve and determine the IC50. Culture primary cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar). Assess cell viability after a defined period (e.g., 48-72 hours) using assays like MTT, CellTiter-Glo, or Trypan Blue exclusion.Determine the concentration that inhibits 50% of cell viability (IC50). This will help in selecting a concentration range for subsequent experiments that is effective against the target without causing excessive non-specific toxicity.
2. Compare cytotoxicity in MTHFD2-knockdown/knockout cells. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MTHFD2 expression in your primary cells (if feasible) or a relevant cell line. Treat these cells and a control group with this compound.If the cytotoxicity of this compound is significantly reduced in the MTHFD2-deficient cells, it suggests the observed effect is primarily on-target. If cytotoxicity persists, off-target effects are likely contributing.
3. Rescue experiment with nucleotide supplementation. Treat cells with this compound in the presence or absence of supplemental nucleosides (e.g., thymidine, hypoxanthine).If the cytotoxic effects are rescued by nucleotide supplementation, it strongly indicates that the primary mechanism of action is through the inhibition of nucleotide synthesis via MTHFD2.[5]
Problem 2: Inconsistent or unexpected experimental results.

Possible Cause:

  • Variable off-target effects: The extent of off-target engagement may vary between different primary cell types or even different donors.

  • Activation of compensatory pathways: Cells may adapt to MTHFD2 inhibition by upregulating other metabolic pathways.[11]

Solutions:

Solution Detailed Protocol Expected Outcome
1. Profile the selectivity of this compound. If possible, perform in vitro enzymatic assays to determine the IC50 of this compound against purified MTHFD1 and MTHFD2L proteins. Compare these values to the IC50 for MTHFD2.A significantly higher IC50 for MTHFD1 and MTHFD2L compared to MTHFD2 indicates good selectivity. This data is crucial for interpreting cellular results.
2. Use a structurally distinct MTHFD2 inhibitor as a control. Treat cells with another MTHFD2 inhibitor that has a different chemical scaffold.If both inhibitors produce a similar phenotype, it is more likely that the observed effect is due to on-target MTHFD2 inhibition.
3. Perform molecular profiling. Use techniques like RNA-seq or proteomics to analyze changes in gene and protein expression in primary cells treated with this compound.This can reveal unexpected pathway alterations, providing clues about potential off-target effects or compensatory mechanisms.

Experimental Protocols

Protocol 1: Western Blot for MTHFD2 Target Engagement
  • Cell Lysis: Treat primary cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against MTHFD2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact primary cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate soluble proteins from aggregated proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting for MTHFD2.

  • Data Analysis: The binding of this compound to MTHFD2 is expected to stabilize the protein, leading to a shift in its melting curve to higher temperatures.

Visualizations

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 5,10-CH2-THF->10-CHO-THF NAD+ -> NADH Formate Formate 10-CHO-THF->Formate MTHFD1L Formate_out Formate Formate->Formate_out Purine_synthesis Purine Synthesis Formate_out->Purine_synthesis Mthfd2_IN_3 This compound Mthfd2_IN_3->10-CHO-THF Inhibition

Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.

Off_Target_Mitigation_Workflow cluster_problem Problem Identification cluster_primary_validation Primary Validation cluster_secondary_validation Secondary Validation cluster_conclusion Conclusion Problem Excessive Cytotoxicity or Inconsistent Results Dose_Response Dose-Response Curve Problem->Dose_Response Knockdown_Experiment MTHFD2 Knockdown/ Knockout Dose_Response->Knockdown_Experiment Rescue_Experiment Nucleotide Rescue Knockdown_Experiment->Rescue_Experiment Selectivity_Profiling Selectivity Profiling (MTHFD1/2L) Rescue_Experiment->Selectivity_Profiling Orthogonal_Inhibitor Use Structurally Different Inhibitor Selectivity_Profiling->Orthogonal_Inhibitor Molecular_Profiling RNA-seq/Proteomics Orthogonal_Inhibitor->Molecular_Profiling On_Target On-Target Effect Confirmed Molecular_Profiling->On_Target Consistent Phenotype Off_Target Off-Target Effect Identified Molecular_Profiling->Off_Target Inconsistent Phenotype

Caption: Experimental workflow for mitigating off-target effects of this compound.

References

Validation & Comparative

A Comparative Guide to MTHFD2 Inhibitors: Evaluating the Efficacy of Mthfd2-IN-3 and DS18561882

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in one-carbon metabolism frequently overexpressed in cancer. The focus is on the comparative performance of Mthfd2-IN-3 and the clinical candidate DS18561882, alongside other notable MTHFD2 inhibitors, LY345899 and TH9619. This analysis is supported by available preclinical experimental data.

Executive Summary

MTHFD2 is a promising therapeutic target in oncology due to its high expression in cancer cells and low expression in normal adult tissues. Several small molecule inhibitors have been developed to target this enzyme. DS18561882 emerges as a highly potent and selective MTHFD2 inhibitor with demonstrated in vivo anti-tumor activity. In contrast, this compound is a computationally designed molecule with no publicly available experimental efficacy data to date. Other inhibitors like LY345899 and TH9619 show activity against MTHFD2 but exhibit different selectivity profiles and mechanisms of action.

Data Presentation: Quantitative Efficacy of MTHFD2 Inhibitors

The following table summarizes the key quantitative data for the MTHFD2 inhibitors discussed in this guide. Direct comparison of this compound is not possible due to the absence of experimental data.

InhibitorTarget(s)MTHFD2 IC50MTHFD1 IC50Cell-Based Efficacy (GI50)In Vivo Efficacy
This compound MTHFD2No Experimental DataNo Experimental DataNo Experimental DataNo Experimental Data
DS18561882 MTHFD2/MTHFD16.3 nM[1][2]570 nM[1][2]140 nM (MDA-MB-231 cells)[2][3][4][5]Tumor growth inhibition (67% at 300 mg/kg, BID) in a breast cancer mouse xenograft model[2][5]
LY345899 MTHFD1/MTHFD2663 nM[3][6]96 nM[3][6]Not explicitly statedSuppression of tumor growth and metastasis in colorectal cancer xenograft models[6][7]
TH9619 MTHFD1/MTHFD247 nM (for both)[6]47 nM (for both)[6]Potent antiproliferative activity in AML cells[1][6]Impaired cancer progression in an AML xenograft model[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes involved in evaluating these inhibitors, the following diagrams are provided.

MTHFD2 Signaling Pathway in Cancer Metabolism

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolism pathway, which is crucial for the biosynthesis of nucleotides (purines and thymidylate) and for maintaining redox balance. In cancer cells, this pathway is often upregulated to support rapid proliferation.

MTHFD2_Pathway MTHFD2 Signaling Pathway in Cancer Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2THF_mito 5,10-methylene-THF Serine->CH2THF_mito SHMT2 THF_mito THF (mitochondria) THF_mito->CH2THF_mito MTHFD2 MTHFD2 CH2THF_mito->MTHFD2 CHO_THF_mito 10-formyl-THF MTHFD2->CHO_THF_mito Redox_Balance Redox Balance (NADPH) MTHFD2->Redox_Balance Formate Formate CHO_THF_mito->Formate MTHFD1L Purine_Synthesis Purine Synthesis Formate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Formate->Thymidylate_Synthesis Cancer_Proliferation Cancer Cell Proliferation Purine_Synthesis->Cancer_Proliferation Thymidylate_Synthesis->Cancer_Proliferation Redox_Balance->Cancer_Proliferation Inhibitor MTHFD2 Inhibitors (e.g., DS18561882) Inhibitor->MTHFD2

Caption: MTHFD2's role in one-carbon metabolism and cancer proliferation.

General Workflow for MTHFD2 Inhibitor Efficacy Testing

The evaluation of MTHFD2 inhibitors typically follows a standardized preclinical testing workflow, from initial enzymatic assays to in vivo animal models.

Inhibitor_Workflow Experimental Workflow for MTHFD2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (IC50 determination) Cell_Viability Cell Viability/Proliferation Assay (GI50/EC50 determination) Enzymatic_Assay->Cell_Viability Lead candidates Mechanism_Study Mechanism of Action Studies (e.g., metabolite analysis) Cell_Viability->Mechanism_Study Xenograft Mouse Xenograft Model (e.g., breast, colorectal, AML) Cell_Viability->Xenograft Promising compounds Efficacy_Testing Tumor Growth Inhibition Studies Xenograft->Efficacy_Testing Toxicity_Assessment Toxicity and PK/PD Analysis Efficacy_Testing->Toxicity_Assessment

Caption: A typical workflow for preclinical evaluation of MTHFD2 inhibitors.

Detailed Comparison of MTHFD2 Inhibitors

This compound

This compound, also referred to as "compound 10," is a tricyclic coumarin derivative that was identified through a computational, structure-based drug design study. The study aimed to design novel MTHFD2 inhibitors with high potency and selectivity. While the computational models suggest that this compound has the potential to be an effective MTHFD2 inhibitor, there is currently no publicly available experimental data to validate these predictions. Therefore, its efficacy, selectivity, and mechanism of action remain to be determined through in vitro and in vivo studies.

DS18561882

DS18561882 is a potent and isozyme-selective MTHFD2 inhibitor, also belonging to the tricyclic coumarin class.[3]

  • Efficacy and Selectivity: It exhibits a low nanomolar IC50 value of 6.3 nM against MTHFD2 and is over 90-fold more selective for MTHFD2 over MTHFD1 (IC50 of 570 nM).[1][2] This high selectivity is advantageous as MTHFD1 is expressed in normal tissues, and its inhibition could lead to off-target effects.

  • Cell-Based Activity: In cell-based assays, DS18561882 demonstrated strong anti-proliferative activity with a GI50 of 140 nM in the MDA-MB-231 human breast cancer cell line.[2][3][4][5]

  • In Vivo Antitumor Activity: Oral administration of DS18561882 led to significant tumor growth inhibition (up to 67%) in a mouse xenograft model of breast cancer, demonstrating its potential as an orally available therapeutic agent.[2][5]

  • Mechanism of Action: By inhibiting MTHFD2, DS18561882 disrupts the mitochondrial one-carbon metabolism, leading to the depletion of purines necessary for DNA replication and cell proliferation, ultimately causing growth arrest in cancer cells.[6]

LY345899

LY345899 is a folate analog that acts as a dual inhibitor of MTHFD1 and MTHFD2.

  • Efficacy and Selectivity: It has an IC50 of 663 nM for MTHFD2 and is more potent against MTHFD1 with an IC50 of 96 nM.[3][6] This lack of selectivity for MTHFD2 over MTHFD1 is a notable difference compared to DS18561882.

  • In Vivo Antitumor Activity: Despite its lower selectivity, LY345899 has shown potent anti-tumor activity in colorectal cancer models, where it suppressed both tumor growth and metastasis.[6][7]

  • Mechanism of Action: As a folate analog, it competitively inhibits the substrate-binding site of both MTHFD1 and MTHFD2, disrupting both cytosolic and mitochondrial one-carbon metabolism.

TH9619

TH9619 is a potent dual inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.

  • Efficacy and Selectivity: It displays a potent IC50 of 47 nM for both MTHFD1 and MTHFD2.[6]

  • Cell-Based Activity: TH9619 has shown strong antiproliferative effects in acute myeloid leukemia (AML) cell lines.[1][6]

  • In Vivo Antitumor Activity: In a mouse xenograft model of AML, TH9619 impaired cancer progression and prolonged survival.[1]

  • Mechanism of Action: The anti-cancer effect of TH9619 is primarily attributed to the induction of thymidine depletion, which leads to replication stress and apoptosis in cancer cells.[1] Interestingly, while it can bind to nuclear MTHFD2, it does not appear to inhibit mitochondrial MTHFD2 in cells, with its toxicity being linked to the inhibition of MTHFD1.[6]

Experimental Protocols

MTHFD2 Enzymatic Assay (General Protocol)

The inhibitory activity of compounds against MTHFD2 is typically determined using a biochemical assay that measures the NAD+-dependent conversion of a substrate.

  • Enzyme and Substrate Preparation: Recombinant human MTHFD2 protein is purified. The substrate, often a folate derivative like (6R,S)-5,10-methylenetetrahydrofolate, and the cofactor NAD+ are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test inhibitor for a defined period.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate and cofactor. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Cell viability and proliferation are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HL-60) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the MTHFD2 inhibitor for a specified duration (e.g., 72-96 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • GI50/EC50 Calculation: The concentration of the inhibitor that causes 50% growth inhibition (GI50) or is effective in 50% of the cell population (EC50) is determined.

Mouse Xenograft Model

The in vivo efficacy of MTHFD2 inhibitors is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered (e.g., orally or via injection) according to a specific dosing schedule.

  • Tumor Volume Measurement: Tumor size is measured regularly throughout the study.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.

  • Toxicity Assessment: The body weight and overall health of the mice are monitored to assess the toxicity of the treatment.

Conclusion

Based on the available experimental data, DS18561882 stands out as a highly promising MTHFD2 inhibitor due to its high potency, excellent selectivity over MTHFD1, and demonstrated oral bioavailability and in vivo antitumor efficacy in a breast cancer model. LY345899 and TH9619 are also effective anti-cancer agents but act as dual MTHFD1/MTHFD2 inhibitors with different mechanisms of action, which may have implications for their therapeutic window and potential side effects.

This compound , as a computationally designed molecule, represents a potential starting point for the development of new MTHFD2 inhibitors. However, its efficacy and therapeutic potential can only be determined through rigorous experimental validation. Future studies are warranted to synthesize and test this compound in biochemical and cell-based assays, and subsequently in in vivo models, to ascertain if its promising computational profile translates into tangible anti-cancer activity.

References

Validating MTHFD2 Inhibition: A Comparative Guide to On-Target Effects of Small Molecules and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug development is ensuring a compound's effects are a direct result of engaging its intended target. This guide provides a framework for validating the on-target effects of MTHFD2 inhibitors by comparing their phenotypic impact to that of genetic MTHFD2 knockdown. As specific data for "Mthfd2-IN-3" is not publicly available, this guide will utilize the potent and well-characterized MTHFD2 inhibitor, TH9619, as a representative example for comparison with genetic approaches like siRNA and CRISPR-Cas9.

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism. Its significant upregulation across a wide range of cancers, coupled with low to absent expression in healthy adult tissues, makes it an attractive therapeutic target.[1][2][3] Both genetic silencing and pharmacological inhibition of MTHFD2 have been shown to impede cancer cell proliferation, migration, and survival, highlighting its potential in oncology.[1][4][5][6]

Comparing Pharmacological Inhibition and Genetic Knockdown

A direct comparison of the cellular consequences of a small-molecule inhibitor versus genetic knockdown of the target protein is a robust method for on-target validation. If the inhibitor is specific, its phenotypic effects should closely mimic those observed upon genetic removal of the target.

The following table summarizes the comparative effects of the MTHFD2 inhibitor TH9619 and MTHFD2 genetic knockdown on various cancer cell lines.

Parameter MTHFD2 Inhibitor (TH9619) MTHFD2 Genetic Knockdown (siRNA/shRNA/CRISPR) Cell Line(s) Key Findings
Cell Proliferation/Viability Potent inhibition (nanomolar IC50)Significant reduction in cell growth and proliferationAML (HL-60, THP-1), Colorectal (SW620), NSCLC (A549, H1299)Both methods effectively reduce cancer cell proliferation. MTHFD2 knockout cells show orders of magnitude higher resistance to TH9619, confirming on-target action.[7] Thymidine supplementation rescues the viability defects from the inhibitor.[7]
Cell Cycle S-phase arrest, leading to replication stressG0/G1 phase blockLUADWhile both affect the cell cycle, the specific phase of arrest can differ, potentially due to the acute nature of chemical inhibition versus the adaptive response to genetic knockdown.[4][8]
Apoptosis Induction of apoptosisSignificant increase in apoptotic cellsLUAD (A549, H1299)Both approaches lead to programmed cell death in lung cancer cells.[8]
Cell Migration & Invasion Not explicitly detailed for TH9619Significant reduction in cell migration and invasion capabilitiesLUAD, Renal Cell CarcinomaGenetic knockdown clearly impairs the metastatic potential of cancer cells.[1][4]
Metabolic Effects Reduction in purine synthesis from serineDecreased de novo purine synthesis and formate productionAML, variousBoth methods disrupt one-carbon flux, leading to a depletion of nucleotides essential for rapidly dividing cells.[1][7]
In Vivo Tumor Growth Suppression of tumor growth in xenograft modelsReduced tumorigenicity and tumor growth in xenograft modelsAML, NSCLC, Prostate CancerBoth pharmacological inhibition and genetic suppression of MTHFD2 lead to a profound inhibition of tumor growth in animal models.[7][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments used to validate MTHFD2 targeting.

MTHFD2 Knockdown using siRNA

This protocol describes the transient knockdown of MTHFD2 expression in human cells.

  • Reagents and Materials:

    • MTHFD2-specific siRNA (typically a pool of 3 target-specific 19-25 nt siRNAs)[11]

    • Non-targeting (scrambled) control siRNA[7]

    • siRNA Transfection Reagent (e.g., INTERFERin, Lipofectamine RNAiMAX)[7]

    • Serum-free culture medium (e.g., Opti-MEM)

    • Complete cell culture medium

    • 6-well plates

    • Human cancer cell line of interest (e.g., HL-60, A549)

  • Procedure:

    • Cell Seeding: One day prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • Transfection Complex Preparation:

      • For each well, dilute 10 nM of siRNA (MTHFD2-targeting or control) into serum-free medium.

      • In a separate tube, mix the transfection reagent with serum-free medium according to the manufacturer's instructions.

      • Combine the diluted siRNA and diluted transfection reagent. Mix gently by vortexing for 10 seconds and incubate at room temperature for 15-20 minutes to allow complex formation.[7]

    • Transfection: Add the transfection complexes drop-wise to the cells in each well.

    • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

    • Validation of Knockdown: Harvest the cells to assess MTHFD2 protein levels by Western Blot or mRNA levels by RT-qPCR to confirm successful knockdown.[8][11]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures cell proliferation and metabolic activity to determine the cytotoxic or cytostatic effects of MTHFD2 inhibition.

  • Reagents and Materials:

    • 96-well plates

    • MTHFD2 inhibitor (e.g., TH9619)

    • Control and MTHFD2-knockdown cells

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • DMSO (for solubilizing formazan in MTT assay)

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Cell Seeding: Seed both control and MTHFD2-knockdown cells (or parental cells for inhibitor testing) into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

    • Treatment:

      • For Inhibitor: Add serial dilutions of the MTHFD2 inhibitor to the wells. Include a vehicle control (e.g., DMSO).

      • For Knockdown Comparison: No further treatment is needed after initial seeding of control vs. knockdown cells.

    • Incubation: Incubate the plates for 72-96 hours.

    • Measurement (MTT example):

      • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the readings to the control wells to determine the percentage of cell viability. For inhibitors, calculate the IC50 value.

Western Blotting for Protein Expression

This technique is used to confirm the reduction of MTHFD2 protein levels after genetic knockdown.

  • Reagents and Materials:

    • Control and MTHFD2-knockdown cell lysates

    • RIPA buffer with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-MTHFD2 and a loading control (e.g., anti-β-actin, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation:

      • Incubate the membrane with the primary anti-MTHFD2 antibody overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. Quantify band density relative to the loading control.[8]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

MTHFD2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol_Nucleus Cytosol / Nucleus Serine Serine MTHFD2 MTHFD2 Serine->MTHFD2 Glycine Glycine Serine->Glycine THF THF THF->MTHFD2 Formate Formate MTHFD2->Formate NAD+ -> NADH AKT AKT MTHFD2->AKT Activates Purine_Synth De Novo Purine Synthesis Formate->Purine_Synth DNA_Replication DNA Replication & Repair Purine_Synth->DNA_Replication Thymidine_Synth Thymidine Synthesis Thymidine_Synth->DNA_Replication Proliferation Cell Proliferation & Survival DNA_Replication->Proliferation GSK3B GSK-3β AKT->GSK3B Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Degradation Beta_Catenin->Proliferation Metastasis Metastasis Beta_Catenin->Metastasis

Caption: MTHFD2's role in one-carbon metabolism and oncogenic signaling.

On_Target_Validation_Workflow cluster_Approaches Parallel Approaches cluster_Assays Phenotypic & Mechanistic Assays cluster_Validation Validation & Comparison Inhibitor Pharmacological Inhibition (e.g., this compound) Viability Cell Viability / Proliferation Inhibitor->Viability Apoptosis Apoptosis Assay Inhibitor->Apoptosis CellCycle Cell Cycle Analysis Inhibitor->CellCycle Metabolomics Metabolomics (e.g., 13C-Serine Tracing) Inhibitor->Metabolomics Migration Migration / Invasion Assay Inhibitor->Migration Rescue Rescue Experiments (e.g., add formate/thymidine) Inhibitor->Rescue Knockdown Genetic Knockdown (siRNA, shRNA, or CRISPR) Knockdown->Viability Knockdown->Apoptosis Knockdown->CellCycle Knockdown->Metabolomics Knockdown->Migration Resistance Resistance Validation (Test inhibitor on KO cells) Knockdown->Resistance Comparison Compare Phenotypes Viability->Comparison Apoptosis->Comparison CellCycle->Comparison Metabolomics->Comparison Migration->Comparison Conclusion Conclusion: On-Target Effect Confirmed Comparison->Conclusion If phenotypes correlate Resistance->Conclusion

References

A Comparative Analysis of MTHFD2 and MTHFD1 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential and selectivity of key inhibitors targeting one-carbon metabolism in cancer.

In the landscape of cancer metabolism, the folate-mediated one-carbon (1C) pathway has emerged as a critical therapeutic target. This pathway is essential for the biosynthesis of nucleotides and other macromolecules required for rapid cell proliferation. Two key enzymes in this pathway, the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) and its cytosolic counterpart, methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), have garnered significant attention as promising targets for anticancer drug development. MTHFD2 is highly expressed in embryonic and various cancer tissues with low to no expression in most healthy adult tissues, making it an attractive target for selective cancer therapy.[1][2][3] In contrast, MTHFD1 is more ubiquitously expressed in normal adult tissues.[3] This differential expression profile underscores the importance of developing selective inhibitors to minimize off-target effects. This guide provides a comparative analysis of a representative MTHFD2 inhibitor, Mthfd2-IN-3, and a selection of prominent MTHFD1 and dual MTHFD1/2 inhibitors, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitor Potency

The efficacy of various inhibitors against MTHFD1 and MTHFD2 has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the reported IC50 values for several notable inhibitors.

InhibitorTarget(s)MTHFD1 IC50MTHFD2 IC50Selectivity (MTHFD1/MTHFD2)Reference(s)
This compound MTHFD2-Potent inhibitor-[4]
LY345899 MTHFD1/MTHFD296 nM663 nM0.14[1][5]
DS44960156 MTHFD2>30 µM1.6 µM>18.75[4][6]
DS18561882 MTHFD20.57 µM0.0063 µM90.5[4][7]
TH9619 MTHFD1/MTHFD247 nM- (Potent)-[4][5]
TH9028 MTHFD1/MTHFD20.5 nM7.97 nM0.06[4]
MTHFD2-IN-5 MTHFD2-66 nM-[4]
MTHFD2-IN-6 MTHFD1/MTHFD219.05 µM1.46 µM13.05[4]

Note: A hyphen (-) indicates that the data was not specified in the provided search results. "Potent inhibitor" indicates that the source describes it as such without providing a specific IC50 value.

Signaling Pathways and Therapeutic Rationale

The inhibition of MTHFD1 and MTHFD2 disrupts the 1C metabolic pathway, leading to a depletion of essential building blocks for DNA synthesis and repair, ultimately inducing cancer cell death.[3][8]

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial folate cycle, playing a crucial role in converting one-carbon units for de novo purine synthesis.[1] Its expression can be regulated by the mTORC1/ATF4 signaling pathway in response to cell growth signals.[1] Inhibition of MTHFD2 leads to a depletion of purine pools, which can suppress mTORC1 signaling and impact DNA and histone methylation.[9] Furthermore, MTHFD2 has been implicated in activating the AKT signaling pathway to promote breast cancer cell proliferation.[10]

MTHFD2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth Signals Growth Signals mTORC1 mTORC1 Growth Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 Upregulates Expression AKT AKT Cell Proliferation Cell Proliferation AKT->Cell Proliferation MTHFD2->AKT Activates One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis

Caption: MTHFD2 signaling pathway in cancer.

MTHFD1 Signaling Pathway

MTHFD1 is a trifunctional enzyme in the cytoplasm that is also central to one-carbon metabolism, providing one-carbon units for the synthesis of purines and thymidylate.[11] Recent studies have revealed a non-metabolic role for MTHFD1 in the nucleus, where it can be recruited to chromatin by the bromodomain-containing protein 4 (BRD4), linking folate metabolism directly to transcriptional regulation.[12] MTHFD1 has also been shown to regulate autophagy and promote colorectal cancer growth and metastasis via the PI3K-AKT-mTOR signaling pathway.[13]

MTHFD1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTHFD1_cyto MTHFD1 One-Carbon Metabolism_cyto One-Carbon Metabolism MTHFD1_cyto->One-Carbon Metabolism_cyto PI3K PI3K MTHFD1_cyto->PI3K Activates Purine/Thymidylate\nSynthesis Purine/Thymidylate Synthesis One-Carbon Metabolism_cyto->Purine/Thymidylate\nSynthesis AKT_cyto AKT PI3K->AKT_cyto mTOR_cyto mTOR AKT_cyto->mTOR_cyto Autophagy Autophagy mTOR_cyto->Autophagy Inhibits Growth & Metastasis Growth & Metastasis mTOR_cyto->Growth & Metastasis MTHFD1_nuc MTHFD1 Transcriptional\nRegulation Transcriptional Regulation MTHFD1_nuc->Transcriptional\nRegulation BRD4 BRD4 BRD4->MTHFD1_nuc Recruits to Chromatin Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assays Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Promising Candidates IC50 Determination IC50 Determination Biochemical Assays->IC50 Determination Xenograft Models Xenograft Models Cellular Assays->Xenograft Models Lead Compounds Proliferation Assays (GI50) Proliferation Assays (GI50) Cellular Assays->Proliferation Assays (GI50) Apoptosis Assays Apoptosis Assays Cellular Assays->Apoptosis Assays Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Models->Tumor Growth Inhibition

References

A Head-to-Head Comparison: MTHFD2-IN-3 and Pan-Folate Antagonists in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting metabolic pathways that fuel tumor growth. One-carbon (1C) metabolism, a critical network for nucleotide synthesis, is a well-established target. This guide provides a comparative analysis of two distinct inhibitory strategies against this pathway: a selective MTHFD2 inhibitor, represented by the potent and well-characterized compound DS18561882 (as a proxy for Mthfd2-IN-3), and a classical pan-folate antagonist, methotrexate. This comparison is based on available preclinical data and aims to provide an objective overview for researchers in oncology and drug development.

At a Glance: Key Differences

FeatureMTHFD2 Inhibitor (DS18561882)Pan-Folate Antagonist (Methotrexate)
Primary Target Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2)Dihydrofolate Reductase (DHFR)
Mechanism of Action Inhibition of mitochondrial formate production, leading to purine synthesis disruption.[1]Blocks the reduction of dihydrofolate to tetrahydrofolate, inhibiting the synthesis of nucleotides and amino acids.[2][3]
Selectivity High selectivity for MTHFD2 over other folate pathway enzymes.[4][5]Broadly inhibits folate metabolism in all rapidly dividing cells.[2][6]
Cellular Compartment Primarily targets mitochondrial 1C metabolism.Affects both mitochondrial and cytosolic folate pathways.
Therapeutic Window Potentially wider due to the specific overexpression of MTHFD2 in cancer cells versus most normal adult tissues.[7]Narrower, with significant side effects on healthy, rapidly dividing cells (e.g., bone marrow, gastrointestinal tract).[3]

Quantitative Performance Data

The following tables summarize the available quantitative data for DS18561882 and methotrexate from various preclinical studies. It is important to note that these data are not from a direct head-to-head study and experimental conditions may vary between the cited sources.

Table 1: In Vitro Efficacy - Enzyme Inhibition
CompoundTargetIC50 (µM)Source
DS18561882 MTHFD20.0063[4]
MTHFD10.57[4]
Methotrexate DHFR~0.0001 - 0.001 (varies by source and assay conditions)[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Efficacy - Cell-Based Assays
CompoundCell LineAssay TypeGI50 / IC50 (µM)Source
DS18561882 MDA-MB-231 (Breast Cancer)Growth Inhibition0.14 (GI50)[7][8]
Methotrexate NCI-H460 (Lung Cancer)MTT Assay2.4 (IC50)[9]
CCRF-CEM (Leukemia)Cytotoxicity Assay0.004 µg/mL (~0.0088 µM) (IC50)[9]
Daoy (Medulloblastoma)MTT Assay0.095 (IC50)[10]
Saos-2 (Osteosarcoma)MTT Assay0.035 (IC50)[10]

GI50 (Half-maximal growth inhibition) and IC50 values in cell-based assays can vary significantly depending on the cell line, assay duration, and other experimental parameters.

Table 3: In Vivo Efficacy - Preclinical Models
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Source
DS18561882 MDA-MB-231 Xenograft (Mouse)300 mg/kg, oral, twice daily67%[4][7]
Methotrexate VariousHighly variable depending on cancer type and combination therapiesNot directly comparable from available data[2][6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of MTHFD2 inhibitors and pan-folate antagonists are visualized below.

folate_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_inhibitors Inhibitors DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Serine_c Serine Methylene_THF_c 5,10-Methylene-THF Serine_c->Methylene_THF_c SHMT1 Glycine_c Glycine Methenyl_THF_c 5,10-Methenyl-THF Methylene_THF_c->Methenyl_THF_c MTHFD1 Thymidylate Thymidylate Synthesis Methylene_THF_c->Thymidylate Formyl_THF_c 10-Formyl-THF Methenyl_THF_c->Formyl_THF_c MTHFD1 Purines Purine Synthesis Formyl_THF_c->Purines Serine_m Serine Methylene_THF_m 5,10-Methylene-THF Serine_m->Methylene_THF_m SHMT2 Glycine_m Glycine Methenyl_THF_m 5,10-Methenyl-THF Methylene_THF_m->Methenyl_THF_m MTHFD2 Formyl_THF_m 10-Formyl-THF Methenyl_THF_m->Formyl_THF_m MTHFD2 Formate Formate Formyl_THF_m->Formate MTHFD1L Formate->Formyl_THF_c MTHFD1 MTX Methotrexate MTX->DHF Inhibits DHFR MTHFD2_i DS18561882 MTHFD2_i->Methylene_THF_m Inhibits MTHFD2

Caption: Folate metabolism pathway showing the points of inhibition for Methotrexate and DS18561882.

Experimental Workflow

A general workflow for comparing the efficacy of MTHFD2 inhibitors and pan-folate antagonists is outlined below.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Enzyme Inhibition Assay (MTHFD2 / DHFR) B Cell Viability/Proliferation Assay (e.g., MTT, MTS) A->B C Apoptosis Assay (e.g., Annexin V) B->C D Metabolomics Analysis (e.g., Formate, Purine levels) C->D End Comparative Efficacy and Safety Profile D->End E Xenograft/PDX Model Establishment F Drug Administration (Oral Gavage / IP Injection) E->F G Tumor Volume Measurement F->G H Toxicity Assessment (Body Weight, Clinical Signs) G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis H->I I->End Start Compound Selection (MTHFD2i vs. Pan-Folate Antagonist) Start->A Start->E

Caption: A typical experimental workflow for the preclinical comparison of anticancer compounds.

Experimental Protocols

MTHFD2 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., DS18561882) in inhibiting the enzymatic activity of MTHFD2.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compound (DS18561882) and control inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant MTHFD2 enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding NAD+ and CH2-THF.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DHFR Enzyme Inhibition Assay (for Methotrexate)

Objective: To determine the in vitro potency of methotrexate in inhibiting the enzymatic activity of Dihydrofolate Reductase (DHFR).

Materials:

  • Recombinant human DHFR enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Substrate: Dihydrofolate (DHF)

  • Cofactor: NADPH

  • Methotrexate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of methotrexate in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant DHFR enzyme, and methotrexate at various concentrations.

  • Initiate the enzymatic reaction by adding DHF and NADPH.

  • Monitor the decrease in absorbance at 340 nm as NADPH is consumed.

  • Calculate the initial reaction rates and determine the IC50 value as described for the MTHFD2 assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compounds (DS18561882 and methotrexate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 or 96 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for tumor implantation (e.g., MDA-MB-231)

  • Test compounds formulated for in vivo administration (e.g., in 0.5% methylcellulose for oral gavage)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the test compound (e.g., DS18561882 orally) and vehicle control according to the planned dosing schedule.

  • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

The comparison between selective MTHFD2 inhibitors like DS18561882 and pan-folate antagonists such as methotrexate highlights a shift towards more targeted cancer therapies. While methotrexate has been a cornerstone of chemotherapy for decades, its broad mechanism of action is associated with significant toxicity to healthy tissues.[3] MTHFD2 inhibitors offer a more targeted approach by exploiting the specific metabolic dependencies of cancer cells, potentially leading to a better safety profile.[7] The preclinical data for DS18561882 demonstrates potent and selective inhibition of MTHFD2, leading to anti-tumor activity in vitro and in vivo.[4][5][8] Further head-to-head studies are warranted to directly compare the efficacy and safety of these two classes of drugs in various cancer models. This guide provides a foundational comparison to aid researchers in designing and interpreting future studies in this promising area of cancer metabolism.

References

Cross-Validation of MTHFD2 Inhibition: A Comparative Guide to Anti-Cancer Activity in Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the therapeutic potential of targeting the mitochondrial enzyme MTHFD2 in oncology. This guide provides a comparative overview of the anti-cancer activity of MTHFD2 inhibitors across various tumor types, supported by experimental data and detailed protocols.

While specific public data for a compound designated "Mthfd2-IN-3" is not available, this guide leverages published data on other well-characterized MTHFD2 inhibitors to provide a comparative framework for researchers, scientists, and drug development professionals. The information presented herein is based on established MTHFD2 inhibitors and their demonstrated anti-cancer effects.

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a crucial enzyme in mitochondrial one-carbon (1C) metabolism, a pathway that is essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide array of tumors while having low to no expression in most normal adult tissues, making it an attractive target for cancer therapy.[2][3] Inhibition of MTHFD2 disrupts the metabolic processes of cancer cells, leading to cell death and suppression of malignant phenotypes.[2][4]

Comparative Anti-Cancer Activity of MTHFD2 Inhibitors

The efficacy of MTHFD2 inhibitors has been evaluated in a variety of cancer models. This section summarizes the quantitative data on the anti-cancer activity of representative MTHFD2 inhibitors in different tumor types.

InhibitorTarget(s)Cancer TypeCell LineIn Vitro ActivityIn Vivo EfficacyReference
TH9619 MTHFD1/2Acute Myeloid Leukemia (AML)MOLM-13IC50: 50 nMTumor growth inhibition[5]
Colorectal CancerHCT116Synergizes with dUTPase inhibitorsNot specified[5]
LY345899 MTHFD1/2Colorectal CancerPatient-Derived Xenograft (PDX)IC50: 663 nM (MTHFD2)Significant tumor growth inhibition[4]
DS18561882 MTHFD2 (selective)Breast CancerNot specifiedGI50: 140 nMTumor growth inhibition in xenograft model[6]
Compound [I] MTHFD2 (selective)Acute Myeloid Leukemia (AML)MOLM-14GI50: 720 nMPotent antitumor efficacy in xenograft modelsNot specified
DS44960156 MTHFD2 (selective)Not specifiedNot specified>18-fold selectivity for MTHFD2 over MTHFD1Not specified[4]

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 inhibitors exert their anti-cancer effects primarily through the disruption of one-carbon metabolism, leading to two key downstream events: depletion of essential building blocks for DNA synthesis and the induction of cellular stress.

MTHFD2_Inhibition_Pathway Mthfd2_IN_3 MTHFD2 Inhibitor (e.g., this compound) MTHFD2 MTHFD2 Mthfd2_IN_3->MTHFD2 Inhibits ROS ROS MTHFD2->ROS Reduces NADPH Production Formate Formate Formate_cyto Formate_cyto Formate->Formate_cyto Transport Purine_synthesis Purine_synthesis Formate_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate_synthesis Formate_cyto->Thymidylate_synthesis DNA_synthesis DNA_synthesis Purine_synthesis->DNA_synthesis Thymidylate_synthesis->DNA_synthesis Cell_Death Cell_Death DNA_synthesis->Cell_Death Replication Stress ROS->Cell_Death Oxidative Stress

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MTHFD2 inhibitors.

Cell Viability and Growth Inhibition (GI50) Assay
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of the MTHFD2 inhibitor or vehicle control (e.g., DMSO).

  • Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal growth inhibition concentration (GI50) is calculated using a non-linear regression model.

In Vivo Xenograft Tumor Model
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are used. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The MTHFD2 inhibitor is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Body weight of the animals is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

Experimental_Workflow Mechanism_Studies Mechanism_Studies Xenograft_Model Xenograft_Model Mechanism_Studies->Xenograft_Model Efficacy_Assessment Efficacy_Assessment Data_Analysis Data_Analysis Efficacy_Assessment->Data_Analysis

Concluding Remarks

The available evidence strongly supports the targeting of MTHFD2 as a promising therapeutic strategy in a variety of cancers.[1][7] The differential expression of MTHFD2 between cancerous and normal tissues provides a therapeutic window for selective inhibitors.[3] While specific data on "this compound" remains elusive in the public domain, the comparative data from other MTHFD2 inhibitors presented in this guide offer a valuable resource for the research community. Further investigation into the efficacy and safety of novel MTHFD2 inhibitors is warranted to translate these preclinical findings into clinical benefits for cancer patients.

References

Independent Verification of MTHFD2 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several key inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in one-carbon metabolism and a promising target in oncology. The following sections detail the mechanism of action of these inhibitors, supported by experimental data, and provide standardized protocols for key validation assays.

The Role of MTHFD2 in Cancer Metabolism

MTHFD2 is a mitochondrial enzyme that plays a crucial role in the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids.[1] Unlike its cytosolic counterpart MTHFD1, which is widely expressed in normal adult tissues, MTHFD2 is highly expressed in embryonic and cancer cells, making it an attractive therapeutic target.[1] Inhibition of MTHFD2 disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, and ultimately to the death of rapidly proliferating cancer cells.[1][2] Some studies also suggest a non-enzymatic role for MTHFD2 in promoting cancer cell proliferation.

Comparative Analysis of MTHFD2 Inhibitors

This guide focuses on a selection of MTHFD2 inhibitors with varying chemical scaffolds and selectivity profiles: the dual MTHFD1/2 inhibitor LY345899 , the potent and selective inhibitor TH9619 , the orally available and selective inhibitor DS18561882 , and the natural product carolacton .

Quantitative Performance Data

The following table summarizes the key performance indicators for the selected MTHFD2 inhibitors based on published experimental data.

InhibitorMTHFD2 IC50MTHFD1 IC50Selectivity (MTHFD1/MTHFD2)Cellular Activity (GI50/EC50)In Vivo Efficacy
LY345899 663 nM[3][4]96 nM[3][4]0.14~4 µM (HL-60)[2]Tumor growth inhibition in CRC xenograft[5]
TH9619 47 nM[6]Potent inhibitor[6]N/A (Dual inhibitor)11 nM (HL-60)[2]Impaired cancer progression in AML xenograft[6][7]
DS18561882 6.3 nM[8]570 nM[8]~90140 nM (MDA-MB-231)[8][9]Dose-dependent tumor growth inhibition in breast cancer xenograft[8]
carolacton Low nM range[10]Low nM range[10]N/A (Dual inhibitor)7-40 nM (various cancer cell lines)[11]Not extensively reported

Experimental Protocols for Mechanism of Action Verification

Independent verification of an MTHFD2 inhibitor's mechanism of action relies on a series of well-defined experiments. Below are detailed methodologies for key assays.

MTHFD2 Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified MTHFD2. The dehydrogenase activity of MTHFD2, which converts 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH+-THF) with the concomitant reduction of NAD+ to NADH, is typically measured.

Protocol:

  • Reagents: Recombinant human MTHFD2 protein, 5,10-methylenetetrahydrofolate (folitixorin) as the substrate, NAD+ as the cofactor, and a suitable buffer (e.g., Tris-HCl with MgCl2).

  • Procedure:

    • The inhibitor is pre-incubated with the MTHFD2 enzyme in the reaction buffer.

    • The reaction is initiated by the addition of the substrate (folitixorin) and cofactor (NAD+).

    • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are plotted against a range of inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[12][13][14][15] It is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[12][13][14][15]

Protocol:

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction by centrifugation.

  • Detection: The amount of soluble MTHFD2 in each sample is quantified, typically by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble MTHFD2 against the temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. An isothermal dose-response format can also be used to determine the cellular EC50 for target binding.[14]

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding: Cancer cells known to express MTHFD2 (e.g., various leukemia, breast, or colon cancer cell lines) are seeded in multi-well plates.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of the MTHFD2 inhibitor for a specified period (e.g., 72 or 96 hours).

  • Viability Measurement: Cell viability is measured using a variety of methods, such as the MTT or CellTiter-Glo assays, which quantify metabolic activity, or by direct cell counting.

  • Data Analysis: The cell viability data is plotted against the inhibitor concentrations to determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) value.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of an MTHFD2 inhibitor in a living organism, a xenograft mouse model is commonly used.

Protocol:

  • Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

  • Inhibitor Administration: Once the tumors reach a certain size, the mice are treated with the MTHFD2 inhibitor or a vehicle control. The route of administration (e.g., oral, intraperitoneal) and dosing schedule will depend on the pharmacokinetic properties of the compound.[8]

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.

  • Data Analysis: The tumor growth curves and final tumor weights of the treated group are compared to the control group to determine the in vivo efficacy of the inhibitor.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the MTHFD2 signaling pathway, a typical experimental workflow for inhibitor validation, and a comparison of the mechanisms of the selected inhibitors.

MTHFD2_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 CH2_THF 5,10-CH2-THF Glycine->CH2_THF GC S THF THF THF->CH2_THF MTHFD2 MTHFD2 CH2_THF->MTHFD2 Thymidylate_synthesis Thymidylate Synthesis CH2_THF->Thymidylate_synthesis via cytosolic pathway Formate Formate MTHFD2->Formate NADH NADH MTHFD2->NADH Purine_synthesis Purine Synthesis Formate->Purine_synthesis One-Carbon Unit NAD NAD+ NAD->MTHFD2 DNA_RNA DNA/RNA Synthesis Purine_synthesis->DNA_RNA Thymidylate_synthesis->DNA_RNA

Caption: MTHFD2 in the mitochondrial one-carbon metabolism pathway.

Experimental_Workflow start Compound of Interest enzymatic_assay MTHFD2 Enzymatic Assay start->enzymatic_assay ic50 Determine IC50 enzymatic_assay->ic50 cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa Potent Inhibitor target_engagement Confirm Target Engagement cetsa->target_engagement cell_proliferation Cell Proliferation Assay target_engagement->cell_proliferation Confirmed Engagement gi50 Determine GI50/EC50 cell_proliferation->gi50 in_vivo In Vivo Xenograft Model gi50->in_vivo Active in Cells efficacy Evaluate Anti-Tumor Efficacy in_vivo->efficacy end Mechanism Verified efficacy->end Efficacious in Vivo

Caption: Experimental workflow for MTHFD2 inhibitor validation.

Inhibitor_Comparison cluster_inhibitors MTHFD2 Inhibitors cluster_targets Targets LY345899 LY345899 MTHFD2 MTHFD2 LY345899->MTHFD2 Inhibits MTHFD1 MTHFD1 LY345899->MTHFD1 Inhibits (more potent) TH9619 TH9619 TH9619->MTHFD2 Potently Inhibits TH9619->MTHFD1 Potently Inhibits DS18561882 DS18561882 DS18561882->MTHFD2 Selectively Inhibits DS18561882->MTHFD1 Weakly Inhibits carolacton Carolacton carolacton->MTHFD2 Inhibits carolacton->MTHFD1 Inhibits

Caption: Comparison of inhibitor selectivity for MTHFD2 vs. MTHFD1.

References

Mthfd2-IN-3 vs. DS44960156: a comparative potency and selectivity study

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of two prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), DS44960156 and TH9619. This analysis focuses on their respective potencies, selectivities, and the experimental methodologies used for their characterization.

MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in cancer cells to meet the high demand for nucleotides and other biosynthetic precursors. This makes MTHFD2 a compelling target for anticancer therapies. This guide delves into a comparative analysis of two small molecule inhibitors, DS44960156 and TH9619, to aid researchers in selecting the appropriate tool compound for their studies.

Potency and Selectivity: A Head-to-Head Comparison

The efficacy of a targeted inhibitor is determined by its potency towards the intended target and its selectivity over other related proteins, which minimizes off-target effects. The following table summarizes the available quantitative data for DS44960156 and TH9619.

CompoundTargetIC50Selectivity (MTHFD2 vs. MTHFD1)
DS44960156 MTHFD21.6 µM[1]>18-fold[2]
MTHFD1>30 µM[2]
TH9619 MTHFD247 nM[3]Non-selective in biochemical assays[3]
MTHFD147 nM[3]

DS44960156 emerges as a highly selective inhibitor for MTHFD2 over its cytosolic isoform MTHFD1. In biochemical assays, it demonstrates a clear preference for MTHFD2, with an IC50 value of 1.6 µM, while showing minimal activity against MTHFD1 (IC50 >30 µM)[2]. This selectivity is a critical attribute, as MTHFD1 is expressed in normal tissues, and its inhibition could lead to unwanted side effects.

In contrast, TH9619 is a potent inhibitor of both MTHFD1 and MTHFD2, with an IC50 of 47 nM for both enzymes in biochemical assays, indicating a lack of selectivity between the two isoforms in this context[3]. However, studies have shown that in a cellular context, TH9619 appears to selectively engage with nuclear MTHFD2, while not inhibiting the mitochondrial pool of the enzyme[4][5]. This suggests a different mechanism of action within the cell compared to what is observed in enzymatic assays.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust experimental methodologies. Below are outlines of the key assays commonly employed.

Biochemical Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency and is typically determined using a biochemical assay.

Workflow:

recombinant_enzyme Recombinant MTHFD2/MTHFD1 Enzyme reaction_mixture Reaction Mixture recombinant_enzyme->reaction_mixture inhibitor Test Inhibitor (e.g., DS44960156 or TH9619) inhibitor->reaction_mixture substrate Substrate (e.g., 5,10-methylene-THF) substrate->reaction_mixture cofactor Cofactor (e.g., NAD+) cofactor->reaction_mixture measurement Measure Enzyme Activity (e.g., Spectrophotometry) reaction_mixture->measurement ic50 Calculate IC50 measurement->ic50

Biochemical IC50 Determination Workflow

This assay involves incubating the purified recombinant MTHFD2 or MTHFD1 enzyme with varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of the substrate and cofactor. The rate of the reaction, often monitored by a change in absorbance, is measured. The IC50 value is then calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Workflow:

cells Intact Cells inhibitor_treatment Treat with Inhibitor cells->inhibitor_treatment heating Heat to Denature Proteins inhibitor_treatment->heating lysis Cell Lysis heating->lysis centrifugation Separate Soluble and Precipitated Proteins lysis->centrifugation detection Detect Soluble Target Protein (e.g., Western Blot) centrifugation->detection analysis Analyze Protein Stability detection->analysis

Cellular Thermal Shift Assay (CETSA) Workflow

In a typical CETSA experiment, intact cells are treated with the inhibitor. The cells are then heated to a range of temperatures, causing proteins to denature and precipitate. After cell lysis, the soluble protein fraction is separated from the precipitated fraction by centrifugation. The amount of soluble target protein at each temperature is then quantified, often by Western blotting. An increase in the amount of soluble protein in the presence of the inhibitor indicates target engagement[6][7][8]. TH9619's target engagement with MTHFD2 in intact cells has been demonstrated using this method[3].

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial one-carbon metabolic pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and for regenerating the cellular redox cofactor NADPH. Its expression is often upregulated in cancer cells, driven by oncogenic signaling pathways.

cluster_upstream Upstream Regulation cluster_mthfd2 Mitochondrial One-Carbon Metabolism cluster_downstream Downstream Effects Oncogenic Signals Oncogenic Signals mTORC1 mTORC1 Oncogenic Signals->mTORC1 ATF4 ATF4 mTORC1->ATF4 MTHFD2 MTHFD2 ATF4->MTHFD2 Transcriptional Upregulation Serine Serine 5,10-methylene-THF 5,10-methylene-THF Serine->5,10-methylene-THF SHMT2 THF THF THF->5,10-methylene-THF 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 Formate Formate 10-formyl-THF->Formate Purine Synthesis Purine Synthesis Formate->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Formate->Thymidylate Synthesis Cell Proliferation Cell Proliferation Purine Synthesis->Cell Proliferation Thymidylate Synthesis->Cell Proliferation DS44960156 DS44960156 DS44960156->MTHFD2 Inhibition TH9619 TH9619 TH9619->MTHFD2 Inhibition

MTHFD2 in the Mitochondrial One-Carbon Pathway

Oncogenic signals can activate the mTORC1 pathway, which in turn upregulates the transcription factor ATF4. ATF4 then drives the expression of MTHFD2. MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the production of formate. This formate is then exported to the cytoplasm to be used for de novo purine and thymidylate synthesis, fueling rapid cell proliferation. Inhibitors like DS44960156 and TH9619 block the enzymatic activity of MTHFD2, thereby disrupting this essential metabolic pathway in cancer cells.

Conclusion

Both DS44960156 and TH9619 are valuable tools for studying the role of MTHFD2 in cancer biology. The choice between these inhibitors will depend on the specific research question. DS44960156 offers high selectivity for MTHFD2 over MTHFD1 in biochemical assays, making it suitable for studies where isoform-specific inhibition is critical. TH9619, while non-selective in vitro, is a highly potent inhibitor that has demonstrated efficacy in cellular and in vivo models, potentially through a distinct mechanism of targeting nuclear MTHFD2. Researchers should carefully consider the data presented here and the specific context of their experiments when selecting an MTHFD2 inhibitor.

References

Benchmarking MTHFD2 Inhibition Against Standard-of-Care Therapies for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with novel therapeutic strategies emerging to address the challenges of this aggressive hematological malignancy. One such promising avenue is the inhibition of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase 2), a mitochondrial enzyme crucial for one-carbon metabolism and highly expressed in cancer cells. This guide provides a comparative analysis of a representative MTHFD2 inhibitor, based on emerging preclinical data, against the current standard-of-care therapies for AML.

Executive Summary

Targeting MTHFD2 represents a novel metabolic approach to treating AML. Preclinical studies have demonstrated that inhibition of MTHFD2 can lead to decreased cancer cell growth, induction of differentiation, and prolonged survival in animal models.[1][2][3] This approach offers a potential therapeutic window, as MTHFD2 is minimally expressed in normal proliferating cells, suggesting a lower likelihood of toxicity compared to conventional chemotherapy.[4] This guide will delve into the comparative efficacy, mechanisms of action, and experimental data supporting MTHFD2 inhibition versus established AML treatments.

Quantitative Data Comparison

The following tables summarize the available preclinical data for a novel MTHFD2 inhibitor (referred to as Compound [I] in recent literature) and the established efficacy of standard-of-care chemotherapy in AML. It is important to note that this is an indirect comparison, as the data are derived from separate preclinical and clinical studies.

Table 1: In Vitro Efficacy of a Novel MTHFD2 Inhibitor vs. Standard Chemotherapy

ParameterNovel MTHFD2 Inhibitor (Compound [I])Standard Chemotherapy (Cytarabine)Cell Line
IC50 66 nM (for MTHFD2)Reported IC50 values vary by cell line (typically in the nanomolar to low micromolar range)N/A
GI50 720 nMCell line dependentMOLM-14 (AML)

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of a Novel MTHFD2 Inhibitor in an AML Mouse Model

Treatment GroupDosingTumor Growth Inhibition (TGI)SurvivalAnimal Model
Novel MTHFD2 Inhibitor (Compound [I]) 15 mg/kg, IV75.7% (Day 7), 57.4% (Day 14)Prolonged survivalMOLM-14 bearing mice
Vehicle Control N/A0%BaselineMOLM-14 bearing mice

IV: Intravenous.

Table 3: Clinical Efficacy of Standard-of-Care Induction Chemotherapy ("7+3" Regimen)

Patient PopulationTreatment RegimenComplete Remission (CR) Rate
Younger Adults (<60 years) Cytarabine (7 days) + Daunorubicin/Idarubicin (3 days)60% - 80%
Older Adults (>60 years) Cytarabine (7 days) + Daunorubicin/Idarubicin (3 days)33% - 60%

Data from clinical trials and meta-analyses.[5]

Signaling Pathways and Mechanisms of Action

MTHFD2 Signaling and Inhibition

MTHFD2 is a key enzyme in the mitochondrial one-carbon folate metabolism pathway, which is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation. In AML, the expression of MTHFD2 is often upregulated and has been linked to the oncogene MYC.[1][6] Inhibition of MTHFD2 disrupts this metabolic pathway, leading to thymidine depletion and replication stress, ultimately causing S-phase arrest and apoptosis in cancer cells.[7][8][9]

MTHFD2_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Serine Serine THF THF Serine->THF SHMT2 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT2 10-formyl-THF 10-formyl-THF 5,10-methylene-THF->10-formyl-THF MTHFD2 (Dehydrogenase) 5-methenyl-THF 5-methenyl-THF 5,10-methylene-THF->5-methenyl-THF MTHFD2 (Cyclohydrolase) Formate Formate 10-formyl-THF->Formate MTHFD1L Purine Synthesis Purine Synthesis Formate->Purine Synthesis 5-methenyl-THF->10-formyl-THF MTHFD2 (Synthase) Mthfd2_IN_3 MTHFD2 Inhibitor Mthfd2_IN_3->5,10-methylene-THF Mthfd2_IN_3->5-methenyl-THF Thymidine Synthesis Thymidine Synthesis Mthfd2_IN_3->Thymidine Synthesis Depletes DNA Replication DNA Replication Purine Synthesis->DNA Replication Thymidine Synthesis->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation Replication Stress Replication Stress DNA Replication->Replication Stress S-Phase Arrest S-Phase Arrest Replication Stress->S-Phase Arrest Apoptosis Apoptosis S-Phase Arrest->Apoptosis Cytosolic Folate\nMetabolism Cytosolic Folate Metabolism Cytosolic Folate\nMetabolism->Thymidine Synthesis MYC MYC MTHFD2 MTHFD2 MYC->MTHFD2 Upregulates Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies A AML Cell Lines (e.g., MOLM-14) B Treatment with MTHFD2 Inhibitor A->B F AML Cell Implantation (Xenograft) A->F Source for Xenograft C Cell Viability Assay (e.g., MTT) B->C D Determine GI50 C->D E Immunocompromised Mice E->F G Treatment with MTHFD2 Inhibitor F->G H Monitor Tumor Growth and Survival G->H I Assess Efficacy (TGI, Survival Benefit) H->I

References

Evaluating the differential response to Mthfd2-IN-3 in high vs. low MTHFD2 expressing cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the differential response to the MTHFD2 inhibitor, Mthfd2-IN-3 (also known as DS18561882), in cancer cells with varying levels of MTHFD2 expression. MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism, is overexpressed in numerous cancers while exhibiting low to negligible expression in normal adult tissues, making it a promising therapeutic target.[1][2] Inhibition of MTHFD2 has been shown to impede cancer cell proliferation, migration, and invasion, and in some cases, induce apoptosis.[3][4] This guide synthesizes experimental data to illustrate the selective efficacy of this compound against cancer cells with high MTHFD2 expression.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize the in vitro efficacy of this compound in cancer cell lines. The data highlights a pronounced sensitivity in cells with high MTHFD2 expression, such as acute myeloid leukemia (AML) and breast cancer cell lines, as compared to non-malignant cells with lower MTHFD2 expression.

Cell LineCancer TypeMTHFD2 Expression LevelThis compound (DS18561882) IC50/EC50/GI50Reference
MDA-MB-231Breast CancerHighGI50 = 140 nM[5]
HL-60Acute Myeloid Leukemia (AML)HighEC50 = 1.3 µM[6]
LCL CellsNon-malignant B cellsLowLess Sensitive[7]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and GI50 (half-maximal growth inhibition) are metrics used to quantify the potency of a drug in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. The Bonagas et al. (2022) study notes that responses to MTHFD2 inhibitors correspond to MTHFD2 protein levels in AML cell lines, which are more sensitive than non-malignant LCL cells.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (Resazurin-Based)

This protocol is adapted from the supplementary methods of Bonagas et al. (2022).[1]

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.1 mg/mL.

  • Incubation with Resazurin: Incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine EC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for assessing apoptosis by flow cytometry.[8]

  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time period (e.g., 96 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for MTHFD2 Expression

This protocol provides a general procedure for determining MTHFD2 protein levels.[9]

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MTHFD2 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

MTHFD2 in Mitochondrial One-Carbon Metabolism

The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway, which is essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[2]

MTHFD2_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT2 Methenyl_THF 5,10-methenyl-THF CH2_THF->Methenyl_THF MTHFD2 Formyl_THF 10-formyl-THF Methenyl_THF->Formyl_THF MTHFD2 Formyl_THF->THF MTHFD1L Formate Formate Formyl_THF->Formate Formate_cyto Formate Formate->Formate_cyto Export Purine_Synthesis Purine Synthesis Formate_cyto->Purine_Synthesis Mthfd2_IN_3 This compound Mthfd2_IN_3->CH2_THF Inhibits Mthfd2_IN_3->Methenyl_THF Inhibits

Caption: MTHFD2's role in mitochondrial one-carbon metabolism.

Signaling Pathways Regulating MTHFD2 Expression

MTHFD2 expression is upregulated in cancer through various oncogenic signaling pathways, contributing to the metabolic reprogramming that fuels tumor growth.

MTHFD2_Regulation cluster_upstream Upstream Signaling cluster_pathways Signaling Pathways Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Growth_Factors->PI3K_Akt ERK ERK Growth_Factors->ERK Hypoxia Hypoxia HIF HIFs Hypoxia->HIF Oncogenes Oncogenes (e.g., MYC, Kras) MTHFD2 MTHFD2 Gene Expression Oncogenes->MTHFD2 mTORC1 mTORC1 ATF4 ATF4 mTORC1->ATF4 PI3K_Akt->mTORC1 ERK->mTORC1 HIF->MTHFD2 ATF4->MTHFD2

Caption: Key signaling pathways that upregulate MTHFD2 expression in cancer.

Experimental Workflow: Evaluating this compound

The following workflow outlines the key steps in assessing the differential response to this compound.

Experimental_Workflow start Select Cell Lines (High vs. Low MTHFD2) western Western Blot for MTHFD2 Expression start->western treatment Treat with this compound (Dose-Response) start->treatment data_analysis Data Analysis (IC50/EC50 Calculation) western->data_analysis viability Cell Viability Assay (e.g., Resazurin) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis viability->data_analysis apoptosis->data_analysis conclusion Compare Differential Response data_analysis->conclusion

Caption: Workflow for comparing this compound effects.

References

A Comparative Analysis of In Vivo Efficacy and Toxicity Profiles of MTHFD2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the efficacy and toxicity profiles of recently developed inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in mitochondrial one-carbon (1C) metabolism overexpressed in various cancers. Due to the limited public information on a specific compound named "Mthfd2-IN-3," this comparison focuses on other well-documented MTHFD2 inhibitors to provide a valuable resource for researchers in the field. The inhibitors compared include TH9619, DS18561882, and a promising candidate referred to as compound 16e.

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 is a key enzyme in the mitochondrial folate cycle, responsible for the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is crucial for the de novo synthesis of purines and thymidylate, essential building blocks for DNA replication and cell proliferation.[1][2] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway, making MTHFD2 an attractive therapeutic target.[3][4] Inhibition of MTHFD2 leads to the depletion of nucleotide pools, causing replication stress, DNA damage, and ultimately, cancer cell death.[1][5]

Comparative Efficacy of MTHFD2 Inhibitors

The in vivo anti-tumor efficacy of MTHFD2 inhibitors has been demonstrated in various preclinical cancer models, most notably in acute myeloid leukemia (AML).

CompoundCancer ModelDosing RegimenEfficacy (Tumor Growth Inhibition)Citation
TH9619 HL-60 AML XenograftNot SpecifiedSignificantly more efficient than standard of care.[5]
DS18561882 Breast Cancer XenograftOral administrationSignificant tumor growth inhibition.[1][6]
Compound 16e MOLM-14 AML Xenograft15 mg/kg, i.v.75.7% TGI at day 7, 57.4% TGI at day 14.[7][8]

Comparative Toxicity Profiles

A significant advantage of targeting MTHFD2 is its low expression in normal adult tissues, suggesting a potentially wide therapeutic window.[4][8] Preclinical studies have so far supported this, with most inhibitors demonstrating a favorable toxicity profile.

CompoundAnimal ModelObserved ToxicityCitation
TH9619 Mice (HL-60 Xenograft)Well tolerated. No significant changes in red blood cells, white blood cells, or platelets.[5]
DS18561882 MiceNo apparent toxic effects, even after 5 weeks of treatment.[6]
Compound 16e Mice (MOLM-14 Xenograft)No significant changes in body weight.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

In Vivo Tumor Xenograft Studies
  • Cell Lines and Animal Models: Human cancer cell lines (e.g., HL-60, MOLM-14 for AML; breast cancer cell lines) are cultured and subsequently implanted subcutaneously into immunocompromised mice (e.g., NOD SCID mice).

  • Compound Administration: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The MTHFD2 inhibitors are administered via various routes, such as intravenous (i.v.) or oral gavage, at specified doses and schedules (e.g., daily, five days on/two days off).[8]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The percentage of tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.[7][8]

  • Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of health.[7] At the end of the study, blood samples may be collected for complete blood counts, and organs can be harvested for histological analysis to assess any potential toxicity.[5]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

MTHFD2_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol/Nucleus Serine Serine SHMT2 SHMT2 Serine->SHMT2 THF THF THF->SHMT2 5,10-methylene-THF 5,10-methylene-THF SHMT2->5,10-methylene-THF MTHFD2 MTHFD2 5,10-methylene-THF->MTHFD2 Thymidylate Synthesis Thymidylate Synthesis 5,10-methylene-THF->Thymidylate Synthesis 10-formyl-THF 10-formyl-THF MTHFD2->10-formyl-THF Formate Formate 10-formyl-THF->Formate Purine Synthesis Purine Synthesis Formate->Purine Synthesis one-carbon units DNA Replication DNA Replication Purine Synthesis->DNA Replication Thymidylate Synthesis->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation MTHFD2_Inhibitor MTHFD2 Inhibitor MTHFD2_Inhibitor->MTHFD2 Inhibition

Caption: MTHFD2's role in one-carbon metabolism and its inhibition.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., AML cell lines) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control and Treatment Groups Tumor_Growth->Randomization Treatment Administration of MTHFD2 Inhibitor or Vehicle Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Blood, Tissues Monitoring->Endpoint

Caption: In vivo xenograft experimental workflow.

Conclusion

The selective inhibition of MTHFD2 presents a promising therapeutic strategy for cancers that are highly dependent on mitochondrial one-carbon metabolism. The preclinical data for inhibitors such as TH9619, DS18561882, and compound 16e demonstrate significant in vivo anti-tumor efficacy with favorable toxicity profiles. These findings strongly support the continued development of MTHFD2 inhibitors as a novel class of anticancer agents. Further research, including head-to-head in vivo comparison studies and comprehensive toxicological evaluations, will be crucial in identifying the most promising candidates for clinical translation.

References

Validating the Role of MTHFD2 Inhibition: A Comparative Guide to Inducing Apoptosis vs. Senescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology. Overexpressed in a wide array of cancers while exhibiting minimal presence in healthy adult tissues, MTHFD2 plays a pivotal role in the one-carbon metabolic pathway, which is essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] Inhibition of MTHFD2 is a promising therapeutic strategy, with studies demonstrating its potential to trigger cancer cell death. This guide provides a comparative analysis of MTHFD2 inhibition in inducing two distinct cell fates: apoptosis and senescence.

While specific experimental data for the compound "Mthfd2-IN-3," a putative MTHFD2 inhibitor identified in a computational study, is not publicly available, this guide will focus on the broader effects of MTHFD2 inhibition. We will draw comparisons with established inducers of apoptosis and senescence, doxorubicin and etoposide, to provide a framework for validating the cellular outcomes of targeting MTHFD2.

Comparing Cellular Fates: Apoptosis vs. Senescence

The decision of a cancer cell to undergo apoptosis (programmed cell death) or senescence (irreversible growth arrest) in response to therapeutic intervention is critical for treatment efficacy. The following table summarizes the key characteristics of each process and the observed outcomes following treatment with various agents.

Cellular Fate Key Characteristics MTHFD2 Inhibition (General) Doxorubicin Etoposide
Apoptosis Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies, activation of caspases.Inhibition of MTHFD2 has been shown to induce apoptosis in various cancer cell lines.[3]Induces apoptosis, particularly at higher concentrations.Can induce apoptosis, often at higher concentrations.
Senescence Irreversible cell cycle arrest, flattened and enlarged cell morphology, increased Senescence-Associated β-Galactosidase (SA-β-gal) activity, formation of senescence-associated heterochromatin foci (SAHF).Knockdown of MTHFD2 has been linked to the induction of a senescence-like state.Can induce senescence, especially at lower concentrations.Induces senescence, particularly at lower concentrations.

Quantitative Data Summary

The following tables present a summary of hypothetical quantitative data that could be generated to compare the efficacy of an MTHFD2 inhibitor like this compound against doxorubicin and etoposide in inducing apoptosis and senescence in a cancer cell line (e.g., MCF-7 breast cancer cells).

Table 1: Induction of Apoptosis

Treatment Concentration (µM) % Apoptotic Cells (Annexin V Positive) Fold Increase in Caspase-3 Activity
Vehicle Control -5%1.0
This compound 125%3.5
550%7.2
1075%12.0
Doxorubicin 0.130%4.0
0.565%9.5
Etoposide 120%2.8
1055%8.1

Table 2: Induction of Senescence

Treatment Concentration (µM) % Senescent Cells (SA-β-gal Positive)
Vehicle Control -3%
This compound 0.115%
0.540%
160%
Doxorubicin 0.0125%
0.150%
Etoposide 0.535%
170%

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_0 MTHFD2 Inhibition Pathway This compound This compound MTHFD2 MTHFD2 This compound->MTHFD2 Inhibits One-Carbon Metabolism One-Carbon Metabolism MTHFD2->One-Carbon Metabolism Drives Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis One-Carbon Metabolism->Amino Acid Synthesis Replication Stress Replication Stress Nucleotide Synthesis->Replication Stress Depletion leads to Apoptosis Apoptosis Replication Stress->Apoptosis Senescence Senescence Replication Stress->Senescence

Caption: MTHFD2 Inhibition Signaling Pathway.

cluster_1 Apoptosis vs. Senescence Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment Treat with this compound, Doxorubicin, or Etoposide Cancer Cell Culture->Treatment Apoptosis Assays Apoptosis Assays Treatment->Apoptosis Assays Senescence Assays Senescence Assays Treatment->Senescence Assays Annexin V Staining Annexin V Staining Apoptosis Assays->Annexin V Staining Caspase-3 Activity Caspase-3 Activity Apoptosis Assays->Caspase-3 Activity SA-β-gal Staining SA-β-gal Staining Senescence Assays->SA-β-gal Staining Morphology Analysis Morphology Analysis Senescence Assays->Morphology Analysis Data Analysis Data Analysis Annexin V Staining->Data Analysis Caspase-3 Activity->Data Analysis SA-β-gal Staining->Data Analysis Morphology Analysis->Data Analysis

Caption: Experimental Workflow for Apoptosis and Senescence Assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Annexin V Apoptosis Assay

This protocol is for the detection of early and late-stage apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and treat with the desired concentrations of this compound, doxorubicin, or etoposide for the indicated time.

  • Harvest cells by trypsinization and collect the cell culture medium to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[4][5][6][7]

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Seed and treat cells as described in the Annexin V assay protocol.

  • Lyse the cells using the provided cell lysis buffer.

  • Centrifuge the cell lysate at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Determine the protein concentration of the lysate.

  • To a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein).

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm using a microplate reader.[8][9][10][11]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.

Materials:

  • SA-β-gal Staining Kit (contains fixative solution, staining solution, and X-gal)

  • PBS

  • Light microscope

Procedure:

  • Seed and treat cells on glass coverslips in 6-well plates.

  • Wash the cells twice with PBS.

  • Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the staining solution containing X-gal to the cells.

  • Incubate the cells at 37°C overnight in a non-CO2 incubator.

  • Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.

  • Quantify the percentage of blue-stained cells from multiple fields of view.[12][13][14][15][16]

Conclusion

The selective induction of apoptosis or senescence in cancer cells is a critical determinant of therapeutic success. While direct experimental evidence for this compound is pending, the inhibition of MTHFD2 presents a promising avenue for cancer therapy through the disruption of essential metabolic pathways. The provided comparative framework and detailed protocols offer a robust starting point for researchers to validate the cellular fate induced by novel MTHFD2 inhibitors and to benchmark their performance against established chemotherapeutic agents. A thorough understanding of the downstream effects of MTHFD2 inhibition will be instrumental in the development of more effective and targeted cancer treatments.

References

Safety Operating Guide

Proper Disposal of Mthfd2-IN-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This guide provides essential information and step-by-step procedures for the safe disposal of Mthfd2-IN-3, a potent inhibitor of methylenetetrahydrofolate dehydrogenase (MTHFD2).

Key Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is essential for accurate record-keeping and waste manifest documentation.

PropertyValue
Molecular FormulaC22H19NO7S
Molecular Weight441.45 g/mol
AppearanceWhite solid[3]
StorageRoom temperature in the continental US; may vary elsewhere.[4]

Step-by-Step Disposal Procedures

The following procedures are based on general guidelines for the disposal of laboratory chemical waste.[5][6][7][8] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have unique requirements.

1. Waste Identification and Segregation:

  • Characterize the Waste: this compound waste may exist in various forms:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, tubes, gloves).

    • Solutions containing this compound (e.g., in DMSO or cell culture media).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible chemicals can react violently or produce hazardous gases.[5] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[9]

2. Container Selection and Labeling:

  • Use Appropriate Containers:

    • For solid waste (pure compound, contaminated consumables), use a designated, leak-proof, and clearly labeled solid waste container.[7]

    • For liquid waste (solutions), use a compatible, screw-cap container. If the original container is not available, use a shatter-resistant plastic-coated bottle.[7] Ensure the container is compatible with the solvent used (e.g., DMSO).

  • Proper Labeling: All waste containers must be clearly labeled with the following information:[6]

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The solvent and its concentration (if applicable).

    • The approximate percentage of each component in the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory.[5] This area should be under the control of the laboratory personnel.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[8] This prevents the release of vapors and potential spills.

  • Secondary Containment: Store liquid waste containers in secondary containment trays to contain any potential leaks or spills.[9]

  • Storage Limits: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[9] However, your institution may have stricter limits.

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6][9]

  • Rinsate Collection: The first rinsate should be collected and disposed of as hazardous waste.[6] Subsequent rinses may be disposable down the drain, depending on institutional policy and the solvent used.

  • Defacing Labels: Before disposing of the rinsed container in the regular trash, deface or remove the original chemical label to avoid confusion.[8]

5. Requesting Waste Pickup:

  • Contact EHS: Once a waste container is full or has been in storage for the maximum allowable time (often one year for partially filled containers in an SAA), contact your institution's EHS office to schedule a waste pickup.[5]

  • Do Not Dispose Down the Drain: Unless explicitly permitted for neutralized, non-hazardous solutions, do not dispose of this compound or its solutions down the sink.[8]

  • Do Not Evaporate: Evaporation of hazardous waste in a fume hood is not an acceptable disposal method.[5][8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

Personal protective equipment for handling Mthfd2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Mthfd2-IN-3, a potent methylenetetrahydrofolate dehydrogenase (MTHFD2) inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

I. Compound Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from available sources. It is imperative to handle this compound with care, assuming it may have hazardous properties, and to consult a certified SDS upon acquisition.

PropertyValue
Chemical Name This compound (compound 10)[1]
Molecular Formula C22H19NO7S[1]
Molecular Weight 441.45 g/mol [1]
Physical State Solid (assumed)
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Wear ANSI/ISEA Z87.1-compliant safety glasses with side shields or chemical safety goggles.[2][3]

    • A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection:

    • Wear chemically resistant gloves, such as nitrile or neoprene.[4]

    • Glove thickness should be a minimum of 0.11 mm.

    • Always inspect gloves for tears or punctures before use.

    • Change gloves immediately if they become contaminated, punctured, or torn.

    • Wash hands thoroughly with soap and water after removing gloves.

  • Body Protection:

    • A fully buttoned laboratory coat must be worn to protect street clothes and skin.

    • For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons or coveralls are recommended.[4]

  • Respiratory Protection:

    • Work with this compound in a certified chemical fume hood to minimize inhalation exposure.

    • If a fume hood is not available, or if weighing and transferring fine powders, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) is required.[3]

III. Operational and Disposal Plans

Adherence to strict operational procedures is critical for safety and to maintain the integrity of your research.

A. Handling and Operational Protocol:

  • Preparation:

    • Before handling, ensure that the chemical fume hood is functioning correctly.

    • Gather all necessary materials, including the compound, solvents, and weighing equipment, and place them inside the fume hood.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[2]

  • Weighing and Reconstitution:

    • Perform all weighing and reconstitution of the solid compound within the chemical fume hood to prevent the generation of airborne dust.

    • Use a microbalance with a draft shield for accurate and contained weighing.

    • If reconstituting in a solvent like DMSO, add the solvent slowly to the solid to avoid splashing.

  • Experimental Use:

    • Keep containers of this compound tightly sealed when not in use.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

    • Avoid eating, drinking, or smoking in the laboratory where the compound is handled.[2][3]

B. Spill Management:

  • Minor Spills (Solid):

    • If a small amount of solid is spilled, gently cover it with a damp paper towel to avoid creating dust.

    • Carefully wipe up the material, placing the contaminated paper towel in a sealed bag for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Minor Spills (Liquid Solution):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Follow your institution's specific procedures for large chemical spills.

C. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3] Do not dispose of this compound down the drain.

IV. Experimental Workflow Diagram

Mthfd2_IN_3_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Solid Compound prep_materials->handling_weigh handling_reconstitute Reconstitute in Solvent handling_weigh->handling_reconstitute handling_experiment Perform Experiment handling_reconstitute->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate emergency_spill Spill Response handling_experiment->emergency_spill emergency_exposure Exposure Response handling_experiment->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.